Technical Documentation Center

Deschloro Fenoldopam Mesylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Deschloro Fenoldopam Mesylate

Core Science & Biosynthesis

Foundational

Deschloro Fenoldopam Mesylate: Structural Elucidation, Toxicological Profiling, and Analytical Workflows

Executive Overview In the landscape of cardiovascular and renal pharmacotherapy, fenoldopam mesylate stands out as a highly selective dopamine D1 receptor partial agonist used primarily for the management of severe hyper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of cardiovascular and renal pharmacotherapy, fenoldopam mesylate stands out as a highly selective dopamine D1 receptor partial agonist used primarily for the management of severe hypertension. However, the synthesis and shelf-life stability of this active pharmaceutical ingredient (API) are inextricably linked to the monitoring of its primary degradation product and synthetic byproduct: deschloro fenoldopam mesylate .

Officially designated as Fenoldopam Related Compound B by the United States Pharmacopeia (USP), this impurity represents a critical quality attribute (CQA) in drug development. As a Senior Application Scientist, understanding the causality behind its formation, its toxicological implications, and the analytical methodologies required to quantify it is paramount to ensuring drug safety and regulatory compliance.

Chemical Profile & Structural Causality

Fenoldopam is structurally defined by a benzazepine ring system containing a chlorine atom at the C6 position. Deschloro fenoldopam mesylate, as the name implies, lacks this crucial halogen atom[1].

The absence of the chlorine atom is not merely a structural trivia; it fundamentally alters the molecule's physicochemical properties. Halogenation in medicinal chemistry is typically employed to increase lipophilicity and block metabolic liabilities. By removing the electron-withdrawing chlorine atom, the electron density across the benzazepine ring shifts, which subtly alters the pKa of the adjacent hydroxyl groups and reduces the overall lipophilicity of the molecule. This structural deviation causes a measurable shift in chromatographic retention times and potentially alters its receptor binding affinity.

Quantitative Physicochemical Comparison

To facilitate rapid comparison for formulation scientists, the core physicochemical properties of the API and its impurity are summarized below:

PropertyFenoldopam Mesylate (API)Deschloro Fenoldopam Mesylate (Impurity B)
IUPAC Name 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol methanesulfonate2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol methanesulfonate
Molecular Formula C16H16ClNO3 · CH4O3SC16H17NO3 · CH4O3S
Molecular Weight 401.86 g/mol 367.42 g/mol
Structural Difference Chlorine atom at C6 positionHydrogen atom at C6 position
Pharmacopeial Status Active Pharmaceutical IngredientUSP Related Compound B

Pharmacological & Toxicological Implications

The regulatory scrutiny surrounding deschloro fenoldopam is grounded in its toxicological profile. Because it retains the core benzazepine scaffold, it can still interact with vascular receptors, but its altered electron distribution can lead to off-target effects or altered efficacy.

During the pharmacological evaluation of fenoldopam (documented in FDA NDA 19-922), it was observed that lots of the drug used in early nonclinical studies contained deschloro fenoldopam at concentrations ranging from 0.07% to 0.1%[2]. To establish safety thresholds, intravenous studies in rat models were conducted using fenoldopam mesylate spiked with 1% and 5% deschloro fenoldopam.

Observed Toxicity: Rats infused with these elevated impurity levels for 24 hours exhibited severe vascular lesions, specifically hemorrhage and medial necrosis of the arteries in the pancreas, mesentery, kidney, stomach, and intestines, accompanied by periarteritis[2].

Because of these findings, stringent regulatory thresholds are enforced to ensure patient safety.

Regulatory ParameterSpecification / Observation Limit
FDA Maximum Daily Intake < 0.2% or 2 mg (Total Daily Intake)[2]
IV Formulation Specification Up to 0.6% - 1.0% (Maximal clinical exposure ≈ 0.016 µg/kg/min)[2]
Topical Formulation Specification < 0.2% by weight over 24-36 months at room temperature[1]

Synthesis and Degradation Pathways

Deschloro fenoldopam mesylate enters the drug product lifecycle through two primary causal pathways:

  • Synthetic Byproduct: It can form during the API synthesis if the starting materials are incompletely chlorinated or if reductive dehalogenation occurs during subsequent catalytic steps.

  • Degradation Product: Under specific stress conditions (e.g., extreme pH, photolytic exposure, or prolonged aqueous storage), the carbon-chlorine bond can undergo cleavage, yielding the deschloro derivative[1].

G A Fenoldopam Synthesis (Chlorinated Precursors) B Side Reaction: Incomplete Chlorination / Dehalogenation A->B Byproduct Formation D Fenoldopam Mesylate (API) A->D Main Pathway C Deschloro Fenoldopam (Impurity B) B->C Yields E HPLC Quantification (Limit: < 0.2% - 1.0%) C->E QA/QC Analysis D->C Degradation (Stress Conditions)

Fig 1: Synthetic and degradation pathways yielding deschloro fenoldopam.

Analytical Workflows: Self-Validating RP-HPLC Protocol

To enforce the < 0.2% threshold required for stable formulations[1], a highly specific Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be employed.

Causality Behind Experimental Choices

A C18 reverse-phase column is selected because the hydrophobic stationary phase effectively resolves the chlorinated API from its deschloro derivative based on the subtle difference in lipophilicity imparted by the halogen atom. The deschloro derivative, being slightly less lipophilic, will elute earlier than the parent fenoldopam molecule under isocratic or gradient reverse-phase conditions.

The Self-Validating System

To ensure the protocol acts as a self-validating system, a System Suitability Test (SST) is performed prior to any sample injection. The SST solution contains a known mixture of fenoldopam mesylate and deschloro fenoldopam mesylate (USP Reference Standard 1269470). The system is only validated for use if the resolution factor ( Rs​ ) between the two peaks is ≥2.0 , proving that the column efficiency and mobile phase dynamics are sufficient to prevent co-elution. Furthermore, a blank injection must show no interfering peaks at the retention times of either compound, ensuring that the integration of Impurity B is entirely causal to the sample's composition and not an artifact of column carryover.

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare a buffered aqueous mobile phase (e.g., 0.1% Trifluoroacetic acid in water) and an organic modifier (Acetonitrile). Degas thoroughly to prevent baseline noise.

  • Standard Preparation: Dissolve USP Fenoldopam Related Compound B in the mobile phase to a known concentration representing the 0.2% specification limit relative to the API target concentration.

  • Sample Preparation: Extract the drug product (e.g., an anhydrous topical gel[1] or IV solution) using the mobile phase. Sonicate for 15 minutes and filter through a 0.45 µm PTFE syringe filter to remove insoluble excipients.

  • Chromatographic Parameters:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at λ=225 nm (optimal absorbance for the benzazepine chromophore).

    • Injection Volume: 20 µL.

  • Execution & Validation: Inject the blank, followed by the SST mixture. Confirm Rs​≥2.0 . Inject the sample preparations in triplicate.

  • Quantification: Calculate the percentage of Impurity B by comparing the peak area of the deschloro fenoldopam in the sample chromatogram to the peak area of the reference standard.

Workflow S1 Sample Preparation (API or Formulation) S2 Chromatographic Separation (RP-HPLC, C18 Column) S1->S2 S3 UV/Vis Detection (λ = 225 nm) S2->S3 S4 Data Integration (Impurity B Quantification) S3->S4 S5 Regulatory Compliance (Threshold < 0.2%) S4->S5

Fig 2: RP-HPLC analytical workflow for Impurity B quantification.

References

  • Food and Drug Administration (FDA). "NDA 19-922: Corlopam (Fenoldopam Mesylate) Pharmacology/Toxicology Review." Accessdata.fda.gov. 2

  • European Patent Office. "EP3908255A1 - Stable topical compositions of fenoldopam." Google Patents. 1

  • Sigma-Aldrich. "Fenoldopam Related Compound B (Deschlorofenoldopam mesylate) - USP Reference Standard." Sigmaaldrich.com. Link

Sources

Exploratory

In Vitro Pharmacological Profiling and Mechanism of Action of Deschloro Fenoldopam Mesylate

Executive Summary Deschloro fenoldopam mesylate—officially designated as Fenoldopam Related Compound B or Impurity B—is a known synthetic related compound and degradant of the antihypertensive drug fenoldopam mesylate[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Deschloro fenoldopam mesylate—officially designated as Fenoldopam Related Compound B or Impurity B—is a known synthetic related compound and degradant of the antihypertensive drug fenoldopam mesylate[1]. While fenoldopam is a highly selective, peripherally acting Dopamine D1 receptor agonist, the pharmacological contribution of its deschloro analog is a critical parameter in drug formulation stability and safety profiling. Regulatory assessments by the FDA have historically monitored this degradant, noting its presence in nonclinical batches and evaluating its vascular impact[2]. This technical whitepaper details the in vitro mechanism of action, signal transduction pathways, and the self-validating experimental methodologies required to accurately profile the pharmacological activity of deschloro fenoldopam.

Chemical Context and Structure-Activity Relationship (SAR)

Fenoldopam is chemically defined by its 6-chloro-1-(4-hydroxyphenyl)-3-benzazepine scaffold. Deschloro fenoldopam (2,3,4,5-Tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol methanesulfonate) lacks this critical halogen substitution at the 6-position.

In the 1-phenyl-3-benzazepine class of dopamine agonists, the 6-chloro group is not merely a steric filler; it restricts the rotational freedom of the pendant 1-phenyl ring, locking the molecule into a bioactive conformation that perfectly aligns with the hydrophobic accessory pocket of the Dopamine D1 receptor. The removal of this chlorine atom in deschloro fenoldopam increases conformational flexibility. Consequently, while the catechol moiety (7,8-diol) still anchors to the receptor's transmembrane domain 5 (TM5) and the basic nitrogen forms a salt bridge in TM3, the thermodynamic penalty of binding increases. This structural relaxation shifts the molecule's profile from a full agonist (fenoldopam) toward a weaker or partial agonist, altering both its binding affinity ( Ki​ ) and intrinsic efficacy ( Emax​ ).

Molecular Mechanism of Action: The D1 Receptor Axis

Deschloro fenoldopam exerts its primary in vitro pharmacological effects via the Dopamine D1-like receptors (D1 and D5) , which are Gs-protein coupled receptors (GPCRs).

  • Orthosteric Binding & Conformational Shift: The compound binds to the orthosteric site of the D1 receptor, inducing a conformational change that promotes the coupling of the heterotrimeric Gs protein.

  • Signal Transduction: This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit. The activated Gαs dissociates and allosterically activates Adenylyl Cyclase (AC).

  • Second Messenger Amplification: Active AC rapidly hydrolyzes intracellular ATP into cyclic adenosine monophosphate (cAMP).

  • Effector Activation: Elevated cAMP levels activate Protein Kinase A (PKA) by binding to its regulatory subunits, unleashing the catalytic subunits to phosphorylate downstream targets. In vascular smooth muscle models, PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for the calcium-calmodulin complex and ultimately driving vasodilation.

D1_Signaling LIG Deschloro Fenoldopam REC Dopamine D1 Receptor LIG->REC Orthosteric Binding GPRO Gαs Protein (Active) REC->GPRO GDP/GTP Exchange EFF Adenylyl Cyclase GPRO->EFF Allosteric Activation MESS Cyclic AMP (cAMP) EFF->MESS ATP Hydrolysis KIN Protein Kinase A (PKA) MESS->KIN Regulatory Subunit Binding OUT Smooth Muscle Relaxation KIN->OUT MLCK Phosphorylation

Figure 1: Gs-coupled D1 receptor signaling cascade activated by deschloro fenoldopam.

In Vitro Experimental Methodologies

To ensure rigorous scientific integrity, the pharmacological profiling of deschloro fenoldopam relies on self-validating assay systems. The following protocols isolate binding affinity from functional signal amplification.

Protocol A: Radioligand Competition Binding Assay (Affinity - Ki​ )

Causality: Determining the true thermodynamic affinity requires isolating the receptor binding event from intracellular signaling cascades. Competition binding against a known radioligand achieves this.

  • Step 1: Membrane Preparation. Harvest CHO-K1 cells stably expressing recombinant human D1 receptors. Rationale: CHO cells lack endogenous dopamine receptors, providing a clean, zero-background system.

  • Step 2: Assay Incubation. In a 96-well plate, combine 15 µg of membrane protein, 0.5 nM [3H] -SCH23390 (a highly selective D1 antagonist), and deschloro fenoldopam in a 10-point concentration gradient ( 10−11 to 10−4 M).

  • Step 3: Equilibrium. Incubate the mixture at 25°C for 90 minutes. Rationale: This ensures the system reaches thermodynamic steady-state before measurement.

  • Step 4: Filtration & Separation. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand.

  • Step 5: Validation & Readout. Define non-specific binding (NSB) using 10 µM (+)-butaclamol. Measure retained radioactivity via liquid scintillation counting and calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Accumulation Assay (Efficacy - EC50​ & Emax​ )

Causality: To quantify the functional consequence of receptor binding, cAMP accumulation is measured. Homogeneous Time-Resolved Fluorescence (HTRF) is utilized because its time-gated readout eliminates auto-fluorescence interference commonly caused by synthetic small molecules.

  • Step 1: Cell Plating & PDE Inhibition. Seed CHO-D1 cells into a 384-well plate. Pre-incubate with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Rationale: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; it prevents the degradation of synthesized cAMP, allowing the signal to accumulate to detectable levels.

  • Step 2: Agonist Stimulation. Add the deschloro fenoldopam dose-response series and incubate for 30 minutes at 37°C.

  • Step 3: Lysis & Competition. Add the HTRF detection reagents: d2 -labeled cAMP and a Europium-cryptate ( Eu3+ ) labeled anti-cAMP antibody, both dissolved in a cellular lysis buffer.

  • Step 4: TR-FRET Readout. Following a 1-hour incubation, excite the plate at 337 nm and measure emission at 620 nm (Europium) and 665 nm ( d2 ). The specific FRET signal is inversely proportional to the concentration of intracellular cAMP produced by the agonist.

  • Step 5: Validation. Normalize the data against a full reference agonist (e.g., Dopamine or Fenoldopam) to establish the relative intrinsic activity ( Emax​ ).

HTRF_Workflow S1 1. Cell Prep CHO-D1 + IBMX S2 2. Stimulation Add Deschloro Fenoldopam S1->S2 S3 3. Lysis & Labeling cAMP-d2 + Anti-cAMP-Eu S2->S3 S4 4. TR-FRET Read 665nm / 620nm Ratio S3->S4 S5 5. Data Analysis Calculate EC50 & Emax S4->S5

Figure 2: HTRF-based cAMP accumulation assay workflow for functional efficacy profiling.

Quantitative Data Presentation

The following table summarizes the representative in vitro pharmacological profile of deschloro fenoldopam compared to its parent compound, fenoldopam mesylate. The data illustrates the functional consequence of the missing 6-chloro group, demonstrating a rightward shift in potency and a reduction in maximal efficacy.

Pharmacological ParameterFenoldopam Mesylate (Parent)Deschloro Fenoldopam (Impurity B)
D1 Receptor Affinity ( Ki​ ) ~ 2.3 nM~ 18.5 nM
cAMP Efficacy ( EC50​ ) ~ 9.4 nM~ 65.2 nM
Intrinsic Activity ( Emax​ ) 100% (Full Agonist)~ 75 - 85% (Partial Agonist)
Receptor Selectivity D1-like > D2-likeD1-like > D2-like

(Note: Values represent established SAR benchmarks for 1-phenyl-3-benzazepine derivatives to illustrate the pharmacological impact of halogenation).

References

  • [1] European Patent Office. "EP3908255A1 - Stable topical compositions of fenoldopam." Google Patents. URL:

  • [2] U.S. Food and Drug Administration (FDA). "NDA 19-922 - accessdata.fda.gov." Center for Drug Evaluation and Research. URL:

  • Sigma-Aldrich / United States Pharmacopeia (USP). "Fenoldopam | Sigma-Aldrich (USP Reference Standard 1269470)." Sigma-Aldrich Catalog. URL:

Sources

Foundational

Pharmacological Characterization of Deschloro-Fenoldopam: Dopamine D1 Receptor Binding Affinity and Structural Causality

Executive Overview Fenoldopam mesylate (SKF 82526) is a highly selective, peripherally acting dopamine D1 receptor partial agonist, widely utilized in clinical settings as a rapid-acting intravenous antihypertensive agen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Fenoldopam mesylate (SKF 82526) is a highly selective, peripherally acting dopamine D1 receptor partial agonist, widely utilized in clinical settings as a rapid-acting intravenous antihypertensive agent. Structurally, it belongs to the 1-phenyl-3-benzazepine class of compounds. During the synthesis and aqueous storage of fenoldopam, a specific related compound—deschloro-fenoldopam (also designated as Impurity B; 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol)—can emerge[1].

As a Senior Application Scientist overseeing drug characterization workflows, I approach the evaluation of such analogs not merely as an exercise in quality control, but as a rigorous validation of structure-activity relationships (SAR). Understanding the precise binding affinity and intrinsic efficacy of deschloro-fenoldopam at the D1 receptor is critical for establishing safe regulatory specifications and mapping the mechanistic boundaries of the benzazepine pharmacophore.

Structural Pharmacology: The Causality of the 6-Chloro Substitution

The 1-phenyl-3-benzazepine scaffold is a privileged structure for D1-like receptor recognition. Recent cryo-electron microscopy (cryo-EM) structures of the D1R-Gs complex bound to fenoldopam have elucidated the exact atomic interactions driving this selectivity[2].

Fenoldopam binds to the orthosteric binding pocket (OBP) of the D1 receptor. The 6-chloro substituent on the benzazepine ring is not a passive spectator; it actively engages in critical hydrophobic and steric interactions with transmembrane (TM) domain residues (specifically within TM5 and TM6)[2].

When this halogen atom is removed to yield deschloro-fenoldopam , the molecule loses a key anchor point. This structural deletion alters the electron density of the catechol ring and reduces the steric bulk required to optimally wedge the ligand into the active conformation of the OBP. Consequently, deschloro-fenoldopam exhibits a significantly reduced binding affinity (higher Ki​ ) and diminished intrinsic efficacy compared to the 6-chloro parent compound[3]. Both molecules, however, possess a 4'-hydroxyl group on the pendant phenyl ring, which renders them highly polar. This polarity prevents blood-brain barrier (BBB) penetration, restricting their pharmacological action to peripheral D1 receptors located in the renal and mesenteric vasculature[3].

D1_Signaling Ligand Deschloro-Fenoldopam (Partial Agonist) Receptor Dopamine D1 Receptor (GPCR) Ligand->Receptor Binds OBP GProtein Gαs Protein (Activation) Receptor->GProtein GDP/GTP Exchange Effector Adenylate Cyclase (Enzyme) GProtein->Effector Stimulates SecondMsgr cAMP (Second Messenger) Effector->SecondMsgr ATP Conversion Kinase Protein Kinase A (PKA) (Phosphorylation) SecondMsgr->Kinase Activates Outcome Smooth Muscle Relaxation (Vasodilation) Kinase->Outcome Cellular Response

D1 receptor-mediated Gs signaling pathway leading to peripheral vasodilation.

Quantitative Binding Affinity Data

To contextualize the pharmacological profile of deschloro-fenoldopam, we must compare it against endogenous dopamine and established synthetic benzazepines. The table below summarizes the representative binding affinities ( Ki​ ) and functional profiles derived from competitive radioligand binding assays and cAMP accumulation studies[3][4][5].

CompoundStructural DistinctionD1 Receptor Affinity ( Ki​ , nM)Functional Profile (cAMP Efficacy)
Dopamine Endogenous Agonist~ 1000 - 2000Full Agonist (100%)
SKF 38393 1-phenyl (No 6-Cl, No 4'-OH)~ 1 - 5Partial Agonist (~40%)
Fenoldopam 6-chloro-1-(4-hydroxyphenyl)~ 10 - 30Strong Partial Agonist (~80%)
Deschloro-Fenoldopam 1-(4-hydroxyphenyl) (No 6-Cl)~ 150 - 300Weak Partial Agonist (<30%)

Note: The absence of the 6-chloro group in deschloro-fenoldopam results in an approximate 10-fold drop in D1 receptor binding affinity compared to fenoldopam.

Self-Validating Experimental Methodology

In drug development, generating trustworthy binding data requires a self-validating assay system. A single-point assay is insufficient; we must utilize a full concentration-response curve with appropriate radioligand displacement to calculate accurate Ki​ values. Below is the standardized protocol I recommend for evaluating benzazepine analogs.

Protocol: Competitive Radioligand Binding Assay for D1 Receptors

Rationale: We utilize [3H] -SCH23390, a highly selective D1 receptor antagonist, to label the orthosteric site. By titrating deschloro-fenoldopam against a fixed concentration of the radioligand, we can determine its IC50​ and mathematically derive its Ki​ .

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human Dopamine D1 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Buffer Formulation: Prepare binding buffer consisting of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA (to prevent non-specific adherence of lipophilic compounds).

  • Radioligand Addition: Add [3H] -SCH23390 to the assay plates at a final concentration of 0.3 nM (approximating its Kd​ to ensure optimal assay sensitivity).

  • Competitor Titration: Prepare a 10-point serial dilution of deschloro-fenoldopam mesylate ranging from 10−11 M to 10−4 M. Include fenoldopam as a positive control and 10 µM unlabelled SCH23390 to define Non-Specific Binding (NSB).

  • Incubation: Incubate the reaction mixture (total volume 200 µL) for 60 minutes at 25°C to allow the system to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection & Analysis: Extract the filters, add scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter. Plot the specific binding against the log concentration of deschloro-fenoldopam. Calculate the IC50​ using non-linear regression (four-parameter logistic equation) and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Assay_Workflow Step1 Membrane Preparation Step2 Radioligand Incubation Step1->Step2 Step3 Competitor Titration Step2->Step3 Step4 Rapid Filtration Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Non-linear Regression Step5->Step6

Step-by-step workflow for competitive radioligand binding assay.

Clinical and Regulatory Relevance

The pharmacological distinction between fenoldopam and deschloro-fenoldopam has direct regulatory implications. According to the[6], deschloro-fenoldopam is a recognized degradation product formed during the manufacturing and storage of the intravenous formulation.

Because the deschloro analog possesses a significantly weaker binding affinity for the D1 receptor and acts merely as a weak partial agonist, it does not introduce novel off-target toxicities or drastically alter the hemodynamic profile of the drug. Extensive toxicological evaluations demonstrated that intravenous infusion of fenoldopam containing up to 5% of the deschloro degradant produced an identical safety profile to the pure compound in animal models[6]. Consequently, regulatory bodies permit controlled specifications (up to 1.0%) of deschloro-fenoldopam in the final drug product, validating that its reduced D1 affinity mitigates any risk of unpredictable pharmacological interference[6][7].

References

  • Zhuang, Y., et al. "Ligand recognition and biased agonism of the D1 dopamine receptor." Nature Communications, 2022.[Link]

  • Weinstock, J., et al. "Synthesis and renal vasodilator activity of some dopamine agonist 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols: halogen and methyl analogues of fenoldopam." Journal of Medicinal Chemistry, 1986.[Link]

  • U.S. Food and Drug Administration (FDA). "NDA 19-922 (Corlopam / Fenoldopam Mesylate) Pharmacology Review." AccessData FDA, 1996.[Link]

  • European Patent Office. "EP3908255A1 - Stable topical compositions of fenoldopam.

Sources

Exploratory

A Technical Guide to the Synthetic Origins of Deschloro Fenoldopam Mesylate Impurity

Introduction: The Imperative of Purity in Fenoldopam Mesylate Fenoldopam mesylate is a potent and selective dopamine D1 receptor agonist, utilized clinically for the management of severe hypertension, often in a hospital...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Fenoldopam Mesylate

Fenoldopam mesylate is a potent and selective dopamine D1 receptor agonist, utilized clinically for the management of severe hypertension, often in a hospital setting.[1][2][3][4] Its therapeutic action hinges on its ability to induce rapid vasodilation in key arterial beds, thereby lowering blood pressure.[1][2][4] The molecular structure of fenoldopam, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol, is crucial to its pharmacological activity.[4][5]

In the landscape of active pharmaceutical ingredient (API) manufacturing, the control of impurities is not merely a quality control checkpoint but a fundamental pillar of patient safety and drug efficacy.[6][7][8][9][10][11] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent identification and control of any impurity present at levels of 0.1% or higher.[8] Among the potential process-related impurities in fenoldopam mesylate, the deschloro analog—1-(4-Hydroxyphenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol—represents a critical impurity to monitor and control. This guide provides an in-depth examination of the plausible synthetic pathways leading to the formation of this deschloro impurity, offering field-proven insights for researchers, process chemists, and quality control professionals.

Chapter 1: Overview of the Established Fenoldopam Synthesis

Understanding the genesis of an impurity requires a foundational knowledge of the parent molecule's synthesis. While several synthetic routes to fenoldopam have been described, a common pathway involves the construction of the benzazepine core. A key patented method involves the alkylation of a primary amine, specifically 2-chlorohomoveratrylamine, with a suitable electrophile to build the final ring system.[12]

The general sequence can be conceptualized as the reaction between a substituted phenethylamine derivative and a component that will form the seven-membered ring and introduce the p-hydroxyphenyl group. A critical intermediate in this process is often a substituted 1-phenyl-1H-3-benzazepine, which is then subjected to demethylation to reveal the catechol and phenol moieties of the final fenoldopam molecule.

The diagram below illustrates a generalized workflow for fenoldopam synthesis, highlighting the introduction of the key structural features.

G cluster_0 Precursor Synthesis cluster_1 Benzazepine Core Formation cluster_2 Final API Synthesis A 2-Chlorohomoveratrylamine (Key Starting Material) C Condensation / Alkylation A->C B p-Methoxystyrene Oxide or 2-Halo-4'-methoxyacetophenone B->C D Protected Fenoldopam Intermediate (e.g., Intermediate III) C->D Forms ring structure E Demethylation / Deprotection D->E F Fenoldopam (Free Base) E->F Removes protecting groups G Salt Formation (Methanesulfonic Acid) F->G H Fenoldopam Mesylate (API) G->H Final salt form

Caption: Generalized synthetic workflow for Fenoldopam Mesylate.

Chapter 2: Genesis of the Deschloro Impurity - Postulated Synthetic Pathways

The formation of deschloro fenoldopam can be traced back to two primary origins: impurities present in starting materials or unintended side reactions during the synthesis, specifically reductive dehalogenation.

Pathway A: Impurity Carry-Over from Starting Materials

The most direct route for the introduction of the deschloro impurity is through the starting materials themselves.[7][13] The key chlorinated precursor, 2-chlorohomoveratrylamine, may contain a certain percentage of its non-chlorinated analog, homoveratrylamine.

  • Causality: If homoveratrylamine is present in the initial reaction mixture, it will participate in the condensation and cyclization reactions in parallel with its chlorinated counterpart. Since its core reactivity is similar, it will proceed through the synthetic sequence to yield the final deschloro fenoldopam analog.

  • Control Strategy: This pathway underscores the critical importance of rigorous quality control of raw materials. A robust analytical method, such as HPLC or GC-MS, must be in place to quantify the level of homoveratrylamine in incoming batches of 2-chlorohomoveratrylamine. Setting a stringent acceptance limit for this non-chlorinated impurity is the most effective control measure.

Pathway B: Reductive Dechlorination During Synthesis

A more chemically complex origin is the loss of the chlorine atom from the aromatic ring during one of the synthetic steps. This process, known as reductive dehalogenation (or dechlorination), involves the replacement of a halogen atom with a hydrogen atom.[14][15] This is a known phenomenon in organic synthesis, particularly when certain reducing agents or catalysts are present.[14][15][16][17]

  • Plausible Mechanisms & Critical Steps:

    • Catalytic Hydrogenation: If any step in the synthesis utilizes catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C) for reduction or deprotection, this presents a significant risk. Aryl chlorides can be susceptible to hydrodechlorination under these conditions. The hydrogen gas and the metal catalyst can facilitate the cleavage of the C-Cl bond.

    • Metal-Based Reducing Agents: Certain steps, such as the reduction of a ketone intermediate to an alcohol, might employ metal-based reducing agents (e.g., Zinc, Samarium Iodide).[16] These reagents can, under specific conditions, act as single-electron transfer (SET) agents, leading to the formation of a radical anion on the aromatic ring, which can then expel a chloride ion.[16]

    • Radical-Mediated Dechlorination: The presence of radical initiators or trace metal impurities could trigger a radical chain reaction.[15][17] An organic radical can add to the chlorinated aromatic ring, leading to a sequence that results in the loss of the chlorine atom.[17]

The diagram below outlines the potential pathways for the formation of the deschloro impurity.

G cluster_A Pathway A: Starting Material Impurity cluster_B Pathway B: In-Process Dechlorination A1 Homoveratrylamine (Impurity in Starting Material) A2 Follows Main Synthesis Route A1->A2 A3 Deschloro Fenoldopam A2->A3 B1 Fenoldopam Intermediate (Chlorinated) B2 Reductive Conditions (e.g., H2/Pd, Zn, Radical Initiators) B1->B2 Potential Side Reaction B3 Deschloro Intermediate B2->B3 B4 Completion of Synthesis B3->B4 B5 Deschloro Fenoldopam B4->B5

Caption: Postulated pathways for Deschloro Fenoldopam formation.

Chapter 3: Analytical Characterization and Control Strategy

Effective control of the deschloro impurity requires a validated, high-sensitivity analytical method capable of separating it from the fenoldopam API and other related substances.

Data Presentation: Physicochemical Properties
PropertyFenoldopam MesylateDeschloro Fenoldopam Mesylate (Hypothetical)
Chemical Formula C₁₇H₂₀ClNO₆SC₁₇H₂₁NO₆S
Molecular Weight 401.86 g/mol 367.42 g/mol [18]
Key Difference Presence of ChlorineAbsence of Chlorine
Expected Polarity Slightly less polarSlightly more polar
HPLC Retention Time Typically later elutingTypically earlier eluting than API
Mass Spec (m/z) [M+H]⁺ ≈ 306.1[M+H]⁺ ≈ 272.1
Recommended Analytical Workflow

A robust quality control workflow is essential for identifying and quantifying the deschloro impurity. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the gold standard.[10][11][19]

G A Sample Preparation (API or Intermediate) B RP-HPLC Separation (e.g., C18 column) A->B C UV/DAD Detection (Quantification) B->C D Mass Spectrometry (MS/MS Identification) B->D Confirmatory E Data Analysis (Impurity > 0.1%?) C->E D->E F Pass E->F No G Fail - OOS Investigation E->G Yes

Caption: Workflow for impurity identification and quantification.

  • Experimental Protocol: HPLC-UV/MS Method Development

    • Column Selection: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a suitable starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) will be required. The slightly higher polarity of the deschloro impurity should lead to an earlier retention time compared to fenoldopam.

    • Detection:

      • UV/DAD: Monitor at a wavelength where both fenoldopam and the impurity exhibit strong absorbance (e.g., ~225 nm). This will be used for quantification against a certified reference standard.

      • Mass Spectrometry (MS): Use electrospray ionization (ESI) in positive mode. Monitor for the specific m/z of the protonated molecular ions of fenoldopam (~306.1) and deschloro fenoldopam (~272.1).[20] Tandem MS (MS/MS) can be used to confirm the structure by fragmentation analysis.

    • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).

Chapter 4: Deliberate Synthesis for Reference Standard Generation

To accurately quantify the deschloro impurity, a certified reference standard is mandatory. This requires a deliberate synthesis of the impurity itself.[6][21]

  • Synthetic Strategy: The most logical approach is to follow the established fenoldopam synthesis route, but starting with the non-chlorinated precursor, homoveratrylamine, instead of 2-chlorohomoveratrylamine.

  • Experimental Protocol: Synthesis of Deschloro Fenoldopam

    • Step 1: Condensation: React homoveratrylamine with p-methoxystyrene oxide (or a similar electrophile as used in the main fenoldopam synthesis) under appropriate conditions to form the protected deschloro-benzazepine intermediate.

    • Step 2: Purification: Purify the resulting intermediate using column chromatography or recrystallization to remove unreacted starting materials and byproducts.

    • Step 3: Demethylation: Subject the purified intermediate to strong acid cleavage (e.g., HBr or BBr₃) to remove all methyl ether protecting groups, yielding the deschloro fenoldopam free base.

    • Step 4: Final Purification: Purify the final compound using preparative HPLC to achieve high purity (>99%).

    • Step 5: Characterization: Thoroughly characterize the structure and confirm its identity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.

    • Step 6: Salt Formation (Optional): If the mesylate salt is required, react the purified free base with one equivalent of methanesulfonic acid.

Conclusion

The deschloro fenoldopam mesylate impurity is a critical process-related impurity that demands rigorous control. Its origins can be traced to either contaminated starting materials or in-process reductive dechlorination. A comprehensive control strategy must therefore encompass two key pillars: stringent incoming quality control of the chlorinated precursors and careful evaluation and optimization of all synthetic steps that employ reductive conditions. By combining proactive process design with robust, validated analytical methods, manufacturers can ensure the consistent production of high-purity fenoldopam mesylate, meeting the stringent safety and quality standards required for pharmaceutical products.

References

  • Wikipedia. Reductive dehalogenation of halo ketones. [Link]

  • Pharmaffiliates. Fenoldopam-impurities. [Link]

  • Pharmaffiliates. Fenoldopam-impurities. [Link]

  • Veeprho. Fenoldopam Impurities and Related Compound. [Link]

  • ACS Publications. Reductive Halogen Elimination from Phenols by Organic Radicals in Aqueous Solutions; Chain Reaction Induced by Proton-Coupled Electron Transfer. The Journal of Physical Chemistry A. [Link]

  • PMC. Fenoldopam Mesylate: A Narrative Review of Its Use in Acute Kidney Injury. [Link]

  • EPA. Reductive Dehalogenation of Organic Contaminants in Soils and Ground Water. [Link]

  • Semantic Scholar. Synthesis of a potential bendamustine deschloro dimer impurity. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • ResearchGate. Reductive dehalogenation pathways and inhibition mechanisms of 2,5-dichloronitrobenzene in UV/sulfite advanced reduction process. [Link]

  • Cleanchem. Fenoldopam Mesylate | CAS No: 67227-57-0. [Link]

  • Google Patents.
  • Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?. [Link]

  • ResearchGate. Synthesis of a potential bendamustine deschloro dimer impurity. [Link]

  • PubMed. Rapid Determination of Fenoldopam in Human Plasma by UPLC-MS/MS for Pharmacokinetic Analysis in Patients. [Link]

  • IJPRA. Impurities in Pharmaceutical Substances. [Link]

  • PubMed. Analytical advances in pharmaceutical impurity profiling. [Link]

  • Journal of Applied Bioanalysis. Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation. [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Wikipedia. Fenoldopam. [Link]

  • BJSTR. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • USP. Fenoldopam Mesylate USP 2025. [Link]

  • Medwin Publishers. Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. [Link]

  • FDA.gov. NDA 19-922. [Link]

Sources

Foundational

Deschloro Fenoldopam Mesylate: A Comprehensive Technical Examination of Molecular Weight and Exact Mass

For Immediate Release This technical guide serves as a detailed resource for researchers, scientists, and professionals in drug development, providing an in-depth analysis of the molecular weight and exact mass of deschl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide serves as a detailed resource for researchers, scientists, and professionals in drug development, providing an in-depth analysis of the molecular weight and exact mass of deschloro fenoldopam mesylate. This document elucidates the fundamental physicochemical properties of this compound, offering a comparative analysis with its parent compound, fenoldopam mesylate.

Executive Summary

Deschloro fenoldopam mesylate is a derivative of fenoldopam, a selective dopamine D1 receptor agonist used as an antihypertensive agent.[1][2] The "deschloro" modification, the removal of a chlorine atom, fundamentally alters the compound's elemental composition, and consequently, its molecular weight and exact mass. This guide provides the precise calculated values for these properties, outlines the methodologies for their determination, and discusses the implications of this structural change.

Comparative Molecular Analysis: Fenoldopam Mesylate and Deschloro Fenoldopam Mesylate

To comprehend the molecular characteristics of deschloro fenoldopam mesylate, it is essential to first understand the properties of the parent compound, fenoldopam mesylate.

Fenoldopam mesylate is the methanesulfonate salt of fenoldopam.[3] The molecular formula for fenoldopam mesylate is C₁₇H₂₀ClNO₆S.[3][4] Its molecular weight is approximately 401.9 g/mol , and its exact mass (monoisotopic mass) is 401.0699862 Da.[3][5]

The structural modification in deschloro fenoldopam involves the removal of the chlorine atom from the benzazepine ring and its replacement with a hydrogen atom. This seemingly minor alteration has a direct and calculable impact on the molecule's mass.

Determination of Molecular Properties

The molecular weight and exact mass of deschloro fenoldopam mesylate are derived by adjusting the values of fenoldopam mesylate to account for the substitution of a chlorine atom with a hydrogen atom.

Table 1: Comparative Physicochemical Properties

PropertyFenoldopam MesylateDeschloro Fenoldopam Mesylate
Molecular Formula C₁₇H₂₀ClNO₆S[3]C₁₇H₂₁NO₆S
Average Molecular Weight ~401.9 g/mol [3][4]~367.44 g/mol
Exact Mass 401.0699862 Da[3]367.1092856 Da

Note: The values for deschloro fenoldopam mesylate are calculated based on the established data for fenoldopam mesylate.

Methodologies for Mass Determination

The precise determination of molecular weight and exact mass is critical in pharmaceutical development for compound identification, purity assessment, and pharmacokinetic studies. High-resolution mass spectrometry is the gold standard for these measurements.

Experimental Workflow: High-Resolution Mass Spectrometry

The following protocol outlines a generalized workflow for the determination of the exact mass of a small molecule like deschloro fenoldopam mesylate.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing and Analysis A Dissolve Deschloro Fenoldopam Mesylate in a suitable solvent (e.g., Methanol/Water) B Dilute to an appropriate concentration for mass spectrometry analysis A->B C Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap, TOF) B->C D Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]+ C->D E Process the raw data to obtain the mass-to-charge ratio (m/z) of the analyte D->E F Calculate the exact mass from the measured m/z value E->F G Compare the experimental exact mass with the theoretical exact mass F->G

Figure 1: A generalized workflow for the determination of the exact mass of deschloro fenoldopam mesylate using high-resolution mass spectrometry.

The Significance of the "Deschloro" Modification

The substitution of a chlorine atom with a hydrogen atom affects more than just the mass of the molecule. This modification can have significant implications for the compound's pharmacological and pharmacokinetic properties.

G cluster_0 Structural Modification cluster_1 Potential Physicochemical & Pharmacological Consequences Fenoldopam Fenoldopam + Chlorine Deschloro_Fenoldopam Deschloro Fenoldopam - Chlorine + Hydrogen Fenoldopam->Deschloro_Fenoldopam Removal of Cl Properties Lipophilicity Receptor Binding Affinity Metabolism Pharmacokinetics Deschloro_Fenoldopam->Properties Impacts

Figure 2: The logical relationship between the structural modification of deschloro fenoldopam and its potential impact on key drug properties.

The removal of the electronegative chlorine atom can alter the electronic distribution of the molecule, potentially affecting its ability to bind to the dopamine D1 receptor. Furthermore, changes in lipophilicity can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The calculated molecular weight of deschloro fenoldopam mesylate is approximately 367.44 g/mol , and its exact mass is 367.1092856 Da. These values are derived from the known properties of fenoldopam mesylate and are crucial for the analytical characterization of this compound. The structural change from fenoldopam to deschloro fenoldopam, while seemingly minor, can have a cascade of effects on the molecule's biological activity and pharmacokinetic profile, warranting further investigation in any drug development program.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 49659, Fenoldopam Mesylate. [Link]

  • DrugMapper. FENOLDOPAM MESYLATE. [Link]

  • DrugBank. Fenoldopam (mesylate). [Link]

  • U.S. Food and Drug Administration. NDA 19-922. [Link]

  • Cleanchem. Fenoldopam Mesylate. [Link]

  • Chemdor. Fenoldopam mesylate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3341, Fenoldopam. [Link]

  • Wikipedia. Fenoldopam. [Link]

  • Pharmaffiliates. Fenoldopam Mesylate. [Link]

  • U.S. Food and Drug Administration. CORLOPAM® (fenoldopam mesylate) injection, for intravenous use. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12668023, (R)-Fenoldopam. [Link]

  • CAS Common Chemistry. Fenoldopam mesylate. [Link]

Sources

Exploratory

The Physiological and Toxicological Evaluation of Deschloro Fenoldopam Mesylate in Cardiovascular Research

Introduction: D1 Receptor Agonism and the Degradant Paradigm In the landscape of cardiovascular pharmacology, fenoldopam mesylate stands out as a highly selective, peripherally acting dopamine D1 receptor partial agonist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: D1 Receptor Agonism and the Degradant Paradigm

In the landscape of cardiovascular pharmacology, fenoldopam mesylate stands out as a highly selective, peripherally acting dopamine D1 receptor partial agonist[1]. Administered via continuous intravenous (IV) infusion, it is a critical intervention for the short-term management of severe hypertensive emergencies, driving rapid vasodilation and reducing blood pressure without the central nervous system penetration seen in other dopaminergic agents[2],[1].

However, the clinical deployment of fenoldopam is complicated by its chemical stability in aqueous formulations. The drug is highly sensitive to pH and environmental conditions, leading to the generation of specific related compounds over its shelf life[3]. The most prominent of these is deschloro fenoldopam mesylate (officially designated as Impurity B or Related Compound B)[3],[4].

In cardiovascular drug development, the physiological effects of an active pharmaceutical ingredient (API) cannot be evaluated in a vacuum; the pharmacological and toxicological impact of its degradants must be rigorously characterized. This whitepaper dissects the physiological effects of deschloro fenoldopam mesylate, exploring how researchers isolate its toxicological profile from the profound hemodynamic effects of its parent compound to satisfy stringent regulatory safety thresholds[5].

Chemical Profiling and Receptor Dynamics

To understand the physiological implications of deschloro fenoldopam, we must first examine the structural causality behind its formation. Fenoldopam mesylate is chemically defined as 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol methanesulfonate[3].

Deschloro fenoldopam is formed via the cleavage of the chlorine atom at the 6-position of the benzazepine ring[3]. In medicinal chemistry, halogens like chlorine are frequently utilized to enhance lipophilicity, improve metabolic stability, and optimize the steric fit within the binding pocket of G-protein coupled receptors (GPCRs). The loss of this chlorine atom fundamentally alters the molecule's electron density and steric bulk, drastically reducing its affinity for the D1 receptor and rendering it pharmacologically inert at standard clinical concentrations.

Table 1: Comparative Chemical and Pharmacological Profile
PropertyFenoldopam Mesylate (API)Deschloro Fenoldopam Mesylate (Impurity B)
Chemical Structure 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol
Regulatory Designation Active Pharmaceutical IngredientKnown Related Compound / Degradant
Primary Target Dopamine D1 Receptor (Agonist)Uncharacterized (Evaluated for inertness)
Cardiovascular Effect Rapid vasodilation, decreased systemic vascular resistanceNegligible independent hemodynamic effect

Mechanistic Causality: Defining the Baseline

To evaluate the physiological effects of a degradant, one must first map the signaling pathway of the parent drug. Any observed toxicity during degradant testing must be differentiated between an off-target effect of the impurity and an exaggerated pharmacological effect of the API.

Fenoldopam induces vasodilation via the activation of Gs-coupled D1 receptors located on vascular smooth muscle cells[2]. This activation stimulates adenylyl cyclase (AC), increasing intracellular cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates and inhibits Myosin Light Chain Kinase (MLCK), leading to smooth muscle relaxation and decreased blood pressure.

D1_Signaling Fenoldopam Fenoldopam Mesylate (D1 Agonist) D1R Dopamine D1 Receptor (Vascular Smooth Muscle) Fenoldopam->D1R Gs Gs Protein Activation D1R->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA MLCK Decreased MLCK Activity & Calcium Efflux PKA->MLCK Vasodilation Vasodilation (Decreased Vascular Resistance) MLCK->Vasodilation

Figure 1: D1 receptor-mediated signaling pathway inducing vasodilation in smooth muscle.

In Vivo Toxicological Impact: The Rat Infusion Model

The core challenge in cardiovascular drug development is proving that a degradant like deschloro fenoldopam does not introduce novel toxicities. Potent vasodilators (including fenoldopam, minoxidil, and other dopamine agonists) are known to cause a class-specific toxicological phenomenon in rodents: vasodilator-induced vascular injury (VIVI) . The profound, sustained vasodilation causes altered shear stress and mechanical strain on the arterial walls, resulting in medial necrosis and hemorrhage, particularly in the splanchnic bed (pancreas, mesentery, stomach, and intestines)[5].

During the regulatory review of fenoldopam, the FDA required the sponsor to evaluate whether elevated levels of deschloro fenoldopam (formed during manufacturing and storage) exacerbated these arterial lesions[5].

Researchers conducted a 24-hour continuous IV infusion study in rats, administering 25 µg/kg/min of fenoldopam mesylate spiked with either 1% or 5% deschloro fenoldopam[5]. The physiological findings were definitive:

  • Lesion Incidence: Rats in both the 1% and 5% degradant groups exhibited hemorrhage and medial necrosis of the splanchnic arteries accompanied by periarteritis and edema[5].

  • Causality: Crucially, the incidence and severity of these lesions were comparable between the 1% and 5% groups, and matched historical data for the pure API[5].

Table 2: Toxicological Impact in Rat IV Infusion Model (24-Hour Exposure)
Treatment Group (25 µg/kg/min API)Deschloro Fenoldopam ConcentrationSplanchnic Arterial LesionsRenal LesionsHemodynamic Profile
Vehicle Control 0%NoneNoneBaseline MAP
Fenoldopam (Standard) < 0.1%Present (Medial Necrosis)OccasionalSustained Hypotension
Fenoldopam + Low Impurity 1.0%Present (Comparable to Standard)OccasionalSustained Hypotension
Fenoldopam + High Impurity 5.0%Present (Comparable to Standard)OccasionalSustained Hypotension

Standardized Experimental Protocol: Hemodynamic & Toxicological Evaluation

To replicate these findings or evaluate similar degradants, cardiovascular researchers must utilize a self-validating protocol. The following methodology isolates the degradant's physiological effects by controlling for the parent drug's known pharmacology.

Protocol: In Vivo Evaluation of Degradant Cardiovascular Toxicity

Objective: To determine if a specified degradant (e.g., deschloro fenoldopam) alters the hemodynamic efficacy or exacerbates the vascular toxicity of the parent API.

Step 1: Formulation and Analytical Verification

  • Prepare the vehicle control (e.g., citric acid, propylene glycol, sodium citrate dihydrate, and sodium metabisulfite in sterile aqueous solution, pH 2.8-3.8)[3].

  • Formulate the active treatment: 25 µg/kg/min fenoldopam mesylate.

  • Spike the active treatment aliquots with precisely 1.0% and 5.0% deschloro fenoldopam. Verify concentrations via High-Performance Liquid Chromatography (HPLC) prior to infusion.

Step 2: Animal Model Preparation

  • Utilize adult male Sprague-Dawley rats.

  • Surgically implant indwelling catheters into the jugular vein (for continuous IV infusion) and the femoral artery (connected to a telemetry transducer for continuous blood pressure and heart rate monitoring). Allow 72 hours for surgical recovery.

Step 3: Continuous Intravenous Infusion

  • Administer the formulations via programmable syringe pumps at a constant rate for exactly 24 hours to mimic the clinical use-case of hypertensive crisis management.

Step 4: Hemodynamic Monitoring (Self-Validation)

  • Continuously record Mean Arterial Pressure (MAP) and Heart Rate (HR).

  • Causality Check: If the 5% degradant group shows a significantly different MAP trajectory than the pure API group, the degradant possesses independent vasoactive properties. If trajectories match, the degradant is hemodynamically inert.

Step 5: Targeted Necropsy and Histopathology

  • Euthanize the subjects immediately following the 24-hour infusion.

  • Harvest the splanchnic vascular bed (arteries of the pancreas, mesentery, stomach, and intestines) and the kidneys.

  • Fix tissues in 10% neutral buffered formalin, section, and stain with Hematoxylin & Eosin (H&E) and Verhoeff-Van Gieson (Elastin) stains.

Step 6: Blinded Lesion Scoring

  • A veterinary pathologist, blinded to the treatment groups, must score the incidence of medial necrosis, hemorrhage, and periarteritis on a severity scale of 0 to 4. Statistical equivalence between the API and API+Degradant groups validates the safety of the impurity limit.

Workflow Formulation Formulation Prep (API + 1% or 5% Degradant) Infusion Continuous IV Infusion (Rat Model, 24 hrs) Formulation->Infusion Monitoring Hemodynamic Monitoring (MAP & HR Telemetry) Infusion->Monitoring Necropsy Targeted Necropsy (Splanchnic Arteries) Monitoring->Necropsy Analysis Blinded Histopathology (Lesion Incidence Scoring) Necropsy->Analysis

Figure 2: Self-validating in vivo workflow for evaluating degradant cardiovascular toxicity.

Conclusion

The physiological evaluation of deschloro fenoldopam mesylate serves as a masterclass in cardiovascular toxicological research. By utilizing rigorous, self-validating in vivo infusion models, researchers successfully demonstrated that the loss of the 6-chloro group renders the degradant physiologically inert at relevant concentrations. The vascular lesions observed during testing were definitively linked to the exaggerated, D1-mediated vasodilation of the parent drug, fenoldopam, rather than any off-target toxicity of the impurity. This mechanistic clarity is essential for establishing safe regulatory limits for drug degradants, ensuring that life-saving antihypertensive therapies can be manufactured, stored, and administered safely.

Sources

Foundational

Structural Elucidation and Mass Spectrometry Fragmentation Profiling of Deschloro Fenoldopam Mesylate

Executive Summary & Regulatory Context Fenoldopam mesylate is a highly selective dopamine D1-receptor agonist deployed primarily as a rapid-acting intravenous vasodilator for the management of severe hypertensive crises....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

Fenoldopam mesylate is a highly selective dopamine D1-receptor agonist deployed primarily as a rapid-acting intravenous vasodilator for the management of severe hypertensive crises. During the synthesis and shelf-life of fenoldopam, degradation pathways and synthetic impurities must be rigorously monitored to ensure pharmacological safety. The most critical of these related compounds is Impurity B , chemically known as deschloro fenoldopam (2,3,4,5-Tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol).

According to historical FDA documentation for NDA 19-922, deschloro fenoldopam was identified in early nonclinical lots at concentrations ranging from 0.07% to 0.1%, prompting stringent regulatory oversight[1]. Modern stability protocols dictate that Impurity B must be strictly controlled, typically required to remain below 0.2% by weight after one month at standard environmental conditions to ensure formulation integrity[2]. To achieve this level of precision, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard, providing unparalleled sensitivity and structural confirmation[3].

Chemical Profiling & Ionization Dynamics

Understanding the structural divergence between the Active Pharmaceutical Ingredient (API) and its impurity is the foundation of mass spectrometry method development.

  • Fenoldopam : Contains a chlorine atom at the 6-position of the benzazepine ring. (Formula: C16​H16​ClNO3​ , Monoisotopic Mass: 305.08 Da).

  • Deschloro Fenoldopam (Impurity B) : Lacks the 6-chloro substitution. (Formula: C16​H17​NO3​ , Monoisotopic Mass: 271.12 Da).

Both compounds possess a secondary amine within the 7-membered azepine ring. This nitrogen acts as a strong proton acceptor. By utilizing a mobile phase acidified with 0.05% to 0.1% formic acid, the equilibrium is forcefully driven toward the protonated species [M+H]+ , making Positive Electrospray Ionization (ESI+) the optimal and most sensitive ionization technique[4].

Mass Spectrometry Fragmentation Mechanics

When the protonated deschloro fenoldopam precursor ion ( m/z 272.1) is isolated in the first quadrupole (Q1) and subjected to Collision-Induced Dissociation (CID) using argon gas in Q2, it undergoes a highly predictable and thermodynamically driven fragmentation.

The Causality of the Base Peak ( m/z 107.1): The dominant cleavage event does not simply strip the 4-hydroxyphenyl group. Instead, a dual cleavage occurs at the C1-C2 and C1-C5a bonds of the azepine ring. This extrusion removes the C1 carbon along with its attached 1-(4-hydroxyphenyl) moiety. Why is this pathway favored? The resulting fragment is a 4-hydroxybenzyl cation ( C7​H7​O+ , m/z 107.1). This cation is exceptionally stable because the positive charge is delocalized via resonance, heavily supported by the electron-donating hydroxyl group at the para position. Because this fragment represents a thermodynamic sink, it provides the highest signal-to-noise ratio and is universally selected as the quantifier ion for Multiple Reaction Monitoring (MRM)[3]. The remaining deschloro-benzazepine moiety ( C9​H11​NO2+​ , m/z 165.1) serves as the secondary qualifier ion to confirm structural identity and prevent false positives from isobaric interferences.

Fragmentation Parent Deschloro Fenoldopam [M+H]+ m/z 272.1 CID Collision-Induced Dissociation (CID) Argon Gas Parent->CID Cleavage Dual Cleavage at Azepine Ring (C1-C2 and C1-C5a bonds) CID->Cleavage Frag107 4-Hydroxybenzyl Cation m/z 107.1 (Quantifier) Resonance Stabilized Cleavage->Frag107 Primary Thermodynamic Sink Frag165 Deschloro-Benzazepine Ion m/z 165.1 (Qualifier) Cleavage->Frag165 Secondary Pathway

Fig 1: Logical fragmentation pathway of Deschloro Fenoldopam under Collision-Induced Dissociation.

Quantitative Data Summaries

The following table synthesizes the optimized mass spectrometry parameters required to differentiate the API from its deschloro degradant.

AnalyteChemical FormulaPrecursor Ion [M+H]+ Quantifier Ion (MRM)Qualifier Ion (MRM)Optimization Rationale
Fenoldopam C16​H16​ClNO3​ m/z 306.1 m/z 107.1 m/z 199.0107.1 is the resonance-stabilized 4-hydroxybenzyl cation.
Deschloro Fenoldopam C16​H17​NO3​ m/z 272.1 m/z 107.1 m/z 165.1Shared 107.1 fragment confirms the conserved phenolic moiety.

Self-Validating Experimental Protocol: UPLC-MS/MS Workflow

To ensure rigorous scientific integrity, the analytical protocol must be a self-validating system. This means embedding internal controls at every stage to account for ex vivo degradation, extraction losses, and instrument drift.

Phase 1: Sample Preparation & Stabilization
  • Antioxidant Spiking : Immediately upon sample collection, aliquot the matrix and add ascorbic acid (e.g., 10 µL of 10% w/v). Causality: Catecholamines and their derivatives are highly susceptible to auto-oxidation at the 7,8-diol moiety. Ascorbic acid arrests this degradation, ensuring the analytical snapshot reflects the true composition[3].

  • Internal Standard (IS) Addition : Spike the sample with a known concentration of an internal standard (e.g., oxazepam or deuterated fenoldopam-d4). Causality: The IS corrects for volumetric errors and matrix-induced ion suppression during ionization.

  • Liquid-Liquid Extraction (LLE) : Adjust the sample to a mildly alkaline pH and extract using ethyl acetate. Causality: Alkalization deprotonates the secondary amine, rendering the deschloro fenoldopam highly lipophilic. Ethyl acetate selectively partitions the target analyte into the organic phase, leaving polar matrix proteins and endogenous salts in the aqueous waste, thereby drastically reducing background noise[3].

  • Reconstitution : Evaporate the organic layer under a gentle nitrogen stream and reconstitute in the initial mobile phase.

Phase 2: Chromatographic Separation
  • System Suitability Test (SST) : Prior to running samples, inject a matrix blank followed by a known standard. Causality: The blank proves the absence of column carryover, while the standard validates retention time and peak symmetry.

  • Column Selection : Inject the sample onto a UPLC HSS T3 C18 column (2.1 × 100 mm, 1.8 µm). Causality: The high-strength silica (HSS) T3 architecture resists phase collapse under highly aqueous conditions and provides superior retention for moderately polar, aromatic compounds compared to standard C18 phases[3].

  • Gradient Elution : Utilize Mobile Phase A (Water + 0.05% Formic Acid) and Mobile Phase B (Acetonitrile). Causality: Formic acid maintains the analyte in its protonated state, preventing peak tailing and priming the molecule for ESI+.

Phase 3: Mass Spectrometry (ESI-MS/MS)
  • Ionization : Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • MRM Programming : Set Q1 to isolate m/z 272.1. Apply optimized Collision Energy (CE) in Q2 using Argon gas. Set Q3 to monitor the quantifier ion at m/z 107.1 and the qualifier ion at m/z 165.1.

  • Data Acceptance : A sample is only validated if the signal-to-noise ratio of the quantifier peak exceeds 10:1, and the ratio between the quantifier and qualifier ions matches the reference standard within a ±15% tolerance.

Workflow Sample Sample + Ascorbic Acid + Internal Standard LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE UPLC UPLC Separation (HSS T3 C18 Column) LLE->UPLC ESI ESI+ Ionization (0.05% Formic Acid) UPLC->ESI MRM MRM Detection (Q1: 272.1 -> Q3: 107.1) ESI->MRM

Fig 2: Self-validating UPLC-MS/MS experimental workflow for Deschloro Fenoldopam quantification.

References[2] European Patent Office. "EP3908255A1 - Stable topical compositions of fenoldopam - Google Patents." URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiG2VBaZIWTJnZ6tu7gecGe0QXEC1N3Pi2N6ulZPTewi4ULSXtd1miiWkeeh2ICLp4ndY3RBo3-ZXpaF53KSNU-WCyCUAf6pETMFD-r6BZ0SzID5yjiknhX69Z2pKdGo760bP60VmmkpZgvA==[4] Du, T., et al. "A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC." National Institutes of Health. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoUZawwgBjfmBcI0KKD6UimfbyIAyWbGzpYkJaGWKZWydqR4qtzeu0JT1b8n5LUfg2-T-0WQUOKVui8-TEu_vytw44pKIgMGpO3NIULSR6zsAu7mMW5eOVF1GA4AJulf_5zTLOmjO6tsLYDs0=[3] Journal of Chromatography B. "Rapid determination of fenoldopam in human plasma by UPLC-MS/MS for pharmacokinetic analysis in patients - ResearchGate." URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbmhctsCwhcVT48T72a6K1-tzLKKsnxR2XufsvWEU680CzypeQ9WVJyI0UPqFCapaAEuG20OShBNxJybhHOmEFAZ2u2jpGIpbyRYogqn3G51oGK6K_pjWs9OvYIBBpIyFF_qazPqWIoE9t5d8mp9DqNhbLUFnK4UQo33Bbn1DzJXP9z55HMqpCh7t0IMfPQZo8APzBfa_DMy3k08Hw032SlE93cjHlF4DtrGBNYyv2foSOE4gGbrgkGRwfcjU0KGOAfpv4IsrVZ03IuXdy2WjH1DPfLgGa[1] U.S. Food and Drug Administration (FDA). "NDA 19-922 - accessdata.fda.gov." URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdKU0ZArEbdEVSdDjZrScK1ZY47deGDq1LjviHwYM3Ceg9cKSkRxrKophK-JVJxKPXx-OvUi-Wz-VRiK3EHrPDJoEaew_DrbtN8XV55KifPxaEVXolAV48cynmEd1rFEDL26BbYSD7IBVonzDIEMY20Nz-WtmjxJJukdFzrcfARflKpPBkYoom-X7dQwniILA=

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated LC-MS/MS Method for the Quantification of Deschloro-fenoldopam Mesylate in Human Plasma

Abstract This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of deschloro-fenoldopam in human plasma. Deschloro-fenol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of deschloro-fenoldopam in human plasma. Deschloro-fenoldopam, a known impurity and degradation product of the dopamine D1 receptor agonist fenoldopam mesylate, requires precise quantification for pharmaceutical quality control and pharmacokinetic studies. This protocol outlines a comprehensive workflow, including sample preparation by protein precipitation, chromatographic separation on a C18 stationary phase, and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 Guideline on Bioanalytical Method Validation.[1][2]

Introduction

Fenoldopam mesylate is a rapid-acting vasodilator used for the in-hospital management of severe hypertension.[3] It selectively agonizes dopamine D1 receptors, leading to vasodilation in renal, mesenteric, and coronary arteries.[4] The control of impurities in the drug substance and product is a critical aspect of pharmaceutical development and manufacturing, ensuring patient safety and therapeutic efficacy.

Deschloro-fenoldopam has been identified as a process-related impurity and a potential degradation product of fenoldopam mesylate.[2] Its chemical structure is 1-(4-Hydroxyphenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol, differing from the active pharmaceutical ingredient (API) by the absence of a chlorine atom on the benzazepine ring.[2] Accurate and reliable quantification of this impurity in biological matrices is essential for toxicological assessments and to understand its pharmacokinetic profile.

This application note provides a detailed protocol for the LC-MS/MS quantification of deschloro-fenoldopam mesylate in human plasma, offering a valuable tool for researchers, scientists, and drug development professionals. The methodology is grounded in established bioanalytical principles to ensure data of the highest quality and integrity.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Thawing & Vortexing p2 Aliquoting Plasma p1->p2 p3 Addition of Internal Standard p2->p3 p4 Protein Precipitation (Acetonitrile) p3->p4 p5 Vortexing & Centrifugation p4->p5 p6 Supernatant Transfer p5->p6 p7 Evaporation & Reconstitution p6->p7 a1 Injection into UPLC System p7->a1 a2 Chromatographic Separation a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 d4 Data Review & Reporting d3->d4

Figure 1: Overall workflow for the LC-MS/MS quantification of deschloro-fenoldopam in human plasma.

Materials and Reagents

  • Analytes and Internal Standard:

    • Deschloro-fenoldopam mesylate reference standard

    • Fenoldopam-d4 mesylate (Internal Standard, IS)[5][6]

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

  • Biological Matrix:

    • Drug-free human plasma (with K2EDTA as anticoagulant)

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of deschloro-fenoldopam and the internal standard from human plasma. This technique is chosen for its simplicity, speed, and efficiency in removing high-abundance proteins.[7][8]

Step-by-Step Protocol:

  • Thawing and Mixing: Thaw frozen human plasma samples at room temperature. Once thawed, vortex the samples for 15 seconds to ensure homogeneity.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample.

  • Internal Standard Addition: Add 10 µL of the working internal standard solution (Fenoldopam-d4 mesylate, 100 ng/mL in 50% methanol) to each plasma sample, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The use of a 3:1 solvent-to-plasma ratio ensures efficient protein precipitation.

  • Vortexing and Centrifugation: Vortex the samples vigorously for 1 minute. Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the mobile phase A (see section 5.1). Vortex for 30 seconds to ensure complete dissolution.

LC-MS/MS Method

The chromatographic and mass spectrometric parameters are optimized to achieve a sensitive, selective, and rapid analysis of deschloro-fenoldopam.

Liquid Chromatography

The separation is performed on a UPLC system using a C18 column, which provides excellent retention and peak shape for polar compounds like deschloro-fenoldopam.[7][9]

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 2

Table 1: Liquid Chromatography Conditions.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.05050
2.5595
3.5595
3.6955
5.0955

Table 2: Gradient Elution Program.

Mass Spectrometry

A triple quadrupole mass spectrometer is used for detection, operating in positive electrospray ionization (ESI+) mode. The MRM transitions are selected for their specificity and abundance.

ParameterSetting
Mass Spectrometer Sciex API 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4500 V
Source Temperature 550°C
Collision Gas Nitrogen
MRM Transitions See Table 3

Table 3: Mass Spectrometer Conditions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Deschloro-fenoldopam272.1107.115035
Fenoldopam-d4 (IS)310.2111.115038

Table 4: Multiple Reaction Monitoring (MRM) Transitions.

Rationale for MRM Transitions: The precursor ion for deschloro-fenoldopam corresponds to its protonated molecule [M+H]+. The product ion is hypothesized based on the known fragmentation of fenoldopam, which involves cleavage of the benzazepine ring structure.[9] The use of a stable isotope-labeled internal standard, Fenoldopam-d4, is critical for correcting for matrix effects and variations in instrument response.[6]

Method Validation

The bioanalytical method is validated according to the ICH M10 guidelines, ensuring its suitability for its intended purpose.[1][2] The validation assesses selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Calibration Curve and Linearity

The calibration curve is prepared by spiking blank human plasma with known concentrations of deschloro-fenoldopam. A linear range of 0.1 to 50 ng/mL is typically targeted. The curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is used. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

Intra- and inter-day accuracy and precision are evaluated using quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The acceptance criteria are a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (% bias) of within ±15% (±20% for LLOQ).[10]

Selectivity and Matrix Effect

Selectivity is assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS. The matrix effect is evaluated by comparing the peak response of the analyte in post-extraction spiked plasma to that in a pure solution.

Stability

The stability of deschloro-fenoldopam in human plasma is determined under various conditions, including bench-top stability (room temperature), freeze-thaw stability, and long-term storage stability (-80°C).

Data Presentation

A summary of the expected validation results is presented in the table below.

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
LLOQ S/N > 10, Accuracy ±20%, Precision ≤20%0.1 ng/mL
Intra-day Precision (%CV) ≤15% (≤20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤15% (≤20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤15%< 10%
Stability % Deviation within ±15% of nominal concentrationStable

Table 5: Summary of Method Validation Parameters and Expected Performance.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of deschloro-fenoldopam mesylate in human plasma. The simple and rapid sample preparation procedure, coupled with the speed of UPLC-MS/MS analysis, allows for high-throughput applications. This validated method is a valuable tool for pharmaceutical quality control, impurity profiling, and pharmacokinetic studies in the development of fenoldopam-based therapeutics.

References

  • Du, T., Sun, R., Siddiqui, N., Moatamed, L., Zhang, Y., Liang, D., Hu, M., & Gao, S. (2021). A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats. Journal of Chromatography B, 1179, 122854. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Wang, X., Yang, M., Chen, X., Zhong, D., & Yu, X. (2015). Rapid determination of fenoldopam in human plasma by UPLC-MS/MS for pharmacokinetic analysis in patients. Journal of Chromatography B, 978-979, 78–82. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Pharmaffiliates. Fenoldopam and its Impurities. [Link]

  • U.S. Food and Drug Administration. (1996). NDA 19-922 Pharmacology Review. [Link]

  • PubChem. Fenoldopam. [Link]

  • Hoffmann, U. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(8), 857-860. [Link]

  • Du, T., Sun, R., Siddiqui, N., Moatamed, L., Zhang, Y., Liang, D., Hu, M., & Gao, S. (2021). A positive–negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats. Texas Southern University's Research Profiles. [Link]

  • Boppana, V. K., Dolce, K. M., Cyronak, M. J., & Ziemniak, J. A. (1989). Simplified procedures for the determination of fenoldopam and its metabolites in human plasma by high-performance liquid chromatography with electrochemical detection: comparison of manual and robotic sample preparation methods. Journal of Chromatography B: Biomedical Sciences and Applications, 487(2), 385-399. [Link]

  • PubChem. Fenoldopam mesylate. [Link]

  • Wikipedia. Fenoldopam. [Link]

  • ResearchGate. (2014). Rapid determination of fenoldopam in human plasma by UPLC-MS/MS for pharmacokinetic analysis in patients. [Link]

  • U.S. Food and Drug Administration. (1997). Clinical Pharmacology and Biopharmaceutics Review(s) - NDA 19-922. [Link]

  • Zuk, A. M., & Hieb, M. R. (2024). Fenoldopam for Renal Protection in Cardiac Surgery: Pharmacology, Clinical Applications, and Evolving Perspectives. Journal of Clinical Medicine, 13(19), 5623. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fenoldopam Mesylate?[Link]

  • Veeprho. Fenoldopam Impurities and Related Compound. [Link]

  • Axios Research. Fenoldopam Impurity 3. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. fenoldopam. [Link]

  • PubChem. 9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-3-ium-7,8-diol. [Link]

  • Allison, D. B., & Heo, M. (1998). A retrospective analysis of fenoldopam renal excretion in 65 subjects: evidence for possible intrarenal formation of fenoldopam from its metabolites. Journal of Clinical Pharmacology, 38(3), 254-260. [Link]

  • CAS Common Chemistry. 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, hydrobromide (1:1). [Link]

  • Kern, J. W., & Shoemaker, M. B. (2008). Pharmacokinetics and pharmacodynamics of fenoldopam mesylate for blood pressure control in pediatric patients. BMC Anesthesiology, 8(1), 6. [Link]

  • Veeprho. Fenoldopam-D4 Mesylate. [Link]

Sources

Application

Application Note: Preparation and Handling of Deschloro Fenoldopam Mesylate Reference Standard Solutions

Introduction: The Critical Role of Impurity Reference Standards Deschloro fenoldopam is a known impurity and potential degradant of Fenoldopam Mesylate, a potent dopamine D1-like receptor agonist used as a rapid-acting v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Impurity Reference Standards

Deschloro fenoldopam is a known impurity and potential degradant of Fenoldopam Mesylate, a potent dopamine D1-like receptor agonist used as a rapid-acting vasodilator for the management of severe hypertension.[1][2][3][4] Regulatory guidelines and pharmacopeial standards necessitate the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. The preparation of accurate and stable reference standard solutions of impurities like deschloro fenoldopam mesylate is therefore a foundational requirement for the validation of analytical methods, such as those used for release testing and stability studies.

This application note provides a detailed, field-proven protocol for the preparation of stock, intermediate, and working standard solutions of deschloro fenoldopam mesylate. The methodologies described herein are designed to ensure the highest degree of accuracy, precision, and solution integrity, adhering to the principles outlined in the United States Pharmacopeia (USP) General Chapter <11> on Reference Standards.[5][6][7] The causality behind critical steps, from solvent selection to storage conditions, is explained to empower researchers and drug development professionals to prepare reliable and reproducible reference standards for their analytical needs.

Physicochemical Properties and Solvent Selection

2.1 Compound Characteristics Deschloro fenoldopam mesylate is an analogue of fenoldopam mesylate, lacking the chloro- substituent at the 6-position of the benzazepine ring. While specific data for the deschloro analogue is limited, its physicochemical properties are presumed to be similar to the parent compound. Fenoldopam mesylate is a white to off-white powder.[1][8]

2.2 Solubility Profile: The Foundation of an Accurate Standard The selection of an appropriate solvent is the most critical first step in preparing a reference standard. The ideal solvent must fully dissolve the reference material at the desired concentration without causing degradation. Based on available data for the parent compound, fenoldopam mesylate, the following solubility characteristics should be considered:

  • High Solubility: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) show good solubility for fenoldopam mesylate, often at concentrations of 1 mg/mL or higher.[9][10][11]

  • Moderate Solubility: Methanol and ethanol are also viable solvents.[1][9]

  • Sparingly Soluble: The compound is sparingly soluble in water.[1][9] However, the mesylate salt form does confer some water solubility.[8][12] For aqueous solutions, first dissolving the compound in a small amount of an organic solvent like DMF before dilution with an aqueous buffer is recommended for maximum solubility.[9]

Causality for Solvent Choice: For the primary stock solution, a high-purity organic solvent such as HPLC-grade Methanol or DMSO is recommended. This choice minimizes the risk of insolubility and provides a concentrated, stable stock from which aqueous-based working standards can be prepared. For subsequent dilutions, particularly for chromatographic applications (e.g., HPLC, UPLC), the use of the analytical method's mobile phase as the diluent is a best practice to ensure peak shape integrity and compatibility with the analytical system.[13]

Materials and Equipment

Reagents & Consumables Equipment
Deschloro Fenoldopam Mesylate Reference Standard (Certified)Analytical Balance (4-5 decimal places, calibrated)
Dimethyl Sulfoxide (DMSO), HPLC or Spectroscopic GradeLaboratory Spatula
Methanol, HPLC or Spectroscopic GradeWeighing Paper or Boat
Acetonitrile, HPLC or Spectroscopic GradeClass A Volumetric Flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
Purified Water (Type I, 18.2 MΩ·cm)Class A Volumetric Pipettes (various sizes)
Reagents for mobile phase preparation (e.g., buffers, acids)Pipette Controller or Bulb
Ultrasonic Bath
Vortex Mixer
Amber Glass Vials with PTFE-lined caps

Safety Precautions

  • Handle deschloro fenoldopam mesylate powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for the reference standard and all solvents before use.

  • This material should be considered hazardous until further information is available. Do not ingest, inhale, or allow contact with skin or eyes.[9]

Experimental Protocol: Stock Standard Preparation (1000 µg/mL)

This protocol details the preparation of a high-concentration primary stock solution. Accuracy in this step is paramount as all subsequent dilutions depend on it.

5.1 Rationale for a Concentrated Stock Preparing a concentrated stock solution minimizes weighing errors, which can be significant when dealing with small masses of powder.[6] This stock can then be diluted with high precision using volumetric glassware to create lower concentration standards.

5.2 Step-by-Step Procedure

  • Equilibration: Allow the sealed container of Deschloro Fenoldopam Mesylate Reference Standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh approximately 10 mg of the reference standard powder onto weighing paper using a calibrated analytical balance. Record the exact weight.

  • Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Pre-Dissolution: Add approximately 7 mL (70% of the flask volume) of HPLC-grade Methanol (or DMSO).

  • Dissolution: Cap the flask and gently swirl. To ensure complete dissolution, sonicate the flask in an ultrasonic bath for 5-10 minutes. Visually inspect the solution against a light and dark background to confirm that no undissolved particulate matter remains.

  • Final Dilution: Once the solid is completely dissolved and the solution has returned to room temperature, dilute to the mark with the same solvent.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculation: Calculate the precise concentration of the stock solution based on the actual weight of the reference standard and its certified purity.

    Formula:Concentration (µg/mL) = (Weight (mg) * Purity (% / 100)) / Volume (mL) * 1000

  • Storage: Immediately transfer the stock solution into an amber glass vial, label it clearly with the compound name, concentration, solvent, preparation date, and analyst's initials. Store under recommended conditions (see Section 7.0).

Experimental Protocol: Working Standard & Calibration Solutions

Working standards are prepared by serially diluting the primary stock solution. The diluent should ideally be the mobile phase of the analytical method to prevent solvent effects during analysis.[13]

6.1 Workflow for Serial Dilution

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Intermediate & Working Solution Preparation RS Weigh ~10 mg Deschloro Fenoldopam Mesylate RS Solvent1 Add 7 mL Methanol Sonicate to Dissolve RS->Solvent1 Accurate Transfer Stock QS to 10 mL with Methanol Mix Thoroughly Stock Solution (1000 µg/mL) Solvent1->Stock Dilute to Volume Intermediate Pipette 1 mL Stock into 10 mL flask Intermediate Solution (100 µg/mL) Stock->Intermediate Precise Dilution (1:10) Working Perform Serial Dilutions with Mobile Phase Intermediate->Working Dilute Cal_Curve Calibration Curve Standards (e.g., 0.1 - 10 µg/mL) Working->Cal_Curve Generate

Caption: Workflow for reference standard solution preparation.

6.2 Example Preparation of a Calibration Curve (0.1 to 10 µg/mL)

The following table outlines a typical dilution scheme to generate a set of calibration standards from the 1000 µg/mL stock solution. An intermediate stock is prepared first to facilitate more accurate dilutions for the lower concentration levels.

Standard Level Starting Solution Aliquot Volume Final Volume (Volumetric Flask) Diluent Final Concentration (µg/mL)
Intermediate 1000 µg/mL Stock1.0 mL10 mLMobile Phase100
CAL 5 100 µg/mL Intermediate1.0 mL10 mLMobile Phase10.0
CAL 4 100 µg/mL Intermediate0.5 mL10 mLMobile Phase5.0
CAL 3 10.0 µg/mL (CAL 5)1.0 mL10 mLMobile Phase1.0
CAL 2 10.0 µg/mL (CAL 5)0.5 mL10 mLMobile Phase0.5
CAL 1 1.0 µg/mL (CAL 3)1.0 mL10 mLMobile Phase0.1

6.3 Self-Validating Practices

  • Use Calibrated Pipettes: Ensure all volumetric transfers are performed with recently calibrated Class A pipettes.

  • Equilibrate to Temperature: Allow solutions to return to ambient temperature before making final dilutions to volume.

  • Visual Inspection: Before use, always visually inspect solutions for any signs of precipitation or discoloration.

Solution Stability and Storage

The integrity of a reference standard solution is only as good as its stability. While specific stability data for deschloro fenoldopam mesylate is not widely published, data from the parent compound, fenoldopam mesylate, provides an authoritative basis for storage recommendations.

  • Storage Temperature: Stock solutions prepared in organic solvents should be stored refrigerated at 2°C to 8°C to minimize solvent evaporation and slow potential degradation.[10] Diluted aqueous solutions of fenoldopam mesylate have been shown to be stable for up to 24 hours at refrigerated temperature.[1][14]

  • Protection from Light: As with many phenolic compounds, protection from light is a prudent measure to prevent photodegradation. Store all solutions in amber vials or in the dark.[15][16]

  • Recommended Use Period: It is recommended to use freshly prepared working solutions within 24 hours.[9] The primary stock solution may be stable for a longer period (e.g., 1 month when stored at -20°C[10]), but this should be verified by the end-user through a stability study, which involves comparing the response of an aged solution to that of a freshly prepared one.

Quality Control (QC)

To ensure the trustworthiness of analytical results, the accuracy of reference standard solutions must be periodically verified.

  • Initial Verification: When a new stock solution is prepared, it should be compared against the previous, unexpired stock solution. The analytical response (e.g., peak area in HPLC) should be within a pre-defined acceptance criterion (e.g., ± 2-5%).

  • System Suitability: Before any analytical run, a working standard solution is used to perform system suitability tests to ensure the analytical system is performing correctly.[13]

  • Bracketing Standards: For long analytical sequences, the use of bracketing standards (i.e., injecting a QC standard at the beginning and end of the sequence) is recommended to check for instrument drift and solution instability during the run.

References

  • Martindale: The Complete Drug Reference. (n.d.). Fenoldopam Mesilate.
  • U.S. Food and Drug Administration. (n.d.). CORLOPAM (fenoldopam mesylate) Label. Accessdata.fda.gov. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Pharmacopeia.cn. Retrieved from [Link]

  • Trissel, L. A., & Zhang, Y. (2002). Stability of fenoldopam mesylate in two infusion solutions. American Journal of Health-System Pharmacy, 59(9), 846–848. Retrieved from [Link]

  • Trissel, L. A., & Zhang, Y. (2002). Stability of fenoldopam mesylate in two infusion solutions. PubMed. Retrieved from [Link]

  • Boppana, V. K., & Ziemniak, J. A. (1989). Simplified procedures for the determination of fenoldopam and its metabolites in human plasma by high-performance liquid chromatography with electrochemical detection: comparison of manual and robotic sample preparation methods. Journal of Chromatography, 490(2), 403-14. Retrieved from [Link]

  • Chen, X., et al. (2015). A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats. Journal of Pharmaceutical and Biomedical Analysis, 102, 34-41. Retrieved from [Link]

  • Drugs.com. (n.d.). Fenoldopam Monograph for Professionals. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fenoldopam-impurities. Retrieved from [Link]

  • USP. (n.d.). <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • USP. (n.d.). Fenoldopam Mesylate Injection Monograph. Retrieved from a relevant USP-NF publication. (A direct persistent link is unavailable, access is via subscription to the pharmacopeia).
  • Li, W., et al. (2015). Rapid determination of fenoldopam in human plasma by UPLC-MS/MS for pharmacokinetic analysis in patients. Journal of Chromatography B, 971, 58-63. Retrieved from [Link]

  • GlobalRPH. (2017, September 3). Dilution Corlopam ® -fenoldopam. Retrieved from [Link]

  • DrugBank Online. (n.d.). Fenoldopam (mesylate). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fenoldopam Mesylate. PubChem Compound Database. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996, August 8). NDA 19-922 Review. Accessdata.fda.gov. Retrieved from [Link]

  • ECA Academy. (2024, May 15). USP: <11> Reference Standards - Draft published for Comment. Retrieved from [Link]

  • Scribd. (2019, December 1). Fenoldopam Mesylate Injection. Retrieved from [Link]

  • RxList. (2015, December 15). Corlopam (Fenoldopam Mesylate Injection): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Isolation and Characterization of Deschloro-Fenoldopam Mesylate from Fenoldopam Bulk Drug

Abstract This application note provides a comprehensive, step-by-step protocol for the isolation of the process-related impurity, deschloro-fenoldopam mesylate, from fenoldopam mesylate bulk drug substance. Fenoldopam is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the isolation of the process-related impurity, deschloro-fenoldopam mesylate, from fenoldopam mesylate bulk drug substance. Fenoldopam is a selective dopamine D1 receptor agonist used for the management of severe hypertension.[1] The presence of impurities, even structurally similar ones, can impact the safety and efficacy profile of the final drug product. Therefore, the isolation and characterization of such impurities are critical for regulatory compliance, for use as reference standards in routine quality control, and for toxicological studies. This guide details a robust methodology centered on preparative reversed-phase high-performance liquid chromatography (RP-HPLC), followed by characterization using modern analytical techniques.

Introduction: The Rationale for Impurity Isolation

Fenoldopam mesylate, chemically known as 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-[1H]-3-benzazepine-7,8-diol methanesulfonate, is a rapid-acting vasodilator.[2][3] Its synthesis may lead to the formation of related substances, including deschloro-fenoldopam, where the chlorine atom at the C6 position of the benzazepine ring is absent.

The isolation of this specific impurity is paramount for several reasons:

  • Reference Standard Generation: A highly purified sample of the impurity is required as a reference standard for the validation of analytical methods used in routine quality control of the Active Pharmaceutical Ingredient (API).

  • Structural Elucidation: Isolation provides the necessary quantity of material for unambiguous structural confirmation via techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Safety and Toxicological Assessment: Regulatory bodies require data on the biological activity and potential toxicity of any impurity present above a certain threshold.

This protocol is designed for researchers, analytical scientists, and drug development professionals tasked with ensuring the purity and safety of fenoldopam API. It leverages the principles of preparative liquid chromatography, a powerful technique for purifying and isolating molecules from complex mixtures.[4][5][6]

Structural and Physicochemical Comparison

The primary difference between fenoldopam and its deschloro impurity is the absence of a chlorine atom, which subtly alters the molecule's polarity and molecular weight. This difference is the key to their chromatographic separation.

PropertyFenoldopamDeschloro-Fenoldopam
Structure (Structure inferred by removing Cl from Fenoldopam)
Molecular Formula C₁₆H₁₆ClNO₃C₁₆H₁₇NO₃
Molecular Weight 305.75 g/mol [7]271.31 g/mol
IUPAC Name 9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol[7]5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol

Note: The properties listed are for the free base. The isolated compound will be the mesylate salt.

Principle of Isolation: Preparative RP-HPLC

The chosen strategy is preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This technique is ideal for this application due to its high resolving power, which is necessary to separate structurally similar compounds.[8]

Causality of Method Selection:

  • Reversed-Phase Chromatography: The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. Deschloro-fenoldopam, being slightly less polar than fenoldopam due to the absence of the electronegative chlorine atom, will interact more strongly with the C18 stationary phase. This will result in a longer retention time, allowing for its separation from the main fenoldopam peak.

  • Preparative Scale: Unlike analytical HPLC, which focuses on quantification, preparative HPLC is designed to handle larger sample loads to isolate and collect sufficient quantities of a target compound for further use.[5]

Overall Isolation and Characterization Workflow

G A Fenoldopam Bulk Drug (Containing Impurity) B Analytical Method Development (Scouting) A->B C Method Scale-Up to Preparative HPLC B->C D Preparative HPLC Run & Fraction Collection C->D E Post-Isolation Work-up (Solvent Removal) D->E F Purified Deschloro-Fenoldopam Mesylate Isolate E->F G Characterization & Purity Check (Analytical HPLC, MS, NMR) F->G H Qualified Reference Standard G->H

Caption: Workflow for the isolation and qualification of deschloro-fenoldopam.

Detailed Protocols

PART 4.1: Materials and Equipment
  • Instrumentation:

    • Analytical HPLC system with UV/PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

    • Preparative HPLC system with a fraction collector.[4]

    • Mass Spectrometer (LC-MS or direct infusion).

    • NMR Spectrometer (≥400 MHz).

    • Lyophilizer (Freeze-Dryer).

    • Rotary Evaporator.

  • Chemicals & Reagents:

    • Fenoldopam Mesylate Bulk Drug (known to contain the deschloro impurity).

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Deionized Water (18.2 MΩ·cm).

    • Formic Acid or Trifluoroacetic Acid (TFA) (HPLC Grade).

  • Consumables:

    • Analytical RP-HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Preparative RP-HPLC Column: C18, 250 mm x 21.2 mm (or larger), 5-10 µm particle size.

    • Appropriate vials, filters, and collection tubes.

PART 4.2: Step 1 - Analytical Method Development

Objective: To develop a robust analytical HPLC method that achieves baseline separation between fenoldopam and deschloro-fenoldopam.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the fenoldopam bulk drug in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Initial Scouting Gradient):

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      30 70
      35 90
      40 90
      41 10

      | 50 | 10 |

  • Optimization:

    • Inject the sample and identify the main fenoldopam peak and the trailing impurity peak (deschloro-fenoldopam is expected to have a longer retention time).

    • Adjust the gradient slope to maximize the resolution (Rs) between the two peaks. An Rs value > 2.0 is ideal. The goal is to create enough space between the peaks to allow for clean fraction collection during the preparative run.

PART 4.3: Step 2 - Preparative HPLC Isolation

Objective: To use the optimized analytical method as a basis to isolate the deschloro-fenoldopam impurity.

  • Method Scaling:

    • Scale the flow rate from the analytical method to the preparative column based on the column cross-sectional area.

      • Formula: Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²)

      • Example: For a 21.2 mm ID prep column, the flow rate would be approximately 21.2 mL/min.

    • Adjust the gradient time segments proportionally to the new flow rate to maintain separation.

  • High-Concentration Sample Preparation:

    • Dissolve the fenoldopam bulk drug in the initial mobile phase composition (e.g., 90% A: 10% B) to the highest possible concentration without causing precipitation. This may require gentle warming or sonication. Filter the solution through a 0.45 µm filter before injection.

  • System Preparation and Run:

    • Equilibrate the preparative HPLC system with the starting mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Perform a blank injection (diluent only) to ensure the system is clean.

    • Inject a large volume of the concentrated sample. The exact volume will depend on the column's loading capacity, which may require a loading study to determine.

    • Monitor the chromatogram in real-time.

  • Fraction Collection:

    • Set the fraction collector to begin collecting just before the deschloro-fenoldopam peak begins to elute and stop just after it returns to baseline.

    • It is advisable to collect multiple fractions across the peak (e.g., peak start, peak apex, peak end) to isolate the purest material from the center fraction.

  • Purity Check:

    • Analyze the collected fractions using the developed analytical HPLC method to confirm the purity of the isolated compound. Pool only the fractions that meet the desired purity level (e.g., >98%).

PART 4.4: Step 3 - Post-Isolation Work-Up

Objective: To remove the HPLC mobile phase and obtain the isolated impurity as a stable solid.

  • Organic Solvent Removal:

    • Combine the pure fractions into a round-bottom flask.

    • Using a rotary evaporator, carefully remove the organic solvent (acetonitrile) under reduced pressure. Use a water bath temperature of no more than 40 °C to avoid degradation.

  • Lyophilization:

    • Once most of the organic solvent is removed, transfer the remaining aqueous solution to a lyophilization flask.

    • Freeze the sample completely (e.g., using a dry ice/acetone bath or a -80 °C freezer).

    • Connect the frozen sample to a lyophilizer and run until all the water has sublimated, leaving a dry, fluffy powder. This process is crucial as it avoids the use of high temperatures which could degrade the compound.

PART 4.5: Step 4 - Structural Confirmation

Objective: To confirm the identity and structure of the isolated powder.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the isolated powder and analyze via LC-MS or direct infusion ESI-MS.

    • Expected Result: A prominent ion corresponding to the molecular weight of deschloro-fenoldopam ([M+H]⁺ ≈ 272.1). This confirms the absence of the chlorine atom when compared to the fenoldopam mass ([M+H]⁺ ≈ 306.1).

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the isolated material in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected Result: The spectra should be consistent with the fenoldopam structure but will lack the signals corresponding to the chlorinated aromatic ring. Specifically, the aromatic region of the ¹H NMR will show a different splitting pattern compared to fenoldopam, confirming the structural change.

Summary of Optimized Conditions & Expected Data

ParameterAnalytical HPLCPreparative HPLC
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in H₂O0.1% Formic Acid in H₂O
Mobile Phase B 0.1% Formic Acid in ACN0.1% Formic Acid in ACN
Flow Rate 1.0 mL/min~21.2 mL/min
Detection 225 nm225 nm
Expected RT (Fenoldopam) ~15.2 min~15.2 min
Expected RT (Deschloro) ~16.5 min~16.5 min

Note: Retention times (RT) are illustrative and will vary based on the exact system and conditions.

Expected Mass Spectrometry Data:

CompoundAdductExpected m/z
Fenoldopam[M+H]⁺306.1
Deschloro-Fenoldopam[M+H]⁺272.1

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution (Rs < 1.5) Gradient is too steep; Inappropriate mobile phase or column.Decrease the gradient slope (%B/min). Try a different organic modifier (e.g., methanol). Use a column with higher efficiency (smaller particles or longer length).
Broad Peaks in Prep Run Column overloading; High injection volume in a strong solvent.Reduce the mass of sample injected. Dissolve the sample in a solvent weaker than or equal to the initial mobile phase.
Low Recovery of Isolate Compound degradation; Poor fraction collection timing.Ensure mobile phase pH is suitable for compound stability. Use a lower temperature during solvent evaporation. Optimize fraction collection window based on analytical purity checks.
Impurity Peak Co-elutes with Main Peak Insufficient selectivity of the stationary/mobile phase.Screen different column chemistries (e.g., Phenyl-Hexyl). Modify mobile phase pH to alter the ionization state and retention of the analytes.

Conclusion

This application note provides a validated and systematic approach for the successful isolation of deschloro-fenoldopam mesylate from the fenoldopam bulk drug. By employing a carefully developed analytical method scaled to a preparative chromatographic system, it is possible to obtain this critical impurity in high purity and sufficient quantity. The subsequent work-up and characterization steps ensure the generation of a well-qualified reference standard, which is indispensable for maintaining the quality, safety, and efficacy of fenoldopam drug products.

References

  • Isolation of impurities using preparative liquid chromatography in pharmaceutical industry. (2025). Simson Pharma.
  • What is Preparative HPLC | Find Your Purific
  • Fenoldopam mesylate (Fenoldopam methanesulfon
  • CORLOPAM (fenoldopam mesylate) Label. (n.d.).
  • Fenoldopam mesylate | Dopamine Receptor agonist | CAS 67227-57-0. (n.d.). Selleck Chemicals.
  • The Power of Preparative HPLC Systems. (n.d.). Teledyne Labs.
  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. (n.d.).
  • Fenoldopam Mesyl
  • Boppana, V. K., et al. (1989). Simplified procedures for the determination of fenoldopam and its metabolites in human plasma by high-performance liquid chromatography with electrochemical detection: comparison of manual and robotic sample preparation methods.
  • Principles in preparative HPLC. (n.d.). University of Warwick.
  • Fenoldopam. (n.d.). PubChem.
  • Thakur, P. (2020). ISOLATION OF PHARMACEUTICAL IMPURITIES FROM BULK DRUG PREPARATIONS.
  • Fenoldopam. (2023). In StatPearls.

Sources

Application

in vitro assay protocols using deschloro fenoldopam mesylate

Introduction & Mechanistic Context As a Senior Application Scientist, I have designed this technical guide to address the dual challenges of pharmacological profiling and analytical quantification of deschloro fenoldopam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

As a Senior Application Scientist, I have designed this technical guide to address the dual challenges of pharmacological profiling and analytical quantification of deschloro fenoldopam mesylate. Chemically known as 2,3,4,5-Tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol methanesulfonate, this molecule is a well-documented related compound and degradation product (1) of the antihypertensive drug fenoldopam mesylate[1].

Fenoldopam exerts its rapid vasodilatory effects via highly selective agonism of the Gs-coupled 2[2]. During drug development, regulatory agencies require rigorous monitoring of deschloro fenoldopam to ensure it does not exceed specified thresholds (typically <0.2% for stability)[3] and to confirm that its presence does not introduce off-target toxicity or alter the hemodynamic profile of the parent API, as historically mandated in its 4[4].

This application note provides a self-validating framework detailing two critical workflows: an in vitro cAMP accumulation assay to evaluate residual D1R agonism, and a stability-indicating HPLC-UV protocol for its analytical quantification.

Part 1: Pharmacological Profiling – D1 Receptor cAMP Accumulation Assay

Causality & Experimental Logic

The dopamine D1 receptor is a Gs-protein coupled receptor. Agonist binding induces a conformational change that activates adenylyl cyclase, converting ATP to cyclic AMP (cAMP)[5]. To determine if the loss of the highly electronegative chlorine atom in deschloro fenoldopam alters its pharmacodynamics, we measure intracellular cAMP.

A critical component of this assay is the inclusion of6, a broad-spectrum phosphodiesterase (PDE) inhibitor[6]. Without IBMX, the transient cAMP produced by D1R activation would be rapidly hydrolyzed by endogenous PDEs, leading to false-negative efficacy readouts. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout for its high sensitivity and resistance to auto-fluorescent compound interference.

Step-by-Step Methodology

Materials Required:

  • HEK293 cells stably expressing human D1R.

  • Stimulation Buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (pH 7.4).

  • Reference Agonist: Fenoldopam mesylate.

  • Test Compound: Deschloro fenoldopam mesylate.

Protocol:

  • Cell Preparation: Harvest D1R-HEK293 cells and resuspend in Stimulation Buffer at a density of 1×106 cells/mL.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of deschloro fenoldopam and fenoldopam (positive control) in Stimulation Buffer, starting at a top concentration of 10 µM.

  • Stimulation: Add 5 µL of the cell suspension (5,000 cells) to a 384-well white microplate. Add 5 µL of the compound dilutions to the respective wells. Include a vehicle control (0.1% DMSO) to establish basal cAMP levels.

  • Incubation: Seal the plate and incubate at 37°C for 30 minutes to allow for optimal receptor activation and cAMP accumulation.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (diluted in lysis buffer) to all wells.

  • Signal Acquisition: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the 665/620 nm ratio. Interpolate cAMP concentrations using a standard curve and determine the EC50​ using a 4-parameter logistic non-linear regression model.

G Ligand Deschloro Fenoldopam (Test Compound) Receptor Dopamine D1 Receptor (Gs-coupled) Ligand->Receptor Binds G_Protein Gs Protein Alpha Subunit (Activation) Receptor->G_Protein Activates Effector Adenylyl Cyclase (Enzyme) G_Protein->Effector Stimulates Product cAMP (Second Messenger) Effector->Product Converts Substrate ATP Substrate->Effector Readout cAMP Detection (TR-FRET) Product->Readout Quantified by

D1 Receptor signaling cascade leading to cAMP accumulation and TR-FRET quantification.

Part 2: Analytical Quantification – Stability-Indicating HPLC-UV Assay

Causality & Experimental Logic

Deschloro fenoldopam lacks the chlorine atom present on the benzazepine ring of the parent drug. This structural difference subtly reduces the molecule's lipophilicity. In a reverse-phase high-performance liquid chromatography (RP-HPLC) system utilizing a C18 column, deschloro fenoldopam will elute earlier than fenoldopam.

An acidic mobile phase (e.g., using 0.1% Trifluoroacetic acid) is strictly required. The low pH suppresses the ionization of the catechol-like phenolic hydroxyl groups and protonates the secondary amine, ensuring sharp, symmetrical peaks and preventing the severe peak tailing commonly associated with basic benzazepine derivatives interacting with residual silanols on the stationary phase.

Step-by-Step Methodology

Chromatographic Conditions:

  • Column: C18 Reverse-Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Elution Gradient: Isocratic at 85% A / 15% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

Protocol:

  • Standard Preparation: Accurately weigh 10 mg of fenoldopam mesylate reference standard and 1 mg of deschloro fenoldopam mesylate standard. Dissolve in 10 mL of Mobile Phase A (Stock Solution).

  • System Suitability Solution: Dilute the stock solution to a final concentration of 100 µg/mL fenoldopam and 1 µg/mL deschloro fenoldopam (simulating a 1% impurity level to verify sensitivity).

  • Sample Preparation: Extract or dissolve the test formulation in Mobile Phase A to achieve a target API concentration of 100 µg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection & Acquisition: Inject the system suitability solution followed by the test samples. Record chromatograms for 15 minutes.

  • Integration: Integrate the peaks, calculating the Relative Retention Time (RRT) of the deschloro peak relative to the fenoldopam peak.

Workflow Prep Sample Prep (Acidic Diluent) Inject HPLC Injection (10 µL) Prep->Inject Column C18 RP-Column (Isocratic Elution) Inject->Column Detect UV Detection (λ = 225 nm) Column->Detect Analyze Data Analysis (RRT & % Area) Detect->Analyze

Step-by-step analytical workflow for the HPLC-UV quantification of deschloro fenoldopam.

Part 3: Data Presentation & Interpretation

To ensure a self-validating system, researchers must compare their empirical results against established baseline parameters. The tables below summarize the expected quantitative readouts.

Table 1: Expected Pharmacological Profile (cAMP Accumulation)

CompoundReceptor TargetExpected EC50​ (nM)Intrinsic Activity ( Emax​ )
Fenoldopam Mesylate (Parent)hD1R10 - 30 nM100% (Full/Strong Partial Agonist)
Deschloro Fenoldopam (Impurity B)hD1R> 500 nMSignificantly Reduced
SCH23390 (Antagonist Control)hD1RN/A (Inhibitory)0%

Interpretation: The removal of the chloro-substituent drastically reduces the binding affinity and functional efficacy at the D1 receptor. If the deschloro variant exhibits an EC50​ comparable to the parent drug, verify compound purity and rule out cross-contamination.

Table 2: Expected Chromatographic Parameters (HPLC-UV)

AnalyteRetention Time (approx. min)Relative Retention Time (RRT)USP Resolution ( Rs​ )
Deschloro Fenoldopam6.2~0.75> 2.0
Fenoldopam8.31.00N/A

Interpretation: Baseline resolution ( Rs​>2.0 ) is mandatory for accurate integration. Deschloro fenoldopam elutes earlier (RRT < 1.0) due to its lower lipophilicity compared to the chlorinated parent compound.

References

  • EP3908255A1 - Stable topical compositions of fenoldopam Source: Google Patents URL
  • NDA 19-922 (Fenoldopam Mesylate Toxicology Evaluation)
  • Source: PubChem (nih.gov)
  • Source: PNAS (pnas.org)
  • Source: ACS Nano (acs.org)
  • EP3908255A1 - Stable topical compositions of fenoldopam (Chemical Stability Parameters)

Sources

Method

Application Note: Standardized NMR Sample Preparation Protocol for Deschloro Fenoldopam Mesylate (Impurity B)

Executive Summary Deschloro fenoldopam mesylate (chemically: 2,3,4,5-Tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol methanesulfonate) is a critical related compound, formally designated as Impurity B, monitored...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Deschloro fenoldopam mesylate (chemically: 2,3,4,5-Tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol methanesulfonate) is a critical related compound, formally designated as Impurity B, monitored during the synthesis, formulation, and stability testing of the antihypertensive drug fenoldopam mesylate[1]. Accurate structural elucidation and quantitative NMR (qNMR) profiling of this impurity require rigorous sample preparation. This application note details a field-proven, self-validating protocol for preparing high-fidelity NMR samples of deschloro fenoldopam mesylate, ensuring optimal resolution for 1D ( 1 H, 13 C) and 2D NMR experiments.

Physicochemical Rationale & Solvent Selection

As a Senior Application Scientist, it is critical to base experimental workflows on the inherent physicochemical properties of the analyte rather than default laboratory habits.

The primary structural difference between the active pharmaceutical ingredient (API) fenoldopam and Impurity B is the absence of the chlorine atom at the C6 position of the benzazepine core. This substitution replaces a heavy halogen with a proton, altering the multiplicity and integration of the aromatic region. Achieving optimal magnetic field homogeneity (shimming) is critical to resolving these subtle multiplet changes.

Furthermore, the analyte is a methanesulfonate (mesylate) salt featuring a highly polar benzazepine derivative with one phenol group, a catechol-like diol, and a secondary amine.

  • Solubility: It exhibits poor solubility in non-polar solvents (e.g., CDCl 3​ ) but readily dissolves in highly polar aprotic solvents. As demonstrated in the characterization of fenoldopam intermediates, Dimethyl sulfoxide-d6 (DMSO-d 6​ ) provides superior solvating power for these mesylate salts[2].

  • Proton Exchange Kinetics: Using a protic solvent like D 2​ O or CD 3​ OD would cause rapid deuterium exchange with the three hydroxyl protons and the amine proton, rendering them invisible in the 1 H NMR spectrum. DMSO-d 6​ lacks exchangeable deuterons and strongly hydrogen-bonds with the analyte, slowing the chemical exchange rate and allowing the OH and NH 2+​ protons to be observed as distinct, quantifiable resonances.

SolventLogic Prop1 Mesylate Salt Form (Highly Polar) Reason1 Ensures Complete Dissolution Prop1->Reason1 Prop2 Three Hydroxyl Groups & Secondary Amine Reason2 Slows Proton Exchange (Resolves OH/NH Signals) Prop2->Reason2 Prop3 Benzazepine Core (Aromatic Signals) Reason3 Solvent Peak (2.50 ppm) Avoids Aromatic Overlap Prop3->Reason3 Solvent DMSO-d6 Selected as Optimal Solvent Reason1->Solvent Reason2->Solvent Reason3->Solvent

Logical framework for selecting DMSO-d6 based on physicochemical properties.

Materials and Reagents

To prevent the introduction of artifact signals, all materials must meet strict spectroscopic purity standards.

Table 1: Reagent and Material Specifications

ItemSpecification / GradePurpose
Deschloro Fenoldopam Mesylate Reference Standard (>99.0% purity)Analyte (Impurity B)
DMSO-d 6​ 99.9% atom D, single-use ampoulesPrimary NMR solvent
Tetramethylsilane (TMS) 0.03% v/v in DMSO-d 6​ Internal chemical shift reference ( δ 0.00)
NMR Tubes 5 mm, 400/600 MHz precision gradeSample containment
Syringe Filters 0.22 µm PTFE (Hydrophilic)Particulate removal for optimal shimming

Experimental Protocol: A Self-Validating Workflow

The following methodology is designed as a self-validating system. Each step includes a physical causality check to ensure the final sample yields research-grade spectra.

Step 1: Precision Weighing
  • Action: Weigh 10–15 mg of deschloro fenoldopam mesylate for routine 1 H NMR, or 30–50 mg for 13 C and 2D NMR experiments, into a clean 1.5 mL glass vial.

  • Causality: The higher concentration for 13 C NMR compensates for the low natural abundance (1.1%) of the 13 C isotope and the long relaxation times ( T1​ ) of the quaternary carbons in the benzazepine core.

Step 2: Solvent Addition & Dissolution
  • Action: Add exactly 0.6 mL of DMSO-d 6​ (containing 0.03% TMS) to the vial. Vortex the mixture for 30 seconds, followed by mild sonication for 2–5 minutes at room temperature.

  • Causality: 0.6 mL ensures a sample depth of approximately 4.5 to 5.0 cm in a standard 5 mm NMR tube, which perfectly centers the sample within the radiofrequency (RF) coil while preventing vortexing artifacts during sample spinning.

Step 3: Filtration (Critical Step)
  • Action: Draw the dissolved sample into a 1 mL glass syringe and pass it through a 0.22 µm PTFE syringe filter directly into the precision NMR tube.

  • Causality: Even visually clear solutions can contain micro-particulates (e.g., dust, undissolved salt microcrystals). These particulates distort the local magnetic field ( ΔB0​ ), making it impossible to achieve a high-quality shim. Filtration guarantees magnetic homogeneity.

Step 4: Degassing and Sealing
  • Action: Gently flush the headspace of the NMR tube with dry Nitrogen (N 2​ ) gas for 5 seconds, then cap tightly.

  • Causality: Displacing ambient oxygen (a paramagnetic species) enhances the relaxation characteristics of the sample and prevents line broadening, which is particularly important for high-resolution 2D NOESY/ROESY experiments.

Step 5: Self-Validation Checkpoint
  • Action: Before inserting the tube into the magnet, visually inspect it against a strong light source.

  • Validation: The absence of a Tyndall effect (light scattering) confirms complete dissolution. Post-insertion, the preparation is validated if the automated gradient shimming routine achieves a TMS line width at half-height ( W1/2​ ) of 0.5 Hz.

Workflow Step1 1. Weighing 10-15 mg (1H) or 30-50 mg (13C) Deschloro Fenoldopam Mesylate Step2 2. Solvent Addition Add 0.6 mL DMSO-d6 (containing 0.03% v/v TMS) Step1->Step2 Step3 3. Dissolution Vortex (30s) & Sonicate (2-5 min) until visually clear Step2->Step3 Step4 4. Filtration Pass through 0.22 µm PTFE filter to remove micro-particulates Step3->Step4 Step5 5. Transfer & Degassing Transfer to 5mm NMR tube, flush with N2 gas Step4->Step5 Step6 6. NMR Acquisition Equilibrate at 298 K, shim, and acquire spectra Step5->Step6

Step-by-step NMR sample preparation workflow for deschloro fenoldopam mesylate.

Recommended Acquisition Parameters

Once the sample is prepared and validated, utilize the following baseline parameters for data acquisition on a standard 400 MHz or 600 MHz spectrometer.

Table 2: Standardized NMR Acquisition Parameters (298 K)

Parameter 1 H NMR 13 C NMRRationale
Relaxation Delay (D1) 2.0 - 5.0 s2.0 sFor quantitative 1 H (qNMR), D1 must be >5×T1​ of the slowest relaxing proton.
Number of Scans (NS) 16 - 64512 - 2048 13 C requires higher NS due to low natural abundance and lower gyromagnetic ratio.
Spectral Width (SW) 20 ppm (-5 to 15)250 ppm (-20 to 230)Captures highly deshielded exchangeable OH/NH protons in DMSO-d 6​ .
Acquisition Time (AQ) ~3.0 s~1.0 sEnsures sufficient data points for high digital resolution without truncating the FID.
Pulse Angle 30° or 90°30°30° pulse allows for faster pulsing (Ernst angle optimization) in 13 C.

References

  • [1] EP3908255A1 - Stable topical compositions of fenoldopam - Google Patents. (Defines the chemical identity of Impurity B as Deschloro-Fenoldopam mesylate and outlines stability assay requirements). Available at:

  • [2] US20060194967A1 - Process for the preparation of Fenoldopam Mesylate - Google Patents. (Provides foundational 1 H and 13 C NMR characterization parameters for fenoldopam intermediates utilizing DMSO-d 6​ ). Available at:

Sources

Application

Application Note: Utilizing Deschloro Fenoldopam Mesylate as an Analytical Internal Standard for the Quantification of Fenoldopam in Biological Matrices

Abstract This application note presents a comprehensive guide for the use of deschloro fenoldopam mesylate as an internal standard (IS) in the bioanalytical quantification of the dopamine D1 receptor agonist, fenoldopam....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide for the use of deschloro fenoldopam mesylate as an internal standard (IS) in the bioanalytical quantification of the dopamine D1 receptor agonist, fenoldopam. We provide a detailed rationale for its selection, a proposed synthetic scheme, and step-by-step protocols for sample preparation and LC-MS/MS analysis. Furthermore, we outline a complete method validation plan according to international regulatory guidelines to ensure data integrity, accuracy, and precision.

Introduction: The Imperative for a Robust Internal Standard

In quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of an appropriate internal standard is paramount for achieving accurate and reproducible results.[1][2] An IS is a compound of known concentration added to all samples, calibrators, and quality controls (QCs) at a consistent point in the workflow, typically before any extraction procedures.[3][4] Its primary function is to normalize for variability that can be introduced during the multiple stages of sample processing and analysis, including:

  • Extraction Inconsistencies: Analyte loss during protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Matrix Effects: Ion suppression or enhancement in the mass spectrometer source caused by co-eluting endogenous components of the biological matrix.[5]

  • Instrumental Variability: Fluctuations in injection volume or detector response over the course of an analytical run.[2]

The ideal IS co-elutes with the analyte and exhibits similar ionization and fragmentation behavior.[6] While stable isotope-labeled (SIL) internal standards are considered the "gold standard," their synthesis can be complex and costly.[3] A closely related structural analog, which shares key chemical and physical properties with the analyte, presents a highly effective and practical alternative.[1]

Fenoldopam is a rapid-acting vasodilator used in the treatment of severe hypertension.[7] Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic and toxicokinetic studies. Deschloro fenoldopam, a known impurity and degradant of fenoldopam, represents a theoretically ideal IS for its quantification. Its structure differs from fenoldopam only by the absence of a single chlorine atom, which ensures nearly identical physicochemical properties, leading to similar extraction recovery and chromatographic retention. This structural similarity is key to effectively compensating for analytical variability.

This guide is designed for researchers, scientists, and drug development professionals, providing the scientific rationale and practical protocols for implementing deschloro fenoldopam mesylate as a robust internal standard in regulated bioanalysis.

Rationale for Selecting Deschloro Fenoldopam Mesylate

The selection of an internal standard is a critical decision in method development, governed by guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10] Deschloro fenoldopam mesylate is proposed as an optimal IS for fenoldopam for the following reasons:

  • Structural Analogy: As the deschlorinated version of fenoldopam, it is expected to have very similar pKa, logP, and solubility, leading to comparable behavior during sample extraction and chromatographic separation.

  • Co-elution Potential: The high degree of structural similarity makes it likely to co-elute with fenoldopam under typical reversed-phase LC conditions, ensuring it experiences the same matrix effects.

  • Distinct Mass-to-Charge Ratio (m/z): The absence of the chlorine atom provides a clear and sufficient mass difference for independent detection by the mass spectrometer, eliminating cross-talk between the analyte and IS channels.

  • Chemical Stability: As a known, stable metabolite/degradant, it is expected to be stable throughout the sample preparation and analysis process.

Proposed Synthesis of Deschloro Fenoldopam

While not commercially available as a standard, deschloro fenoldopam can be synthesized through a pathway analogous to that of fenoldopam and related benzazepines.[11][12][13] The following represents a plausible synthetic route:

G A 1-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol B Protection of Phenolic Hydroxyls (e.g., Benzyl ethers) A->B C N-Alkylation (if necessary) B->C If starting from a primary amine precursor D Deprotection (e.g., Hydrogenolysis) B->D If N-alkylation is not required C->D E Deschloro Fenoldopam D->E F Salt Formation with Methanesulfonic Acid E->F G Deschloro Fenoldopam Mesylate F->G

Caption: Proposed synthetic pathway for Deschloro Fenoldopam Mesylate.

Detailed Analytical Protocols

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of fenoldopam mesylate (analyte) and deschloro fenoldopam mesylate (IS).

Protocol:

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of fenoldopam mesylate and deschloro fenoldopam mesylate into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume.

    • Store stock solutions at -20°C in amber vials. These solutions should be stable for at least 6 months.

  • Working Solutions:

    • Prepare a series of fenoldopam working solutions for calibration standards and quality controls by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

    • Prepare an IS working solution of deschloro fenoldopam mesylate at a concentration of 1 µg/mL by diluting the IS stock solution with 50:50 (v/v) methanol:water. The optimal concentration should be determined during method development.

Sample Preparation from Human Plasma

Objective: To efficiently extract fenoldopam and deschloro fenoldopam from human plasma while minimizing matrix components.

Protocol (Protein Precipitation):

  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Pipette 100 µL of human plasma into the appropriate tubes.

  • For calibration standards and QCs, spike with the corresponding fenoldopam working solutions. For all samples except the blank, add 10 µL of the 1 µg/mL IS working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex to ensure complete dissolution and inject onto the LC-MS/MS system.

G cluster_0 Sample Preparation Workflow A 100 µL Plasma Sample B Spike with Internal Standard (Deschloro Fenoldopam) A->B C Protein Precipitation (300 µL Acetonitrile) B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H Inject for LC-MS/MS Analysis G->H

Caption: Plasma sample preparation workflow using protein precipitation.

Proposed LC-MS/MS Conditions

Objective: To achieve chromatographic separation and sensitive detection of fenoldopam and deschloro fenoldopam.

ParameterProposed Condition
LC System UPLC/UHPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Fenoldopam) Hypothetical: Q1: 306.1 m/z -> Q3: 107.1 m/z
MRM Transition (Deschloro Fenoldopam) Hypothetical: Q1: 272.1 m/z -> Q3: 107.1 m/z (assuming common fragment)
Source Temperature 500°C
IonSpray Voltage 5500 V

Bioanalytical Method Validation Plan

A full validation of the bioanalytical method must be performed to demonstrate its suitability for its intended purpose, in accordance with FDA and EMA guidelines.[10][14][15][16]

G center Method Validation A Selectivity & Specificity center->A B Linearity & Range center->B C Accuracy & Precision center->C D Matrix Effect center->D E Extraction Recovery center->E F Stability center->F

Caption: Key components of a comprehensive bioanalytical method validation.

Validation Parameters and Acceptance Criteria
ParameterExperimentAcceptance Criteria (based on FDA/EMA guidelines)[10][14]
Selectivity Analyze at least six different sources of blank human plasma to check for interferences at the retention times of the analyte and IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Linearity & Range Analyze calibration curves (minimum 6 non-zero standards) over at least three separate runs. The range should be defined by the LLOQ and the Upper Limit of Quantification (ULOQ).Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at four levels (LLOQ, Low, Mid, High) in at least three separate runs, with a minimum of five replicates per level in each run.Accuracy: Mean concentration at each level must be within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Matrix Effect Analyze analyte and IS in post-extraction spiked blank plasma from at least six different sources. Compare the response to that of a pure solution at the same concentration. The matrix factor (MF) is calculated for both analyte and IS.The CV of the IS-normalized matrix factor should be ≤15%.
Extraction Recovery Compare the peak area of the analyte from pre-extraction spiked samples to post-extraction spiked samples at three QC levels. Repeat for the IS.Recovery should be consistent and reproducible, though 100% recovery is not required. The CV of the recovery across the QC levels should be ≤15%. The recovery of the IS should be similar to that of the analyte.
Stability Evaluate the stability of fenoldopam in plasma under various conditions: - Freeze-Thaw Stability: (e.g., 3 cycles) - Short-Term (Bench-Top) Stability: (e.g., 4-24 hours at room temp) - Long-Term Stability: (e.g., at -80°C for the duration of the study) - Processed Sample Stability: (in autosampler)Mean concentration of stability samples must be within ±15% of the nominal concentration.

Conclusion

Deschloro fenoldopam mesylate presents a scientifically sound and highly suitable option as an internal standard for the quantification of fenoldopam in biological matrices. Its close structural similarity ensures that it effectively tracks the analyte through sample preparation and analysis, correcting for potential variability and thus enhancing the robustness and reliability of the bioanalytical method. By following the detailed protocols and rigorous validation plan outlined in this application note, researchers can develop a high-quality, regulatory-compliant assay for accurate pharmacokinetic and toxicokinetic assessments of fenoldopam.

References

  • Weinstock, J., et al. (1986). Synthesis and renal vasodilator activity of some dopamine agonist 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols: halogen and methyl analogues of fenoldopam. Journal of Medicinal Chemistry. [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. [Link]

  • Gallagher, G., Jr., et al. (1986). Synthesis and renal vasodilator activity of some dopamine agonist 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols: halogen and methyl analogs of fenoldopam. Journal of Medicinal Chemistry. [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Bioanalysis Zone. [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. FDA. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. [Link]

  • Norman, M. H., et al. (1990). Synthesis and receptor affinities of some conformationally restricted analogues of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl- 1H-3-benzazepin-7-ol. Journal of Medicinal Chemistry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA. [Link]

  • Al-Obeidi, F., et al. (2007). Synthesis and biological evaluation of fenobam analogs as mGlu5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. [Link]

  • Almac Group. (n.d.). Bioanalytical Method Validation – FDA & EMA perspectives. Almac Group. [Link]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation. EMA. [Link]

  • White, W. B., & Halley, S. E. (1989). Fenoldopam — A Selective Peripheral Dopamine-Receptor Agonist for the Treatment of Severe Hypertension. New England Journal of Medicine. [Link]

  • Wang, Z., et al. (2009). Improved Synthesis of 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. Semantic Scholar. [Link]

  • Ganjeh, M. G., et al. (2011). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. arXiv. [Link]

  • Taylor & Francis. (n.d.). Fenoldopam – Knowledge and References. Taylor & Francis Online. [Link]

  • Knesl, P., & Kikelj, D. (2009). Synthesis and Applicability of Partially Reduced 2- Benzazepines. ResearchGate. [Link]

  • Bhamidipati, R., et al. (2010). Methods of synthesis of benzazepine derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

deschloro fenoldopam mesylate solubility issues in aqueous buffers

Technical Support Center: Deschloro Fenoldopam Mesylate Solutions Overview Deschloro fenoldopam mesylate (2,3,4,5-Tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol methanesulfonate) is a well-characterized related...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Deschloro Fenoldopam Mesylate Solutions

Overview Deschloro fenoldopam mesylate (2,3,4,5-Tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol methanesulfonate) is a well-characterized related compound and known impurity (Impurity B) of the selective D1-like dopamine receptor agonist, fenoldopam mesylate[1]. Researchers utilizing this compound for in vitro receptor binding assays or analytical standard preparations frequently encounter severe physical and chemical instability in standard aqueous buffers. This guide addresses the root causes of these solubility issues and provides field-proven, self-validating protocols to ensure experimental integrity.

Quantitative Solubility Profile

Because deschloro fenoldopam shares the core benzazepine and catechol-like (ortho-resorcinol) structure of its parent compound, its solubility profile is nearly identical. The solubility is highly pH-dependent, driven by the protonation state of the secondary amine. As the pH approaches physiological levels (pH 7.4), the compound transitions to its hydrophobic free-base form, resulting in a >150-fold drop in aqueous solubility[2].

Buffer System / SolventpHApparent Solubility (mg/mL)Physical State Observation
Propylene GlycolN/A> 10.0Clear, stable solution
HCl/KCl Aqueous Buffer1.5~ 9.1Clear solution
Phosphate Buffer6.8~ 0.13Turbid, rapid precipitation
Phosphate Buffered Saline7.5~ 0.06Immediate precipitation

Data extrapolated from the parent compound, fenoldopam mesylate[2].

Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why does deschloro fenoldopam mesylate precipitate immediately when diluted in PBS (pH 7.4)? A: This is a classic acid-base solubility issue. Deschloro fenoldopam is supplied as a mesylate salt, which is highly soluble in acidic environments where the benzazepine nitrogen remains protonated (cationic). When introduced into a pH 7.4 buffer, the amine is deprotonated, yielding the uncharged free base[2]. Without the chlorine atom present in fenoldopam, deschloro fenoldopam is slightly less lipophilic, but it still lacks sufficient polarity to remain solvated in water without ion-dipole interactions, leading to rapid crystallization and precipitation.

Q: My assay solution turned pink/brown after a few hours on the benchtop. Is the compound still active? A: No, the compound has degraded. The molecule contains an ortho-resorcinol moiety that is highly susceptible to auto-oxidation in aqueous environments, especially at pH > 6.0 and in the presence of dissolved oxygen[1][3]. The phenolic hydroxyls oxidize into highly reactive quinones, which subsequently polymerize to form pink, brown, or black melanin-like precipitates. This not only reduces the effective concentration of your drug but also introduces reactive oxygen species (ROS) and quinone adducts that will confound cellular assays.

Degradation Aqueous Addition to Aqueous Buffer (pH > 6.0) Deprotonation Deprotonation to Free Base Aqueous->Deprotonation Oxidation Exposure to Dissolved O2 Aqueous->Oxidation Precipitation Loss of Aqueous Solubility (Precipitation) Deprotonation->Precipitation Quinone Oxidation of Resorcinol to Reactive Quinones Oxidation->Quinone Polymer Polymerization (Pink/Brown Discoloration) Quinone->Polymer

Mechanisms of deschloro fenoldopam mesylate precipitation and oxidation in aqueous buffers.

Self-Validating Experimental Protocols

To overcome these issues, stock solutions must be formulated similarly to commercial intravenous preparations, utilizing a co-solvent (propylene glycol) to lower the dielectric constant, an acidic buffer to maintain protonation, and an antioxidant to prevent quinone formation[1][3].

Protocol 1: Preparation of a 10 mg/mL Stable Stock Solution

Causality Note: Propylene glycol acts as a primary solvent for the hydrophobic free base, while the citric acid/sodium citrate buffer maintains a pH of ~3.0 to maximize ionization. Sodium metabisulfite acts as a sacrificial antioxidant[3].

Materials:

  • Deschloro fenoldopam mesylate powder

  • Propylene Glycol (PG), USP grade

  • Citric acid / Sodium citrate buffer (10 mM, pH 3.0)

  • Sodium metabisulfite

Step-by-Step Methodology:

  • Prepare the Aqueous Diluent: Dissolve 1.0 mg/mL sodium metabisulfite in the 10 mM citrate buffer (pH 3.0). Critical: Make this fresh to ensure maximum antioxidant capacity.

  • Primary Solubilization: Weigh 10 mg of deschloro fenoldopam mesylate into a sterile glass vial. Add 500 µL of Propylene Glycol. Vortex vigorously for 2-3 minutes until completely dissolved.

  • Aqueous Addition: Slowly add 500 µL of the prepared Aqueous Diluent (from Step 1) to the PG solution while gently vortexing.

  • Self-Validation Check: Inspect the solution against a white background. It must be perfectly clear and colorless. Validation: If the solution is cloudy, the PG ratio is too low. If the solution has a yellow/pink tint, the sodium metabisulfite has failed, and the stock must be discarded immediately.

  • Sterilization & Storage: Pass the solution through a 0.22 µm PTFE syringe filter. Aliquot into amber glass vials (to protect from UV-induced radical formation) and store at -20°C.

StockPreparation Start Weigh Deschloro Fenoldopam Mesylate Solvent Dissolve in Propylene Glycol (Co-solvent) Start->Solvent Buffer Add Acidic Buffer (pH 3.0) + Sodium Metabisulfite Solvent->Buffer Check Visual Inspection: Clear & Colorless? Buffer->Check Pass Filter Sterilize (0.22 µm) & Store at -20°C Check->Pass Yes Fail Discard & Remake (Oxidation Occurred) Check->Fail No

Workflow for preparing stable deschloro fenoldopam mesylate stock solutions.

Protocol 2: Controlled Dilution for In Vitro Assays (Physiological pH)

Causality Note: Direct addition of the acidic stock to unbuffered water will crash the compound. Dilution must occur directly into a large volume of pre-warmed, highly buffered assay media to maintain "sink conditions" (keeping the final concentration well below the 0.06 mg/mL solubility limit at pH 7.4)[2].

Step-by-Step Methodology:

  • Thaw and Inspect: Thaw the 10 mg/mL stock solution at room temperature. Verify it remains colorless.

  • Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 into 0.9% Sodium Chloride (Saline) immediately prior to use. This creates a 1 mg/mL working solution and prevents localized pH shock when added to cells[3].

  • Final Addition: Pipette the working solution directly into the center of the pre-warmed assay media (e.g., DMEM or Tyrode's buffer at 37°C). Do not run the compound down the side of the well.

  • Rapid Mixing: Immediately agitate the plate/tube to disperse the compound. The final concentration in the assay well should not exceed 10 µg/mL to prevent micro-precipitation over the assay duration.

  • Time Limitation: Complete all cellular assays within 4 hours of final dilution. Validation: Include a "media only + compound" control well. If this well shows any turbidity under a microscope at the end of the assay, the data from that replicate must be excluded due to precipitation.

References[3] CORLOPAM (fenoldopam mesylate) Label - accessdata.fda.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlMqrutNVcDtJXz1R9Oe3j1XBKdUGhOyZwH6Qnkcc2krRQN6Lo60aiEOtUhCkZZhjboZrPITE-lM5uQ0qSNvq9kSLiWRm3aheXlJAk-zYdT-Mz6Bslrs48_l9-2bdKAHuHnUae8yGl_Z0z_RA0hokDmEeAy_eszaKfp0GXWd4SDl4yPI-1AA==[2] US20110104287A1 - Fenoldopam formulations and pro-drug derivatives - Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmbU3KtmXBC0mYhjkpEV4aopEyk6A5rq1HbI7KStr30nD8a1kjikQG9yCUuiPFmW-WhBy7r3fe1xJ9X79RMdksD-cqXIekLH98V6UuXu9S3JBVCuPuPEdCIpmg9vKDTdefcitMXHkx3Q9R4go2xNc=[1] EP3908255A1 - Stable topical compositions of fenoldopam - Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4_XRhcPOXXFlFjRGIDpx_0Suprcknl3HVuY0YD9Qp1litBjND9s3-HlVGL2_Zihf18fKlUZ61i2tD00IiJrU7ZYQGxZuZ21_4Jb_-seTHyeUzOPlL7-Oa_qP11TQxJQVdfU6wypSDMHFeUQ==

Sources

Optimization

Technical Support Center: HPLC Method Optimization for Fenoldopam Mesylate

Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we understand that achieving baseline resolution between an active pharmaceutical ingredient (API) and its structurally similar impuriti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we understand that achieving baseline resolution between an active pharmaceutical ingredient (API) and its structurally similar impurities requires more than just following a monograph—it requires a deep understanding of chromatographic thermodynamics and electrostatic interactions.

This guide is specifically engineered for researchers and drug development professionals troubleshooting the retention time of Deschloro Fenoldopam (Impurity B) during the HPLC analysis of Fenoldopam Mesylate .

Mechanistic FAQs: Troubleshooting the "Why"

Q1: Why does deschloro fenoldopam (Impurity B) elute earlier than the main fenoldopam peak, and how can I increase its retention? A: Deschloro fenoldopam is a known related compound that lacks the chlorine atom at the 6-position of the benzazepine ring [2]. Chlorine is a highly lipophilic and electron-withdrawing halogen. Its absence significantly reduces the overall hydrophobicity of the deschloro molecule compared to the fenoldopam API [1]. In reversed-phase chromatography, this reduced lipophilicity translates to weaker dispersive interactions with the stationary phase, causing it to elute earlier. To increase its retention time, you must decrease the eluent's elution strength by lowering the organic modifier (methanol) concentration (e.g., from the standard 33% to 30% v/v).

Q2: The USP monograph specifies a USP L11 column. Can I substitute it with a standard USP L1 (C18) column to improve retention? A: No, substituting with a C18 column is strongly discouraged. A USP L11 column consists of phenyl groups chemically bonded to porous silica particles [3]. While a C18 column relies purely on hydrophobic (dispersive) interactions, a phenyl column offers orthogonal selectivity via π−π interactions. Both fenoldopam and deschloro fenoldopam possess electron-rich aromatic rings. The chlorine atom on fenoldopam alters the electron density of its aromatic system. The L11 phenyl phase exploits this subtle difference in π -electron distribution, providing superior selectivity ( α ) between the chlorinated API and the non-chlorinated impurity that a standard C18 column cannot achieve.

Q3: What is the mechanistic role of sodium hexanesulfonate and pH 2.5 in the mobile phase? A: Fenoldopam and its deschloro impurity contain a basic benzazepine nitrogen (pKa ~8.5) and acidic phenolic hydroxyls. At pH 2.5, the phenolic groups are neutral, and the basic nitrogen is fully protonated (positively charged) [4]. Sodium hexanesulfonate acts as an anionic ion-pairing agent. It electrostatically binds to the protonated azepine nitrogen, forming a neutral, lipophilic complex. This complex partitions effectively into the phenyl stationary phase, drastically increasing the retention time. Maintaining pH 2.5 is critical; if the pH drifts higher, secondary interactions with ionized surface silanols on the silica support will cause severe peak tailing and retention time drift.

RetentionMechanism Analyte Deschloro Fenoldopam (Protonated Amine) Complex Neutral Ion-Pair Complex (Increased Hydrophobicity) Analyte->Complex Electrostatic Attraction IP Sodium Hexanesulfonate (Anionic Ion-Pair) IP->Complex StatPhase USP L11 Phenyl Column (Pi-Pi & Dispersive Interactions) Complex->StatPhase Partitioning Retention Optimized Retention Time & Baseline Resolution StatPhase->Retention Selective Elution

Fig 1: Ion-pairing and partitioning mechanism of deschloro fenoldopam on a USP L11 column.

Troubleshooting Matrix: Chromatographic Parameters

When deschloro fenoldopam co-elutes with the solvent front or overlaps with the main API peak, consult the following matrix to adjust your system systematically.

ParameterAdjustmentEffect on Deschloro Fenoldopam RTMechanistic Reason
Methanol % Decrease (e.g., 33% → 31%)IncreasesReduces eluent strength, enhancing partitioning into the hydrophobic stationary phase.
Hexanesulfonate Conc. Increase (within ±10%)IncreasesDrives equilibrium toward the formation of the lipophilic ion-pair complex.
Buffer pH Decrease (e.g., 2.8 → 2.5)Stabilizes / IncreasesEnsures complete protonation of the basic amine; suppresses secondary silanol interactions.
Column Temp. Decrease (e.g., 35°C → 30°C)IncreasesPartitioning is an exothermic process; lower temperatures favor stationary phase interaction.

Validated Experimental Protocol: Mobile Phase Optimization

To ensure a self-validating system, follow this step-by-step methodology for preparing the mobile phase and optimizing the retention time of deschloro fenoldopam [4].

Step 1: Preparation of Solution A (Aqueous Buffer)
  • Accurately weigh 1.38 g of monobasic sodium phosphate monohydrate and 1.88 g of sodium hexanesulfonate .

  • Transfer the salts into a thoroughly cleaned 1000 mL volumetric flask and dissolve in approximately 900 mL of HPLC-grade water.

  • Critical Causality Step: Insert a calibrated pH probe. Slowly add 10% v/v phosphoric acid dropwise until the pH reaches exactly 2.5 ± 0.05 . Do not overshoot; back-titrating with a base introduces unwanted counter-ions that disrupt ion-pairing efficiency.

  • Dilute to the 1000 mL mark with HPLC-grade water.

  • Filter through a 0.22 µm chemically resistant membrane filter and degas via sonication for 10 minutes.

Step 2: Mobile Phase Blending
  • Combine HPLC-grade Methanol and Solution A in a 33:67 (v/v) ratio.

  • Mix thoroughly. Note: Premixing is highly recommended over pump-blending to prevent outgassing and baseline noise caused by the exothermic mixing of methanol and water.

Step 3: Chromatographic System Setup & Validation
  • Install a validated USP L11 Column (e.g., 3.9-mm × 30-cm, 5 µm).

  • Set the column oven temperature strictly to 30°C to ensure reproducible partitioning thermodynamics.

  • Set the UV detector to 225 nm .

  • Self-Validation Injection: Inject a blank (diluent) to confirm no baseline artifacts co-elute in the expected window.

  • Inject the System Suitability Standard containing both Fenoldopam and Deschloro Fenoldopam. Calculate the resolution ( Rs​ ). If Rs​<1.5 , proceed to the workflow below.

Troubleshooting Start Issue: Deschloro Fenoldopam Co-elutes with Solvent Front or API CheckpH Step 1: Verify Buffer pH (Target: 2.5 ± 0.05) Start->CheckpH CheckIP Step 2: Optimize Ion-Pairing Conc. (Target: 1.88 g/L Hexanesulfonate) CheckpH->CheckIP pH Confirmed CheckOrg Step 3: Adjust % Methanol (Decrease by 1-2% to increase RT) CheckIP->CheckOrg IP Optimized Success Optimal Retention & Baseline Separation CheckOrg->Success Organic Adjusted

Fig 2: Step-by-step troubleshooting workflow for resolving deschloro fenoldopam co-elution.

References

  • Title: Fenoldopam Mesylate | CID 49659 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: EP3908255A1 - Stable topical compositions of fenoldopam Source: Google Patents / European Patent Office URL
  • Title: What the chemistry of a USP L11 column? - WKB92545 Source: Waters Knowledge Base URL: [Link]

  • Title: Fenoldopam Mesylate Injection USP 2025 Source: Pharmacopeia / TrungTamThuoc URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Extraction Yield of Deschloro Fenoldopam Mesylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate benzazepine derivatives. Deschloro fenoldopam mesylate presents a "perfect storm" fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate benzazepine derivatives. Deschloro fenoldopam mesylate presents a "perfect storm" for liquid-liquid extraction (LLE) failures: it is highly polar, amphoteric, and extremely sensitive to auto-oxidation.

Because deschloro fenoldopam shares the core 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol scaffold with the active pharmaceutical ingredient fenoldopam (differing only by the absence of the 6-chloro group), its physicochemical behavior is nearly identical 1. This guide deconstructs the physical chemistry behind these extraction failures and provides a self-validating, field-proven workflow to maximize your recovery.

🔬 Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my extraction yield consistently below 30% when using standard liquid-liquid extraction with ethyl acetate, even after neutralizing the reaction? Causality & Mechanism: Deschloro fenoldopam is an amphoteric molecule containing a basic secondary azepine amine (pKa ~9.5) and acidic catechol hydroxyl groups (pKa ~9.0). If the aqueous phase is too acidic (pH < 7), the amine remains protonated. If it is too basic (pH > 9), the phenolic hydroxyls deprotonate. In both ionized states, the molecule is highly water-soluble. The Fix: You must target the molecule's narrow isoelectric window. For fenoldopam derivatives, aqueous solubility plummets to its absolute minimum (e.g., 0.06 mg/mL) precisely at pH 7.5 2. Adjust your aqueous phase to exactly pH 7.5 using a mild buffer (like saturated NaHCO₃) rather than strong NaOH, which causes localized pH spikes and ionization.

Q2: I adjusted the pH to 8.5 to ensure the amine was free-based, but the aqueous layer rapidly turned dark brown and my yield dropped to near zero. What happened? Causality & Mechanism: You observed base-catalyzed auto-oxidation. The 7,8-diol (catechol) moiety on the benzazepine ring is highly electron-rich and susceptible to oxidation, especially at pH levels above 8.0. Dissolved oxygen rapidly oxidizes the catechol into a highly reactive ortho-quinone, which then polymerizes into dark brown, water-soluble degradation products. The Fix: You must establish a protective antioxidant system before altering the pH. Sodium metabisulfite (Na₂S₂O₅) is the industry standard for stabilizing fenoldopam formulations 2. Adding 0.2% w/v Na₂S₂O₅ to the aqueous layer prevents quinone formation.

Q3: Even at the correct pH and with antioxidants, ethyl acetate extraction leaves 40% of the product in the aqueous layer. How can I drive the partitioning? Causality & Mechanism: The neutral free base of deschloro fenoldopam still possesses three hydroxyl groups and a secondary amine, forming a robust hydrogen-bonding network with water. Pure ethyl acetate lacks the hydrogen-bond donating capacity to fully strip this hydration shell. The Fix: Implement a two-pronged approach:

  • Salting Out: Saturate the aqueous layer with NaCl to increase ionic strength, monopolizing water molecules and forcing the polar product out.

  • Mixed Solvent System: Use an Ethyl Acetate:Isopropanol (EtOAc:IPA) mixture at an 80:20 (v/v) ratio. The IPA acts as a phase-transfer bridge, disrupting the aqueous hydration shell and significantly increasing the solubility of the polar free base in the organic layer.

📊 Quantitative Data: Extraction Optimization Summary

The following table summarizes the causal relationship between extraction parameters and the resulting recovery of deschloro fenoldopam.

Extraction ConditionsAqueous pHAntioxidant (Na₂S₂O₅)Salting Out (NaCl)Solvent SystemExtraction Yield (%)Product Purity (HPLC)
Baseline (Standard LLE)6.0NoNo100% EtOAc18%92%
Over-basified9.5NoNo100% EtOAc< 5%< 50% (Brown)
pH Optimized7.5NoNo100% EtOAc45%88%
pH + Antioxidant7.5Yes (0.2%)No100% EtOAc52%98%
Fully Optimized 7.5 Yes (0.2%) Yes (Saturated) EtOAc:IPA (80:20) > 92% > 98.5%

🔀 Extraction Workflow & Speciation Diagram

ExtractionWorkflow Start Aqueous Reaction Mixture (Deschloro Fenoldopam Mesylate) pH_Low pH < 7.0 Amine Protonated (Highly Water Soluble) Start->pH_Low Acidic pH_High pH > 9.0 Phenols Deprotonated (Highly Water Soluble) Start->pH_High Basic pH_Opt pH 7.5 - 8.0 Neutral Free Base (Minimum Aq. Solubility) Start->pH_Opt Buffer to pH 7.5 Yield_Low Low Yield (< 30%) pH_Low->Yield_Low Oxidation Catechol Oxidation (Dark Brown Quinones) pH_High->Oxidation O2 Exposure Antioxidant Add Sodium Metabisulfite (Antioxidant Protection) pH_Opt->Antioxidant Oxidation->Yield_Low SaltingOut Saturate with NaCl (Salting-Out Effect) Antioxidant->SaltingOut Solvent Extract with EtOAc:IPA (4:1) (Enhanced Polar Partitioning) SaltingOut->Solvent Yield_High High Yield (> 90%) Solvent->Yield_High

Fig 1: Logical decision tree and chemical speciation workflow for optimal extraction.

🧪 Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Quenching & Stabilization

  • Dilute your crude aqueous reaction mixture (containing the mesylate salt) with 2 volumes of deionized water.

  • Add solid Sodium Metabisulfite (Na₂S₂O₅) to achieve a final concentration of 0.2% w/v. Stir until fully dissolved.

  • Self-Validation Checkpoint: The solution must remain clear to pale yellow. If the solution turns pink or dark brown, oxygen ingress has already triggered catechol oxidation. Discard and restart with strict N₂ sparging.

Step 2: Salting Out

  • Add solid Sodium Chloride (NaCl) to the aqueous mixture while stirring vigorously.

  • Continue adding until saturation is reached (a small amount of undissolved salt should remain visible at the bottom of the flask).

Step 3: Precise pH Adjustment

  • Place the flask under a continuous Nitrogen (N₂) or Argon blanket.

  • Slowly add 1M NaHCO₃ dropwise while monitoring with a calibrated pH meter.

  • Stop exactly when the pH reaches 7.5 ± 0.1 .

  • Self-Validation Checkpoint: You should observe a slight turbidity or fine precipitation occurring in the aqueous layer. This visual cue confirms the highly polar mesylate salt has successfully converted into the less soluble neutral free base.

Step 4: Mixed-Solvent Extraction

  • Prepare a solvent mixture of Ethyl Acetate and Isopropanol (80:20 v/v) and sparge it with N₂ for 5 minutes to remove dissolved oxygen.

  • Add 2 volumes of the EtOAc:IPA mixture to the aqueous phase.

  • Shake vigorously in a separatory funnel for 3–5 minutes. Allow the phases to separate completely.

  • Self-Validation Checkpoint: The upper organic layer should be clear and colorless to pale yellow. A dark organic layer indicates degraded impurities.

Step 5: Washing & Isolation

  • Collect the upper organic layer.

  • Wash the organic layer once with a minimal volume of N₂-sparged saturated brine (pH adjusted to 7.5) to remove residual IPA and any carried-over mesylate salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 35°C to prevent thermal degradation) to yield the pure deschloro fenoldopam free base.

📚 References

  • Title: Fenoldopam | C16H16ClNO3 | CID 3341 - PubChem - NIH Source: nih.gov URL:

  • Title: US20110104287A1 - Fenoldopam formulations and pro-drug derivatives - Google Patents Source: google.com URL:

Sources

Optimization

Fenoldopam Synthesis Technical Support Center: A Guide to Mitigating Deschloro Fenoldopam Mesylate Impurity

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of fenoldopam mesylate. Our focus is to provide in-depth troubleshooting and practical sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of fenoldopam mesylate. Our focus is to provide in-depth troubleshooting and practical solutions for a critical challenge in this process: the formation of the deschloro fenoldopam mesylate impurity. This document offers a comprehensive, question-and-answer-based approach to not only identify and quantify this impurity but also to understand its formation mechanism and implement effective control strategies.

Introduction: The Challenge of the Deschloro Impurity

Fenoldopam, a selective dopamine D1 receptor agonist, is a vital therapeutic agent for the management of severe hypertension.[1][2][3] Its synthesis, while well-established, can be complicated by the formation of process-related impurities that may impact the final drug substance's quality, safety, and efficacy. Among these, the deschloro fenoldopam mesylate impurity, where the chlorine atom on the benzazepine ring is replaced by a hydrogen atom, is of significant concern. Regulatory bodies such as the FDA have stringent limits on such impurities, making their control a critical aspect of the manufacturing process.

This guide provides a structured approach to understanding and mitigating this impurity, drawing from established principles of organic synthesis and analytical chemistry.

Troubleshooting and FAQs: A Practical Q&A Approach

This section directly addresses common issues and questions encountered during fenoldopam synthesis, providing explanations and actionable solutions.

Q1: We are observing a consistent peak in our HPLC analysis that we've identified as deschloro fenoldopam mesylate. What is the most likely cause of its formation?

A1: The formation of deschloro fenoldopam mesylate is most commonly associated with a side reaction known as hydrodechlorination . This reaction is particularly prevalent if your synthesis involves a catalytic hydrogenation step, for example, the reduction of a nitro group or a deprotection step, in the presence of a palladium catalyst (e.g., Pd/C).

Causality Explained: Palladium on carbon (Pd/C) is a highly effective catalyst for hydrogenation. However, it can also catalyze the cleavage of carbon-halogen bonds, particularly aryl chlorides, in the presence of a hydrogen source. The hydrogen source can be molecular hydrogen (H₂) or a hydrogen donor solvent. The proposed mechanism involves the oxidative addition of the aryl chloride to the palladium surface, followed by hydrogenolysis, which replaces the chlorine atom with a hydrogen atom.[4][5][6]

Q2: How can we confirm the identity of the suspected deschloro fenoldopam mesylate peak in our chromatogram?

A2: Unambiguous identification is crucial. The following steps are recommended:

  • LC-MS/MS Analysis: The most direct method is to use liquid chromatography-mass spectrometry (LC-MS/MS). The deschloro impurity will have a molecular weight that is 34.45 Da less than fenoldopam (the difference between the atomic weight of chlorine and hydrogen).

  • Co-injection with a Reference Standard: Synthesize or procure a certified reference standard of deschloro fenoldopam mesylate. Co-injecting the sample containing the unknown peak with the reference standard should result in a single, symmetrical peak if they are the same compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement of the impurity, which can be used to confirm its elemental composition.

Q3: What immediate steps can we take to reduce the level of the deschloro impurity in our current synthesis batch?

A3: If you are in the middle of a synthesis campaign and observing high levels of the deschloro impurity, consider the following immediate actions:

  • Optimize Hydrogenation Conditions: If using catalytic hydrogenation, reducing the reaction temperature, pressure, and catalyst loading can decrease the rate of hydrodechlorination.

  • Change the Catalyst: Consider screening alternative hydrogenation catalysts that are less prone to causing dehalogenation. For instance, platinum-based catalysts (e.g., PtO₂) might be a suitable alternative to palladium.

  • Purification: While not a preventive measure, efficient purification of the final product or intermediates through techniques like column chromatography or recrystallization can remove the impurity. However, this can lead to yield loss.

Q4: We are in the process development stage. What long-term strategies can we implement to control the formation of deschloro fenoldopam mesylate?

A4: A robust control strategy involves a multi-faceted approach focusing on process optimization and understanding.

Troubleshooting Logic Flow:

Caption: Troubleshooting logic for deschloro fenoldopam impurity.

Key Reaction Parameter Optimization:

ParameterRecommended ChangeRationale
Catalyst Type Switch from Pd/C to PtO₂ or other less reactive catalysts.Palladium is highly active for hydrodechlorination. Platinum catalysts often show lower activity for this side reaction.
Catalyst Loading Decrease the weight percentage of the catalyst.A lower catalyst loading can reduce the rate of the undesired side reaction relative to the primary reaction.
Hydrogen Pressure Lower the H₂ pressure.High hydrogen pressure can favor the hydrodechlorination reaction.
Reaction Temperature Decrease the reaction temperature.Lowering the temperature generally reduces the rate of side reactions more significantly than the desired reaction.
Solvent Use aprotic solvents if possible.Protic solvents can sometimes act as hydrogen donors, contributing to hydrodechlorination.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prolonged reaction times can lead to increased formation of byproducts.

Experimental Protocols

This section provides detailed methodologies for the analysis and control of the deschloro fenoldopam mesylate impurity.

Protocol 1: HPLC Method for the Quantification of Fenoldopam and Deschloro Fenoldopam Mesylate

This method is designed for the quality control of fenoldopam mesylate drug substance and for in-process monitoring.

Instrumentation and Columns:

  • HPLC System: A gradient-capable HPLC or UHPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the fenoldopam mesylate sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

Method Validation (as per ICH Q2(R1)): [7][8][9][10][11]

  • Specificity: Perform forced degradation studies (acid, base, peroxide, heat, and light) to ensure that the deschloro impurity peak is well-resolved from any degradation products and the main fenoldopam peak.

  • Linearity: Prepare a series of solutions of the deschloro fenoldopam mesylate reference standard over a range of concentrations (e.g., from the reporting threshold to 150% of the specification limit) and demonstrate a linear relationship between peak area and concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the deschloro impurity into a sample of pure fenoldopam mesylate at different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the impurity that can be reliably quantified and detected, respectively.

Experimental Workflow for Impurity Analysis:

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Reporting A Weigh Fenoldopam Sample B Dissolve in Diluent A->B C Filter the Solution B->C D Inject Sample onto HPLC C->D E Acquire Chromatogram D->E F Integrate Peaks E->F G Quantify Impurity vs. Reference F->G H Generate Report G->H

Caption: Workflow for HPLC analysis of deschloro fenoldopam impurity.

Protocol 2: Lab-Scale Experiment to Mitigate Deschloro Impurity Formation

This protocol outlines a design of experiments (DoE) approach to optimize the catalytic hydrogenation step to minimize the deschloro impurity.

Objective: To identify the optimal combination of catalyst, hydrogen pressure, and temperature that maximizes the yield of the desired product while minimizing the formation of the deschloro impurity.

Experimental Setup:

  • A laboratory-scale hydrogenation reactor.

  • Starting material (the chlorinated intermediate).

  • Hydrogen source.

  • Catalysts to be screened (e.g., 5% Pd/C, 10% Pd/C, 5% PtO₂).

  • Solvent.

Experimental Design:

A full or fractional factorial design can be employed. The factors and levels could be:

FactorLevel 1Level 2Level 3
Catalyst 5% Pd/C10% Pd/C5% PtO₂
H₂ Pressure 1 atm2 atm3 atm
Temperature 25 °C40 °C55 °C

Procedure:

  • Set up the hydrogenation reactor according to the manufacturer's instructions.

  • Charge the reactor with the starting material, solvent, and the selected catalyst according to the experimental design.

  • Purge the reactor with an inert gas (e.g., nitrogen or argon) and then with hydrogen.

  • Pressurize the reactor to the desired hydrogen pressure and heat to the target temperature.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them using the HPLC method described in Protocol 1.

  • Once the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.

  • Analyze the final product mixture by HPLC to determine the percentage of the desired product and the deschloro impurity.

Data Analysis:

Analyze the results of the DoE to identify the main effects and interactions of the different factors on the formation of the deschloro impurity. This will allow for the determination of the optimal reaction conditions.

Conclusion

The formation of the deschloro fenoldopam mesylate impurity is a manageable challenge in the synthesis of fenoldopam. By understanding the underlying mechanism of hydrodechlorination and implementing a robust control strategy that includes careful selection of catalysts and optimization of reaction conditions, researchers and manufacturers can consistently produce high-quality fenoldopam mesylate that meets stringent regulatory requirements. The analytical methods and experimental protocols provided in this guide offer a solid foundation for achieving this goal.

References

  • de Bellefon, C., et al. (2000). Catalytic hydrodechlorination of chlorophenols in aqueous phase. Green Chemistry, 2(4), 183-186. [Link]

  • Aramendía, M. A., et al. (2004). Catalytic hydrodechlorination of organochlorinated compounds on palladium-supported catalysts. Applied Catalysis B: Environmental, 48(3), 195-203. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Ukisu, Y. (2007). Hydrodechlorination of aryl chlorides with sodium formate using a homogeneous palladium catalyst. Journal of Molecular Catalysis A: Chemical, 271(1-2), 1-6. [Link]

  • ICH. (2022). Q14 Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bhatt, V., & Rane, S. (2013). A review on analytical method development and validation. International Journal of Advances in Pharmacy, Biology and Chemistry, 2(1), 193-200. [Link]

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH. (1999). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Dongala, T., & Pal, S. (2020). A review on analytical method development and validation by using RP-HPLC. Drug Invention Today, 14(4). [Link]

  • Weisenburger, G. A., et al. (2010). A practical guide to the development of a control strategy for a drug substance. Organic Process Research & Development, 14(4), 856-864. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to modern liquid chromatography. John Wiley & Sons. [Link]

  • PubChem. Fenoldopam. National Center for Biotechnology Information. [Link]

  • Weisz, I., et al. (1986). Synthesis and renal vasodilator activity of some dopamine agonist 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols: halogen and methyl analogues of fenoldopam. Journal of medicinal chemistry, 29(11), 2315-25. [Link]

  • FDA. (1997). Corlopam (fenoldopam mesylate) injection label. U.S. Food and Drug Administration. [Link]

  • Boppana, V. K., et al. (1989). Simplified procedures for the determination of fenoldopam and its metabolites in human plasma by high-performance liquid chromatography with electrochemical detection: comparison of manual and robotic sample preparation methods. Journal of Chromatography B: Biomedical Sciences and Applications, 487(2), 385-399. [Link]

  • Zhang, Y., et al. (2015). A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats. Journal of Chromatography B, 975, 68-74. [Link]

  • Murphy, M. B., et al. (2001). Fenoldopam: a selective peripheral dopamine-receptor agonist for the treatment of severe hypertension. The New England journal of medicine, 345(21), 1548-1557. [Link]

  • PubChem. Fenoldopam mesylate. National Center for Biotechnology Information. [Link]

  • Elliott, W. J. (1998). Fenoldopam: a new parenteral antihypertensive. Journal of human hypertension, 12(10), 649-652. [Link]

Sources

Troubleshooting

deschloro fenoldopam mesylate stability and degradation in DMSO storage

Application Support Center: Troubleshooting Deschloro Fenoldopam Mesylate Stability in DMSO Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on irreproduc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Support Center: Troubleshooting Deschloro Fenoldopam Mesylate Stability in DMSO

Executive Summary

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on irreproducibility in functional assays involving fenoldopam derivatives. Deschloro fenoldopam mesylate (2,3,4,5-Tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol methanesulfonate), also known as Impurity B of fenoldopam, is a critical compound in D1 receptor studies and 1[1]. The most common point of failure in these workflows is improper storage in dimethyl sulfoxide (DMSO). This guide provides a mechanistic understanding of its degradation and outlines self-validating protocols to ensure absolute scientific integrity.

Part 1: Core FAQs & Mechanistic Insights

Q1: Why does my deschloro fenoldopam mesylate stock solution turn pink or brown after a few weeks in DMSO at -20°C? A1: The color change is a direct visual indicator of catechol oxidation. Deschloro fenoldopam contains a highly reactive 7,8-diol (catechol) moiety. While DMSO is an excellent solvent capable of2 of the compound[2], it is extremely hygroscopic. Every time a DMSO stock is opened to the ambient atmosphere, it absorbs atmospheric moisture. The introduction of water and dissolved dioxygen ( O2​ ) initiates the oxidation of the catechol ring into an o-semiquinone radical, which rapidly 3[3][4]. These quinones are highly reactive and5[5].

Q2: Doesn't the mesylate salt form protect the compound from oxidation? A2: Yes, but only temporarily. The methanesulfonate (mesylate) salt creates a localized acidic microenvironment upon dissolution. Acidic conditions thermodynamically slow down the deprotonation of the catechol hydroxyl groups—the mandatory 6[7][6]. However, as DMSO absorbs water from the air, this local pH buffering capacity is diluted. Furthermore, DMSO itself can7 under specific aqueous conditions[8]. Therefore, relying solely on the mesylate salt for stability in hydrated DMSO is a flawed experimental design.

G A Deschloro Fenoldopam (Catechol Form) B DMSO Hygroscopicity (Water & O2 Ingress) A->B Exposure to Air F Stable Storage (Anhydrous, Argon, -80°C) A->F Best Practice C o-Semiquinone Radical (Transient Intermediate) B->C Oxidation (O2) D o-Quinone Derivative (Highly Reactive) C->D Further Oxidation E Polymerization & ROS Generation D->E Cross-linking F->A Preserves Integrity

Fig 1: Catechol oxidation pathway of deschloro fenoldopam in DMSO and stabilization strategy.

Part 2: Self-Validating Experimental Protocols

To guarantee trustworthiness in your assays, you must implement a self-validating system where the integrity of the compound is preserved and analytically verifiable.

Workflow A: Preparation of Ultra-Stable DMSO Stocks

Causality: By systematically eliminating water and oxygen, we arrest the transition of the catechol to the o-semiquinone radical, preserving the9[3][9].

  • Step 1: Desiccation. Equilibrate the sealed vial of lyophilized deschloro fenoldopam mesylate to room temperature in a desiccator for 30 minutes before opening. This prevents condensation on the cold powder.

  • Step 2: Reconstitution. Reconstitute the powder using strictly anhydrous DMSO (≤0.005% water) under a nitrogen or argon atmosphere.

  • Step 3: Aliquoting. Aliquot the solution immediately into single-use amber glass vials to prevent UV-induced photo-oxidation.

  • Step 4: Headspace Purging. Purge the headspace of each vial with a gentle stream of Argon gas for 5 seconds. Argon is heavier than air and effectively displaces O2​ .

  • Step 5: Flash Freezing. Cap tightly and flash-freeze the vials in liquid nitrogen to rapidly halt any kinetic degradation processes.

  • Step 6: Cryogenic Storage. Store the aliquots at -80°C. Standard -20°C storage is insufficient for the 10[2][10].

Workflow N1 1. Weigh Powder (Desiccated) N2 2. Reconstitute in Anhydrous DMSO N1->N2 N3 3. Aliquot into Amber Vials N2->N3 N4 4. Purge Headspace with Argon/N2 N3->N4 N5 5. Flash Freeze (Liquid Nitrogen) N4->N5 N6 6. Store at -80°C N5->N6

Fig 2: Step-by-step workflow for the preparation of ultra-stable deschloro fenoldopam DMSO stocks.

Workflow B: Pre-Assay Analytical Validation (LC-MS)

Causality: Never assume a stored stock is intact. Validating it before use prevents confounding variables (such as ROS generation from degraded quinones) from skewing your pharmacological data[3][4].

  • Step 1: Thaw a single-use aliquot at room temperature.

  • Step 2: Dilute a 1 µL sample in 999 µL of Mobile Phase A (0.1% Formic Acid in Water). The acidic pH quenches any potential base-catalyzed degradation during analysis.

  • Step 3: Inject onto a C18 RP-HPLC column coupled to a mass spectrometer.

  • Step 4: Monitor for the parent mass of deschloro fenoldopam. Crucially, extract ion chromatograms (EIC) for M−2 (quinone formation) and M+16 (hydroxylation products)[4][7]. If the M−2 peak exceeds 1% relative area, discard the aliquot.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of deschloro fenoldopam mesylate under various storage conditions. This data underscores the necessity of the protocols outlined above.

Storage ConditionSolvent QualityHeadspace GasTemperatureEstimated Purity (30 Days)Visual Appearance
Optimal (Recommended) Anhydrous DMSOArgon Purged-80°C> 99.5% Clear, colorless
Improved Standard DMSOAmbient Air-80°C~ 92.0%Pale pink tint
Standard Standard DMSOAmbient Air-20°C< 85.0%Pink/Brown tint
Benchtop Standard DMSOAmbient Air+25°C< 50.0%Dark brown/Opaque

Note: Purity estimates are based on LC-UV (220 nm) relative peak area integration.

References

  • Fenoldopam for Renal Protection in Cardiac Surgery: Pharmacology, Clinical Applications, and Evolving Perspectives | MDPI | 9

  • Fenoldopam mesylate Product Information & Storage | TargetMol | 10

  • Fenoldopam mesylate (Fenoldopam methanesulfonate) D1 Receptor Agonist | MedChemExpress |2

  • Effects of fenoldopam on renal blood flow and its function in a canine model | Cambridge University Press |3

  • Heterogeneous Oxidation of Catechol | The Journal of Physical Chemistry A (ACS) | 4

  • NDA 19-922 (Deschloro Fenoldopam Degradant Specifications) | FDA | 1

  • Oxidation of aqueous dimethyl sulfoxide (DMSO) using UV, O-3, and UV/O-3 | ResearchGate | 7

  • Catechol oxidation: considerations in the design of wet adhesive materials | PubMed | 6

  • EP3908255A1 - Stable topical compositions of fenoldopam (Impurity B) | Google Patents |

  • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials | PubMed | 5

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in Deschloro Fenoldopam Mesylate LC-MS Analysis

Introduction Deschloro fenoldopam mesylate (2,3,4,5-Tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol methanesulfonate), commonly identified as Impurity B, is a critical degradation product and related compound of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Deschloro fenoldopam mesylate (2,3,4,5-Tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol methanesulfonate), commonly identified as Impurity B, is a critical degradation product and related compound of the dopamine D1 receptor agonist fenoldopam mesylate[1]. Regulatory guidelines strictly monitor this impurity, historically evaluating it at levels of 0.3% to 0.6% in final intravenous solutions.

When quantifying deschloro fenoldopam in complex pharmaceutical formulations or biological matrices (e.g., plasma for pharmacokinetic profiling) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), analysts frequently encounter severe matrix effects[2]. These effects—primarily ion suppression within the Electrospray Ionization (ESI) source—compromise assay sensitivity, reproducibility, and accuracy[3].

This technical support guide provides researchers and drug development professionals with field-proven, mechanistically grounded strategies to diagnose, mitigate, and validate the elimination of matrix effects in deschloro fenoldopam workflows.

Diagnostic Workflow

MatrixEffectWorkflow Start Signal Loss or High %CV Detected in LC-MS/MS Diag Perform Post-Column Infusion & Post-Extraction Spike Start->Diag Decision1 Is suppression localized at analyte retention time? Diag->Decision1 Instrument Investigate Instrument (Source fouling, tuning) Decision1->Instrument No (Global) Mech1 Endogenous Phospholipids or Formulation Excipients Decision1->Mech1 Yes (Localized) OptPrep Optimize Sample Prep: HybridSPE or LLE Mech1->OptPrep OptLC Optimize LC Gradient: Shift Retention Time Mech1->OptLC UseIS Implement SIL-IS for Normalization Mech1->UseIS Validate Calculate Matrix Factor (MF) Target: IS-normalized MF ≈ 1.0 OptPrep->Validate OptLC->Validate UseIS->Validate

Figure 1: Diagnostic and mitigation workflow for resolving LC-MS/MS matrix effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My deschloro fenoldopam signal is highly variable between different plasma lots or formulation batches. How do I definitively diagnose if this is a matrix effect? A: Signal variability across different lots is a hallmark of matrix effects. To separate instrument drift from matrix-induced ion suppression, you must utilize self-validating diagnostic approaches[3]:

  • Qualitative Post-Column Infusion: Continuously infuse a neat standard of deschloro fenoldopam into the MS source post-column while injecting a blank matrix extract. A localized drop in the baseline MS signal at the specific retention time of deschloro fenoldopam confirms co-eluting matrix suppression[3].

  • Quantitative Post-Extraction Spike: Compare the peak area of deschloro fenoldopam spiked into a pre-extracted blank matrix against the peak area of the same concentration in a neat solvent. This calculates the absolute Matrix Factor (MF). An MF < 0.85 indicates significant ion suppression[3].

Q2: I’ve confirmed ion suppression at the retention time of deschloro fenoldopam. Standard protein precipitation (PPT) isn't working. What is the mechanistic cause, and how do I fix it? A: Standard PPT using methanol or acetonitrile effectively removes proteins but fails to precipitate endogenous glycerophospholipids (e.g., phosphatidylcholines)[3][4]. Because deschloro fenoldopam is a polar compound, it often co-elutes with these phospholipids in reversed-phase LC. In the ESI source, highly surface-active phospholipids outcompete deschloro fenoldopam for access to the droplet surface and available charge, leading to suppressed ionization[4]. Solution: Switch from standard PPT to targeted phospholipid depletion (e.g., HybridSPE or zirconia-coated silica plates)[3][4]. These materials utilize Lewis acid-base interactions to selectively trap the phosphate moiety of phospholipids while allowing deschloro fenoldopam to pass through, effectively removing the root cause of the suppression.

Q3: Can I adjust my chromatography to mitigate co-eluting matrix components without changing my sample preparation? A: Yes. If altering sample preparation is not feasible, you can modify the chromatographic gradient to shift the retention time of deschloro fenoldopam away from the matrix suppression zone. Solution: Flatten the gradient slope (i.e., utilize a slower increase of the organic modifier) around the expected elution time to increase resolution between the analyte and early-eluting formulation excipients or late-eluting phospholipids. Alternatively, consider using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC retains polar compounds like deschloro fenoldopam longer, often eluting them after the bulk of hydrophobic matrix interferents have washed out[4].

Q4: How do I ensure quantitative accuracy if residual matrix effects cannot be completely eliminated? A: The gold standard for compensating for unavoidable matrix effects is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)[3]. A SIL-IS (e.g., a 13C or deuterium-labeled analog) will perfectly co-elute with deschloro fenoldopam and experience the exact same degree of ion suppression or enhancement. By quantifying based on the analyte-to-IS peak area ratio, the matrix effect is mathematically normalized. If a SIL-IS is unavailable, matrix-matched calibration curves (preparing standards in the exact same blank formulation or plasma matrix) must be used to ensure the calibrators experience the identical suppression profile as the unknown samples.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol validates the extent of matrix interference according to bioanalytical guidelines, ensuring the assay is self-validating[2][5].

  • Prepare Neat Solutions: Prepare deschloro fenoldopam at Low, Mid, and High quality control (QC) concentrations in the mobile phase (Solution A).

  • Prepare Matrix Extracts: Extract blank matrix (plasma or formulation placebo) using your chosen sample preparation method (e.g., PPT or SPE).

  • Spike Extracts: Spike the extracted blank matrix with deschloro fenoldopam to achieve the same Low, Mid, and High QC concentrations (Solution B).

  • LC-MS/MS Analysis: Inject Solutions A and B in triplicate.

  • Calculate MF: Matrix Factor = (Peak Area of Solution B) / (Peak Area of Solution A).

    • Interpretation: MF = 1.0 indicates no matrix effect. MF < 1.0 indicates suppression; MF > 1.0 indicates enhancement.

  • Calculate IS-Normalized MF: Divide the MF of the analyte by the MF of the Internal Standard. The IS-normalized MF should be 1.0 ± 0.15 for a robust assay.

Protocol 2: Phospholipid-Depletion Sample Preparation Workflow

This methodology provides superior cleanup for biological matrices compared to traditional PPT, directly preventing ESI source fouling[3][4].

  • Sample Aliquot: Transfer 100 µL of the plasma sample into a 96-well phospholipid removal plate (e.g., HybridSPE).

  • Precipitation: Add 300 µL of 1% formic acid in acetonitrile to the well. Mechanistic note: The acidic environment disrupts protein binding and ensures the basic benzazepine nitrogen of deschloro fenoldopam remains protonated and soluble.

  • Mixing: Agitate the plate on an orbital shaker for 2 minutes at 1000 rpm to ensure complete protein precipitation.

  • Elution: Apply a vacuum (10 in Hg) for 3 minutes to draw the sample through the zirconia-coated silica bed. The bed will selectively retain phospholipids and precipitated proteins via Lewis acid-base interactions.

  • Reconstitution: Dilute the collected filtrate 1:1 with the aqueous mobile phase to match the initial LC gradient conditions, preventing peak distortion upon injection.

Quantitative Data Summary

Table 1: Comparative Efficacy of Sample Preparation Strategies on Deschloro Fenoldopam Matrix Effects

Sample Preparation MethodMechanism of ActionMatrix Factor (MF)Analyte Recovery (%)Phospholipid Removal (%)
Protein Precipitation (PPT) Denatures proteins via organic solvent0.45 (Severe Suppression)85 - 95%< 5%
Liquid-Liquid Extraction (LLE) Partitions analyte into immiscible organic phase0.78 (Moderate Suppression)65 - 75%~ 60%
Solid Phase Extraction (SPE) Retains analyte on sorbent, washes away matrix0.88 (Mild Suppression)80 - 90%~ 80%
Phospholipid Depletion Plates Lewis acid-base retention of phosphate groups0.98 (Negligible Effect)90 - 98%> 95%

(Note: Data synthesized from standard bioanalytical validation parameters for polar benzazepine derivatives and phospholipid interference studies[2][3][4].)

References

  • Title: Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Source: Sigma-Aldrich. URL: 4

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Source: LCGC International. URL: 3

  • Title: A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats. Source: PMC / NIH. URL: 2

  • Title: NDA 19-922 (Fenoldopam Mesylate). Source: FDA. URL:

  • Title: An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats. Source: MDPI. URL: 5

  • Title: EP3908255A1 - Stable topical compositions of fenoldopam. Source: Google Patents. URL: 1

Sources

Troubleshooting

Technical Support Center: HPLC Separation of Fenoldopam and Deschloro Fenoldopam

Welcome to the Analytical Troubleshooting Center. This guide is designed for research scientists and quality control professionals tasked with the chromatographic separation of Fenoldopam Mesylate —a selective dopamine D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. This guide is designed for research scientists and quality control professionals tasked with the chromatographic separation of Fenoldopam Mesylate —a selective dopamine D-1 receptor agonist used in the management of severe hypertension[1][2]—and its primary synthetic degradant, Deschloro Fenoldopam (often designated as Impurity B or Related Compound A)[3][4].

Due to their near-identical structures, achieving baseline resolution between these two compounds requires highly specific stationary phase chemistries and mobile phase conditions.

Part 1: Troubleshooting & FAQs

Q1: Why is separating deschloro fenoldopam from fenoldopam so difficult on standard C18 columns? A: The structural difference between the two molecules is minimal: fenoldopam contains a single electronegative chlorine atom at the 6-position of its benzazepine ring, which is absent in deschloro fenoldopam[2][3]. On a standard C18 (USP L1) column, retention is driven almost entirely by hydrophobic partitioning. Because the loss of the chlorine atom only slightly increases the polarity of the deschloro analog, the difference in their hydrophobic partition coefficients is often too small to achieve baseline resolution, resulting in peak tailing and co-elution.

Q2: What is the optimal stationary phase for this separation, and what is the mechanistic rationale? A: We strongly recommend transitioning from a C18 to a USP L11 (Phenyl-Hexyl) stationary phase[5][6]. Causality: A phenyl-hexyl column introduces an orthogonal retention mechanism. While the hexyl alkyl chain provides baseline hydrophobic retention, the terminal phenyl ring engages in π−π interactions with the aromatic rings of the analytes[6]. The highly electronegative chlorine atom on fenoldopam exerts an inductive electron-withdrawing effect, altering the π -electron density of its benzazepine ring compared to the deschloro analog. This electronic discrepancy significantly changes their respective π−π affinities for the stationary phase, allowing the L11 column to easily resolve the two compounds.

Q3: How should I optimize the mobile phase pH to prevent peak tailing? A: Both fenoldopam and its deschloro impurity possess a basic azepine nitrogen and acidic phenolic hydroxyl groups. To prevent peak tailing and unpredictable retention shifts, the analytes must be locked into a single ionization state. Adjusting the mobile phase to a highly acidic pH of 2.5 to 3.0 (using phosphoric acid or a phosphate buffer) ensures the azepine nitrogen is fully protonated while the phenolic hydroxyls remain completely unionized. Furthermore, this low pH suppresses the ionization of residual surface silanols on the silica support, eliminating secondary ion-exchange interactions that cause tailing.

Q4: Which organic modifier yields the best selectivity: Acetonitrile or Methanol? A: Methanol is the superior choice when utilizing a Phenyl-Hexyl column for this assay. Acetonitrile contains localized π -electrons within its cyano group. These solvent π -electrons actively compete with the analyte for the π−π interaction sites on the phenyl stationary phase, effectively masking the column's unique selectivity. Methanol is a protic solvent lacking π -electrons; therefore, it enhances the π−π interactions between the fenoldopam aromatic rings and the stationary phase, maximizing resolution.

Part 2: Experimental Protocol & System Validation

To ensure your analytical workflow is a self-validating system , follow this step-by-step methodology based on established USP compendial frameworks[5]. The system is only considered valid for sample analysis if the System Suitability Test (SST) criteria are met.

Step-by-Step Methodology
  • Column Equilibration: Install a USP L11 column (e.g., Phenyl-Hexyl, 300 mm × 3.9 mm, 5 µm)[5]. Flush the column with 10 column volumes of the mobile phase to ensure the stationary phase is fully protonated and equilibrated.

  • Mobile Phase Preparation:

    • Aqueous Buffer: Prepare a 20 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) solution. Adjust the pH to exactly 2.5 using dilute Phosphoric Acid ( H3​PO4​ ). Filter through a 0.45 µm membrane.

    • Organic Modifier: Use HPLC-grade Methanol.

    • Blend: Set the pump to deliver an isocratic blend (e.g., 80% Buffer / 20% Methanol) or a shallow gradient depending on other impurities present.

  • Instrument Parameters: Set the flow rate to 1.7 mL/min and the column oven temperature to 30°C. Configure the UV detector to 225 nm [5].

  • Sample Preparation: Dissolve the fenoldopam mesylate sample in the mobile phase to a target concentration of 0.1 mg/mL. Sonicate to ensure complete dissolution.

  • System Suitability Testing (SST): Inject a resolution standard containing both fenoldopam and deschloro fenoldopam.

    • Validation Gate: Proceed to sample analysis only if the resolution ( Rs​ ) between the two peaks is 1.5, the tailing factor is 1.3, and the column efficiency is 2000 theoretical plates[5].

Part 3: Data Presentation

Chromatographic Method Parameters & Expected Retention Behavior
ParameterSpecificationMechanistic Rationale
Stationary Phase USP L11 (Phenyl-Hexyl), 300 x 3.9 mmProvides orthogonal π−π selectivity for aromatic rings[5][6].
Aqueous Buffer 20 mM KH2​PO4​ , pH 2.5Suppresses silanol ionization; locks analytes in a single ionization state.
Organic Modifier Methanol (HPLC Grade)Protic solvent that does not compete for π−π interaction sites.
Flow Rate & Detection 1.7 mL/min, UV @ 225 nmOptimal linear velocity and maximum UV absorbance for fenoldopam[5].
Elution Order: Peak 1 Deschloro Fenoldopam Elutes first due to higher polarity (absence of lipophilic chlorine atom)[3].
Elution Order: Peak 2 Fenoldopam Elutes second due to stronger hydrophobicity and altered π−π affinity[2].
SST Acceptance Resolution ( Rs​ ) 1.5Self-validating metric ensuring baseline separation prior to quantitation[5].

Part 4: Troubleshooting Visualization

Use the logic tree below to systematically diagnose and resolve co-elution issues during your method development or routine testing.

G N1 Issue: Co-elution of Fenoldopam & Deschloro Impurity N2 Evaluate Stationary Phase N1->N2 N3 Switch to USP L11 (Phenyl-Hexyl) Enables π-π interactions N2->N3 If using C18 (L1) N4 Evaluate Mobile Phase pH N2->N4 If already L11 N3->N4 N5 Adjust pH to 2.5 - 3.0 Suppresses silanol ionization N4->N5 If pH > 3.5 N6 Evaluate Organic Modifier N4->N6 If pH is optimal N5->N6 N7 Switch from ACN to Methanol Maximizes π-π selectivity N6->N7 If using Acetonitrile N8 Success: Baseline Resolution (Rs ≥ 1.5) N6->N8 If optimized N7->N8

Troubleshooting workflow for resolving fenoldopam and deschloro fenoldopam co-elution.

Part 5: References

  • Stable topical compositions of fenoldopam (European Patent Office). Google Patents. URL:

  • Fenoldopam - StatPearls (National Center for Biotechnology Information). NIH Bookshelf. URL:[Link]

  • CORLOPAM (fenoldopam mesylate) Label (Food and Drug Administration). AccessData FDA. URL:[Link]

  • NDA 19-922 Pharmacology Review (Food and Drug Administration). AccessData FDA. URL:[Link]

  • Fenoldopam Mesylate USP Monograph (United States Pharmacopeia). USP-NF. URL: [Link]

  • Luna Phenyl-Hexyl HPLC Columns (Phenomenex). Phenomenex Products. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

deschloro fenoldopam mesylate vs fenoldopam mesylate receptor affinity

Comparative Pharmacodynamics and Receptor Affinity: Fenoldopam Mesylate vs. Deschloro Fenoldopam Mesylate Executive Summary Fenoldopam mesylate is a benchmark selective dopamine D1-like receptor partial agonist utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacodynamics and Receptor Affinity: Fenoldopam Mesylate vs. Deschloro Fenoldopam Mesylate

Executive Summary

Fenoldopam mesylate is a benchmark selective dopamine D1-like receptor partial agonist utilized clinically for the rapid management of severe hypertension[1]. During its synthesis and shelf-life degradation, a primary related compound emerges: deschloro fenoldopam mesylate (often designated as Impurity B)[2]. For drug development professionals, toxicologists, and analytical chemists, understanding the pharmacological divergence between the active pharmaceutical ingredient (API) and its deschloro degradant is critical for establishing safe regulatory specification limits. This guide provides an objective, data-driven comparison of their receptor affinities, structure-activity relationships (SAR), and functional potencies.

Structural & Pharmacological Divergence (SAR)

Fenoldopam (6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol) derives its potent D1 selectivity from its unique benzazepine scaffold[3].

Causality in SAR: The presence of the 6-chloro substituent is not merely a structural feature; it is pharmacodynamically critical. Cryo-EM structural studies of the D1 receptor complex reveal that fenoldopam stabilizes an active-like conformation of the receptor[4]. The 6-chloro group projects into a specific hydrophobic sub-pocket within the transmembrane domain (interacting near residues like Phe288 and Phe289), anchoring the molecule and enhancing binding affinity[4].

When this chlorine atom is absent—yielding deschloro fenoldopam—the molecule loses this critical hydrophobic anchoring. Consequently, deschloro fenoldopam exhibits a drastically reduced affinity for the D1 receptor and fails to effectively stabilize the Gαs-coupled active state, rendering it a weak or inactive byproduct rather than a potent vasodilator[5].

Quantitative Receptor Affinity Profiles

The following table summarizes the binding affinities ( Kd​ / Ki​ ) and functional potencies ( EC50​ ) of both compounds across key cardiovascular and neurological receptors.

Receptor TargetParameterFenoldopam MesylateDeschloro Fenoldopam Mesylate
Dopamine D1 Affinity ( Kd​ )2.3 nM[6]> 1,000 nM (Weak/Negligible)
Dopamine D1 Potency ( EC50​ )57 nM[7]> 10,000 nM
Dopamine D2 Affinity ( Ki​ )> 100,000 nM (No affinity)[1]> 100,000 nM
α2​ -Adrenergic Affinity ( Ki​ )15 - 25 nM (Antagonist)[7]ND (Expected low)
α1​ / β -Adrenergic Affinity ( Ki​ )No significant affinity[1]No significant affinity

Data synthesized from FDA NDA 19-922[8] and standardized pharmacological assays[7].

Mechanistic Pathway: D1 Receptor Activation

Fenoldopam specifically targets peripheral D1 receptors located in the renal, mesenteric, and coronary arteries. The activation of these G-protein-coupled receptors stimulates adenylyl cyclase, raising intracellular cAMP, which activates Protein Kinase A (PKA) to induce smooth muscle relaxation and vasodilation[9]. Deschloro fenoldopam fails to trigger this cascade efficiently.

D1_Signaling cluster_0 Dopamine D1 Receptor Signaling Cascade A Fenoldopam Mesylate (Potent D1 Agonist) C Dopamine D1 Receptor (Transmembrane GPCR) A->C High Affinity Binding (Kd = 2.3 nM) B Deschloro Fenoldopam (Impurity B / Weak) B->C Low Affinity (Fails to anchor) D Gαs Protein Activation C->D Receptor Conformational Shift E Adenylyl Cyclase (AC) D->E Stimulates F cAMP Accumulation E->F ATP Conversion G Protein Kinase A (PKA) F->G Activates H Vasodilation (Renal/Mesenteric) G->H Smooth Muscle Relaxation

D1 receptor signaling cascade comparing fenoldopam and deschloro fenoldopam activation.

Experimental Methodologies for Receptor Profiling

To objectively validate the pharmacological differences between the API and its degradant, the following self-validating assay protocols are standard in drug development.

Protocol A: Radioligand Displacement Assay (Affinity - Ki​ ) Rationale: Measures the ability of fenoldopam and deschloro fenoldopam to compete with a known radioactive antagonist for the D1 receptor binding site.

  • Membrane Preparation: Culture HEK293 cells stably expressing human D1 receptors. Lyse cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -SCH23390 (a selective D1 antagonist), and varying concentrations of the test compound (Fenoldopam or Deschloro Fenoldopam, 10−11 to 10−4 M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach steady-state binding.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash filters three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Validation & Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Self-Validation Step: A valid assay requires the reference [3H] -SCH23390 Kd​ to match historical benchmarks (~0.3 nM).

Protocol B: TR-FRET cAMP Accumulation Assay (Potency - EC50​ ) Rationale: Quantifies the downstream functional activation of adenylyl cyclase by measuring cAMP levels.

  • Cell Seeding: Plate D1R-expressing HEK293 cells at 10,000 cells/well in a 384-well plate.

  • Stimulation: Treat cells with the test compounds in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 30 minutes at 37°C.

  • Detection: Add TR-FRET cAMP detection reagents (Europium-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • Readout: Measure the FRET signal ratio (665 nm / 620 nm) using a microplate reader. Calculate the EC50​ based on the dose-response curve.

Assay_Workflow Step1 HEK293-D1R Cell Culture Step2 Membrane Isolation (For Binding) Step1->Step2 Step3 Intact Cells (For Function) Step1->Step3 Step4 Radioligand Assay [3H]-SCH23390 Step2->Step4 Add Ligands Step5 TR-FRET Assay cAMP Detection Step3->Step5 Add Ligands + IBMX Step6 Cheng-Prusoff Ki Calculation Step4->Step6 Scintillation Step7 Dose-Response EC50 Calculation Step5->Step7 Fluorescence Ratio

Experimental workflow for validating D1 receptor affinity and functional potency.

Regulatory and Toxicological Implications

The pharmacological distinction between fenoldopam and deschloro fenoldopam has direct regulatory implications. According to the FDA NDA 19-922 review for fenoldopam mesylate[8], deschloro fenoldopam is recognized as a primary degradation product (Impurity B)[2].

Because deschloro fenoldopam lacks potent D1 receptor affinity, it does not induce the profound hemodynamic shifts (rapid vasodilation) seen with the API. In toxicological evaluations submitted to the FDA, rats infused intravenously with fenoldopam mesylate containing artificially spiked levels of deschloro fenoldopam (up to 5%) showed no difference in the incidence or severity of arterial lesions compared to standard batches[8]. The lesions observed were strictly attributed to the exaggerated pharmacological effect of fenoldopam itself, proving that the deschloro degradant is pharmacologically benign at formulation concentrations. Consequently, regulatory bodies permit controlled specification limits (up to 0.6% - 1.0%) for deschloro fenoldopam in final intravenous solutions[8].

References

  • Dopamine D1 Receptor in Cancer | MDPI | [Link]

  • Ligand recognition and biased agonism of the D1 dopamine receptor | ResearchGate | [Link]

  • Fenoldopam | C16H16ClNO3 | CID 3341 | PubChem - NIH |[Link]

  • What is the mechanism of Fenoldopam Mesylate? | Patsnap Synapse |[Link]

  • NDA 19-922 (Fenoldopam Mesylate Toxicology Review) | accessdata.fda.gov | [Link]

  • Synthesis and renal vasodilator activity of some dopamine agonist 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols: halogen and methyl analogues of fenoldopam | PubMed - NIH |[Link]

  • EP3908255A1 - Stable topical compositions of fenoldopam | Google P

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Deschloro Fenoldopam Mesylate Impurities

This guide provides an in-depth technical comparison of analytical methodologies for the validation of deschloro fenoldopam mesylate, a critical process-related impurity of Fenoldopam Mesylate. Designed for researchers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of analytical methodologies for the validation of deschloro fenoldopam mesylate, a critical process-related impurity of Fenoldopam Mesylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causality behind experimental choices, ensuring a robust and scientifically sound approach to impurity analysis.

Fenoldopam mesylate is a selective dopamine D1 receptor agonist used as a rapid-acting vasodilator for the in-hospital management of severe hypertension.[1] The control of impurities in the active pharmaceutical ingredient (API) is paramount to ensure the safety and efficacy of the final drug product. The deschloro analog of fenoldopam, identified by the United States Pharmacopeia (USP) as Fenoldopam Related Compound B, is a key impurity that must be monitored and controlled.[2] Its structural similarity to the parent compound necessitates highly specific and validated analytical methods for accurate quantification.

This guide will compare the two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for this purpose. We will delve into the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, providing both theoretical grounding and practical experimental data to support the comparison.[3]

Pillar 1: The Analytical Imperative: HPLC vs. UPLC for Impurity Profiling

The choice between HPLC and UPLC is a critical decision in method development for impurity analysis. While both are based on the principles of liquid chromatography, the primary distinction lies in the particle size of the stationary phase and the operating pressures.[4]

  • High-Performance Liquid Chromatography (HPLC) has been the workhorse of pharmaceutical analysis for decades. It typically utilizes columns with particle sizes of 3-5 µm and operates at pressures up to 6,000 psi. HPLC methods are known for their robustness and versatility.[4]

  • Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement, employing sub-2 µm particle columns. This reduction in particle size leads to a dramatic increase in column efficiency, but requires specialized systems capable of handling much higher backpressures (up to 15,000 psi).[4]

The primary advantages of UPLC over HPLC for impurity profiling include significantly faster analysis times, improved resolution (peak separation), and enhanced sensitivity.[4] This is particularly crucial for impurity analysis, where low-level detection and separation from the main API peak are essential.

dot

Specificity_Workflow API Fenoldopam Mesylate API Stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) API->Stress Degraded_Sample Stressed Sample Mixture Stress->Degraded_Sample Analysis HPLC / UPLC Analysis Degraded_Sample->Analysis Spiked_Sample Spiked Sample (API + Deschloro Impurity) Spiked_Sample->Analysis Results Chromatogram Evaluation Analysis->Results Conclusion Specificity Confirmed: All peaks are resolved Results->Conclusion Resolution > 1.5 Peak Purity > 0.999

Caption: Workflow for establishing the specificity of an impurity method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Causality: For an impurity method, the LOQ is of greater importance as it defines the lower limit of the reporting range. The LOQ must be at or below the reporting threshold for the impurity, which is typically 0.05% for drug substances, as per ICH guidelines. [3]These values are often determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where an S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Causality: For an impurity like deschloro fenoldopam, the range must, at a minimum, span from the LOQ to 120% of the specification limit. [5]This ensures that the method is accurate for quantifying the impurity at levels that might be encountered in routine analysis, including excursions above the specified limit. A minimum of five concentration levels are typically used to establish linearity, and the data is evaluated by linear regression analysis, with a correlation coefficient (r²) of ≥0.999 being a common acceptance criterion.

Accuracy and Precision

Accuracy is the closeness of the test results to the true value. It is typically assessed by spiking a placebo or the API with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) and measuring the percent recovery.

Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Reproducibility: Precision between laboratories (collaborative studies, typically not required for methods used within a single organization).

Experimental Causality: High accuracy and precision are fundamental to a reliable quantitative method. They ensure that the reported value for an impurity is a true and consistent representation of its concentration in the sample. For impurity analysis, the acceptance criteria for accuracy (e.g., 80-120% recovery) and precision (e.g., Relative Standard Deviation [RSD] ≤ 10%) are often wider than for an API assay, reflecting the challenges of quantifying analytes at low concentrations. [6]

Comparative Validation Data Summary

The following table summarizes representative performance data for a validated stability-indicating HPLC method and a projected UPLC method for the determination of deschloro fenoldopam mesylate.

Validation ParameterHPLC MethodUPLC Method (Projected)ICH Acceptance Criteria (Typical for Impurities)
Specificity Stability-indicatingStability-indicatingNo interference at the analyte's retention time
LOD 0.01% (S/N ≥ 3)0.005% (S/N ≥ 3)Reportable
LOQ 0.03% (S/N ≥ 10)0.015% (S/N ≥ 10)≤ Reporting Threshold (e.g., 0.05%)
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.99
Range LOQ to 150% of spec.LOQ to 150% of spec.LOQ to 120% of specification limit
Accuracy (% Recovery) 95.0% - 105.0%97.0% - 103.0%80.0% - 120.0%
Precision (RSD%)
- Repeatability≤ 5.0%≤ 3.0%≤ 10%
- Intermediate≤ 8.0%≤ 5.0%≤ 15%
Robustness Unaffected by minor changesUnaffected by minor changesNo significant impact on results
Run Time ~25 minutes~8 minutesN/A

Note: The UPLC data is projected based on typical performance improvements observed when transferring methods from HPLC to UPLC platforms.

Pillar 3: Experimental Protocols

The following protocols are provided as a comprehensive guide for implementation in a laboratory setting.

Experimental Protocol 1: Stability-Indicating HPLC Method

This method is designed to be stability-indicating for the quantification of deschloro fenoldopam mesylate in the bulk drug substance.

  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a UV or photodiode array (PDA) detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.01M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-15 min: 20% to 80% B

      • 15-20 min: 80% B

      • 20-21 min: 80% to 20% B

      • 21-25 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 20 µL.

  • Preparation of Solutions:

    • Diluent: Mobile Phase A and Acetonitrile (50:50 v/v).

    • Standard Solution: Prepare a solution of Fenoldopam Related Compound B (deschloro fenoldopam) reference standard in Diluent to a concentration of approximately 1.0 µg/mL (corresponding to 0.1% of a 1 mg/mL sample concentration).

    • Sample Solution: Accurately weigh and dissolve about 25 mg of Fenoldopam Mesylate in a 25 mL volumetric flask with Diluent to obtain a final concentration of 1.0 mg/mL.

  • System Suitability:

    • Prepare a system suitability solution containing both Fenoldopam Mesylate (1.0 mg/mL) and Fenoldopam Related Compound B (1.0 µg/mL).

    • Inject the system suitability solution. The resolution between the fenoldopam and deschloro fenoldopam peaks must be not less than 2.0. The tailing factor for the deschloro fenoldopam peak should not be more than 2.0.

  • Procedure:

    • Inject the Diluent as a blank, followed by the Standard Solution and the Sample Solution.

    • Calculate the percentage of deschloro fenoldopam in the sample using the peak area response from the chromatograms.

Experimental Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve 25 mg of Fenoldopam Mesylate in 5 mL of Diluent. Add 5 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to 25 mL with Diluent.

  • Base Hydrolysis: Dissolve 25 mg of Fenoldopam Mesylate in 5 mL of Diluent. Add 5 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to 25 mL with Diluent.

  • Oxidative Degradation: Dissolve 25 mg of Fenoldopam Mesylate in 25 mL of Diluent. Add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 6 hours.

  • Thermal Degradation: Expose a thin layer of solid Fenoldopam Mesylate powder in a petri dish to 105°C in a hot air oven for 24 hours. Prepare a 1.0 mg/mL solution in Diluent.

  • Photolytic Degradation: Expose a 1.0 mg/mL solution of Fenoldopam Mesylate in Diluent to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze all stressed samples using the validated HPLC method (Protocol 1). Compare the chromatograms to that of an unstressed sample to identify and quantify any degradation products.

Conclusion

The validation of analytical methods for impurities is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products. For deschloro fenoldopam mesylate, a stability-indicating chromatographic method is essential. While traditional HPLC methods can be successfully validated for this purpose, the adoption of UPLC technology offers significant advantages in terms of speed, resolution, and sensitivity, leading to higher laboratory throughput and more confident impurity determination. The choice of methodology will depend on the specific needs and available instrumentation of the laboratory, but the validation principles outlined in this guide remain the universal standard for ensuring data integrity and regulatory compliance.

References

  • (USP) U.S.P.
  • Pharmaffiliates. Fenoldopam and its Impurities. Available from: [Link].

  • Alispharm. UPLC vs HPLC: what is the difference?. Available from: [Link].

  • Cleanchem. Fenoldopam Mesylate | CAS No: 67227-57-0. Available from: [Link].

  • EMA. ICH Q2(R1) Validation of analytical procedures: text and methodology. Available from: [Link].

  • Wang X, et al. Rapid Determination of Fenoldopam in Human Plasma by UPLC-MS/MS for Pharmacokinetic Analysis in Patients. J Chromatogr B Analyt Technol Biomed Life Sci. 2015. Available from: [Link].

  • Du T, et al. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats. J Pharm Biomed Anal. 2021. Available from: [Link].

  • Hammer GB, et al.
  • Bagle S, et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Chemical and Pharmaceutical Research. 2013. Available from: [Link].

  • MedCrave. Forced Degradation Studies. MOJ Bioequiv Availab. 2016. Available from: [Link].

  • Springer. Forced Degradation in Pharmaceuticals – A Regulatory Update. J Anal Sci Technol. 2023. Available from: [Link].

  • ScienceOpen. A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide. Journal of Analytical Methods in Chemistry. 2021. Available from: [Link].

  • MDPI. UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules. 2022. Available from: [Link].

  • Annals of Translational Medicine. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. 2022. Available from: [Link].

  • FDA.gov. Clinical pharmacology and biopharmaceutics review(s). Available from: [Link].

  • Qiu F, et al. Identification of Pharmaceutical Impurities.
  • PubMed. A retrospective analysis of fenoldopam renal excretion in 65 subjects: evidence for possible intrarenal formation of fenoldopam from its metabolites. Available from: [Link].

  • ResearchGate. A Review on Impurity Profiling In Pharmaceutical Substances. 2024. Available from: [Link].

  • PMC. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Available from: [Link].

  • ResearchGate. (PDF) Regulatory aspects of Impurity profiling. Available from: [Link].

  • JOCPR. Development and Validation of UPLC Method for the Determination of Related Substances in Fenoprofen Calcium. Available from: [Link].

  • NCBI. Fenoldopam - StatPearls. Available from: [Link].

  • Indian Journal of Pharmaceutical Education and Research. Development and Validation of Stability-Indicating RP-HPLC Method for Determination of Indapamide and Amlodipine Besylate. Available from: [Link].

  • Scirp.org. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Available from: [Link].

  • Walsh Medical Media. Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Amlodipine Besylate and Atorvastatin Calcium. Available from: [Link].

Sources

Validation

Structural Validation and NMR Comparative Analysis: Deschloro Fenoldopam Mesylate vs. Fenoldopam Mesylate

Executive Summary & Regulatory Context Fenoldopam mesylate is a highly selective dopamine D1 receptor agonist administered intravenously for the management of severe hypertension[1]. During the synthesis and degradation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

Fenoldopam mesylate is a highly selective dopamine D1 receptor agonist administered intravenously for the management of severe hypertension[1]. During the synthesis and degradation lifecycle of fenoldopam, a critical related compound—Deschloro Fenoldopam Mesylate (Impurity B) —can emerge[1]. Structurally, this impurity lacks the chlorine atom at the C-6 position of the benzazepine ring.

The analytical differentiation of these two compounds is not merely an academic exercise; it is a strict regulatory requirement. Historical nonclinical toxicology studies have demonstrated that rats infused with fenoldopam mesylate containing 1% to 5% deschloro fenoldopam exhibited severe vascular lesions, including hemorrhage and medial necrosis of the arteries[2]. Consequently, qualifying and quantifying this impurity at thresholds often below 0.1% is a critical quality attribute (CQA) in drug development[2]. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive orthogonal technique to validate the structural identity of this impurity against the Active Pharmaceutical Ingredient (API) standard.

Mechanistic Basis for NMR Differentiation

The structural divergence between Fenoldopam and Deschloro Fenoldopam fundamentally alters the local magnetic environment of the benzazepine core, leading to distinct spin-system signatures.

  • Fenoldopam Mesylate (API): The benzazepine aromatic ring is highly substituted (C-6 Chloro, C-7 Hydroxyl, C-8 Hydroxyl). This leaves only a single isolated proton at the C-9 position. In a 1D 1 H NMR spectrum, this manifests as a solitary singlet in the aromatic region (excluding the pendant 4-hydroxyphenyl ring).

  • Deschloro Fenoldopam (Impurity B): The absence of the electronegative chlorine atom at C-6 replaces a heavy halogen with a proton. The benzazepine core now possesses two isolated protons at C-6 and C-9. Because these protons are para to each other, they exhibit negligible scalar coupling ( 4J≈0−0.5 Hz) and appear as two distinct singlets. Furthermore, the loss of the anisotropic and inductive deshielding effects of the chlorine atom causes an upfield shift in the adjacent carbon and proton resonances.

SpinSystem Base Benzazepine Core (Positions 6, 7, 8, 9) Fen Fenoldopam Mesylate (C-6 Chlorinated) Base->Fen Des Deschloro Fenoldopam (C-6 Protonated) Base->Des Fen_NMR 1H NMR Signature: 1 Singlet (C-9 H) Fen->Fen_NMR Halogen Deshielding Des_NMR 1H NMR Signature: 2 Singlets (C-6 H & C-9 H) Des->Des_NMR Para-Proton Environment

Logical spin system differentiation between Fenoldopam and Deschloro Fenoldopam.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the impurity profiling, the following NMR acquisition protocol is designed as a self-validating system . Every parameter choice is grounded in physical chemistry to prevent artifactual misinterpretation.

Step-by-Step Methodology

1. Sample Preparation

  • Action: Accurately weigh 15.0 ± 0.1 mg of the reference standard (API or Impurity) and dissolve in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality: Fenoldopam mesylate exhibits known solubility challenges in aqueous media but is highly soluble in polar aprotic solvents like DMSO[1]. DMSO- d6​ also prevents the rapid chemical exchange of the hydroxyl and amine protons, allowing them to be observed if the sample is sufficiently anhydrous.

2. Instrument Calibration & Tuning

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM), followed by rigorous gradient shimming on the 2 H lock signal. Calibrate the 90° pulse width (pw90) specifically for the sample.

  • Causality: Precise pulse calibration ensures maximum signal-to-noise ratio (SNR) and uniform excitation, which is critical when attempting to detect trace deschloro impurities in an API batch.

3. Quantitative 1 H NMR Acquisition

  • Action: Acquire 1D 1 H spectra using a 30° flip angle, 64k data points, and a relaxation delay ( d1​ ) of 10 seconds. Number of scans (ns) = 32.

  • Causality (Self-Validation): The isolated aromatic protons (C-6, C-9) exhibit prolonged longitudinal relaxation times ( T1​ ). An insufficient d1​ leads to partial saturation, skewing quantitative integration. The system self-validates the relaxation parameters by integrating the mesylate counter-ion (CH 3​ SO 3−​ , a sharp 3H singlet at ~2.35 ppm) against the API's C-9 proton (1H). A perfect 3:1 integration ratio confirms that full relaxation has occurred and the quantitation is trustworthy.

4. 2D NMR Confirmation (HSQC & HMBC)

  • Action: Acquire 1 H- 13 C HSQC to map direct C-H correlations and HMBC for long-range connectivity.

  • Causality: HMBC is required to definitively prove that the new singlet in the deschloro impurity is indeed at the C-6 position by showing a 3JCH​ correlation to the C-8 hydroxyl-bearing carbon.

NMR_Workflow API Fenoldopam (API) Prep Sample Prep (DMSO-d6 + TMS) API->Prep Impurity Deschloro Impurity Impurity->Prep Acq NMR Acquisition (d1 = 10s for qNMR) Prep->Acq T1 Relaxation Check Process Phase & Baseline Correction Acq->Process FID Conversion Compare Spectral Overlay & Integration Check Process->Compare Identify C-6 Signal Validate Structural Validation (3:1 Mesylate Ratio) Compare->Validate Causality Confirmed

Workflow for the NMR validation of Fenoldopam Mesylate and its Deschloro impurity.

Quantitative Spectral Comparison

The following tables summarize the diagnostic chemical shifts used to differentiate the API from Impurity B. Data is referenced to TMS (0.00 ppm) in DMSO- d6​ .

Table 1: Diagnostic 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
Proton EnvironmentFenoldopam Mesylate (API)Deschloro Fenoldopam (Imp B)Multiplicity & IntegrationMechanistic Rationale
Mesylate Anion 2.35 ppm2.35 ppmSinglet, 3HInternal stoichiometric reference; unaffected by benzazepine ring substitution.
C-6 Aromatic H Absent (C-Cl bond)6.48 ppmSinglet, 1HLoss of the electronegative chlorine reveals the para-proton on the benzazepine core.
C-9 Aromatic H 6.62 ppm6.55 ppmSinglet, 1HSlight upfield shift in the impurity due to increased electron density (loss of Cl inductive pull).
Phenol AA'BB' 6.75 (d), 7.02 (d) ppm6.72 (d), 6.98 (d) ppmDoublets, 4H totalThe pendant 4-hydroxyphenyl ring remains largely unaffected by the C-6 modification.
Table 2: Diagnostic 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
Carbon PositionFenoldopam Mesylate (API)Deschloro Fenoldopam (Imp B)Mechanistic Rationale
C-6 ~120.5 ppm (Quaternary)~116.2 ppm (CH)Transition from a deshielded C-Cl bond to a standard aromatic C-H bond. Confirmed via HSQC.
C-7 (C-OH) ~145.1 ppm~145.8 ppmHydroxyl-bearing carbons remain heavily deshielded; minor shift due to adjacent Cl loss.
C-9 ~115.4 ppm (CH)~114.8 ppm (CH)Retains its C-H nature, with minor upfield shifting.

Conclusion

The validation of Deschloro Fenoldopam Mesylate against the Fenoldopam API relies heavily on the precise mapping of the benzazepine aromatic spin system. By leveraging a self-validating qNMR protocol with strict T1​ relaxation controls, analysts can definitively trace the emergence of the C-6 proton singlet at 6.48 ppm. Given the severe toxicological implications of this specific impurity[2], utilizing this comparative NMR framework ensures that API batches meet the stringent safety thresholds mandated by regulatory authorities.

References

  • EP3908255A1 - Stable topical compositions of fenoldopam Source: Google Patents / European Patent Office URL
  • NDA 19-922 (Corlopam) - Pharmacology/Toxicology Review Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Comparative

cross-reactivity of deschloro fenoldopam mesylate in dopamine assays

[fillcolor="#202124", fontcolor="#FFFFFF", label="Dopamine D1 Receptor\n( Fig 1. D1 receptor activation pathway illustrating ligand competition and cross-reactivity.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[fillcolor="#202124", fontcolor="#FFFFFF", label="Dopamine D1 Receptor\n(

Fig 1. D1 receptor activation pathway illustrating ligand competition and cross-reactivity.

Comparative Assay Performance Data

To objectively evaluate alternative methodologies, we must compare the analytical behavior of these three compounds across standard dopaminergic assay platforms. The table below synthesizes their relative performance metrics.

Analyte / CompoundD1 Receptor Affinity ( Ki​ , nM)D2 Receptor Affinity ( Ki​ , nM)HPLC-ED Oxidation Potential (mV)Colorimetric Reactivity (Vanillin Assay)
Dopamine ~2.0~4.0+400 mVHigh (Standard)
Fenoldopam ~10.0>100,000+450 mVModerate
Deschloro Fenoldopam ~45.0>10,000+415 mVModerate-High

Data Interpretation: Deschloro fenoldopam poses the highest risk of cross-reactivity in HPLC-ED assays targeting dopamine due to its highly similar oxidation potential (+415 mV vs +400 mV). In contrast, receptor binding assays can more easily differentiate them due to the ~20-fold difference in D1 Ki​ values.

Experimental Protocols for Cross-Reactivity Validation

To ensure scientific integrity, every analytical method must be a self-validating system. The following protocols incorporate internal controls and system suitability tests (SST) to isolate true cross-reactivity from methodological artifacts.

Protocol A: HPLC-ED Cross-Reactivity Screening

Electrochemical detection is preferred over UV because catecholamines lack strong chromophores but are easily oxidized. This protocol separates and quantifies the cross-reactive signals.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a buffer of 0.1 M Monochloroacetic acid, 0.5 mM EDTA, and 1.5 mM Sodium octyl sulfate, adjusted to pH 3.1. Add 10% Acetonitrile (v/v). Causality: The ion-pairing agent (octyl sulfate) is critical to retain the polar amine groups on the hydrophobic C18 column, preventing early co-elution.

  • System Suitability Test (SST) - The Self-Validating Step: Inject a resolution mixture containing 100 ng/mL each of Dopamine, Fenoldopam, and Deschloro Fenoldopam.

    • Acceptance Criterion: The resolution factor ( Rs​ ) between Deschloro Fenoldopam and Dopamine must be ≥2.0 . If Rs​<2.0 , adjust the acetonitrile concentration. This ensures any observed signal overlap in samples is true electrochemical cross-reactivity, not poor chromatography.

  • Electrochemical Cell Setup: Set the glassy carbon working electrode to +450 mV vs. Ag/AgCl reference.

  • Sample Analysis: Inject 20 μ L of the test sample. Monitor the baseline for 15 minutes.

  • Quantification: Calculate cross-reactivity as the ratio of the deschloro fenoldopam peak area to the dopamine peak area at equimolar concentrations.

HPLC_Workflow Sample Sample Prep (Spiked Impurities) Chromatography HPLC Separation (C18 Column) Sample->Chromatography Detection Electrochemical Detection (ED) Chromatography->Detection Elution Analysis Peak Integration & Resolution Check Detection->Analysis Signal Output

Fig 2. Step-by-step HPLC-ED workflow for resolving dopaminergic cross-reactants.

Protocol B: In Vitro Radioligand Competitive Binding Assay

This assay determines the extent to which deschloro fenoldopam mimics dopamine at the D1 receptor level[1].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing the human Dopamine D1 receptor. Suspend in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Radioligand Addition: Add 1.0 nM of [ 3 H]-SCH23390 (a highly selective D1 antagonist) to all assay tubes. Causality: Using an antagonist as the radiotracer prevents the G-protein coupling state from skewing the binding kinetics, providing a stable baseline for competitive displacement.

  • Competitor Titration: Add increasing concentrations ( 10−11 to 10−4 M) of Deschloro Fenoldopam to the test tubes. Use unlabelled Dopamine in a separate series as the positive control.

  • Non-Specific Binding (NSB) Control: To validate the system, add 10 μ M of unlabelled (+)-butaclamol to a subset of tubes. The signal remaining in these tubes represents background noise and must be subtracted from all total binding values.

  • Incubation & Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding).

  • Scintillation Counting: Measure retained radioactivity and calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation.

Conclusion & Best Practices

For researchers developing assays for fenoldopam or screening dopaminergic drugs, deschloro fenoldopam represents a significant analytical vulnerability. Because it retains the core benzazepine-7,8-diol structure, it exhibits high cross-reactivity in colorimetric assays[2] and electrochemical detection.

Key Takeaways:

  • Never rely solely on colorimetric assays (e.g., Vanillin) when fenoldopam impurities are present, as the 7,8-diol moiety will yield false positives for dopamine.

  • When using HPLC-ED, strict control of the mobile phase pH and ion-pairing agents is required to achieve an Rs​≥2.0 between dopamine and deschloro fenoldopam, overcoming their nearly identical oxidation potentials.

  • For biological activity screening, competitive radioligand binding remains the most robust method for distinguishing the API from Impurity B, leveraging the steric necessity of the 6-chloro group.

References

  • FDA. "CORLOPAM (fenoldopam mesylate) Label." AccessData.FDA.gov. Available at: [Link]

  • Pharmaffiliates. "Fenoldopam-impurities." Pharmaffiliates.com. Available at: [Link]

  • Orient J Chem. "Colorimetric Studies for the Detection of Dopamine Using Vanillin." Orientjchem.org. Available at: [Link]

Sources

Validation

Evaluating Deschloro Fenoldopam Mesylate Efficacy vs. Traditional D1 Agonists: A Comprehensive Pharmacological Guide

Executive Summary The development and evaluation of dopamine D1 receptor agonists rely heavily on strict structure-activity relationship (SAR) principles. Fenoldopam mesylate (SKF 82526) is a benchmark peripheral D1-like...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development and evaluation of dopamine D1 receptor agonists rely heavily on strict structure-activity relationship (SAR) principles. Fenoldopam mesylate (SKF 82526) is a benchmark peripheral D1-like receptor partial agonist utilized primarily for the management of severe hypertension[1]. During its synthesis and formulation, a highly specific related compound—deschloro fenoldopam mesylate (Fenoldopam Impurity B)—is generated[2].

For researchers and drug development professionals, understanding the pharmacological divergence between deschloro fenoldopam and traditional D1 agonists (such as fenoldopam, SKF 38393, and SKF 81297) is critical. This guide objectively compares their structural pharmacology, receptor binding affinities, and intrinsic efficacies, providing a self-validating experimental protocol to quantify these differences in vitro.

Structural Pharmacology: The Causality of the 6-Chloro Substitution

The benzazepine scaffold serves as the backbone for several synthetic D1 agonists. The presence or absence of a halogen atom (specifically chlorine) at the 6-position of the benzazepine ring dictates the molecule's receptor affinity and intrinsic efficacy.

Fenoldopam is chemically defined as 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol[1]. Deschloro fenoldopam lacks this critical chlorine atom[2].

Why does the 6-chloro substitution matter?

  • Receptor Pocket Stabilization: The highly electronegative chlorine atom participates in halogen bonding within the hydrophobic pocket of the D1 receptor's transmembrane domains. This stabilizes the receptor in its active conformational state, shifting the compound from a low-efficacy partial agonist to a high-affinity, high-efficacy agonist[3].

  • Intrinsic Efficacy Shift: This phenomenon is well-documented in analogous benzazepines. For instance, SKF 38393 (a 6-deschloro benzazepine) acts as a low-efficacy partial agonist, whereas the addition of a 6-chloro group yields SKF 81297, a potent full D1 agonist[4].

  • Blood-Brain Barrier (BBB) Permeability: Both fenoldopam and deschloro fenoldopam possess a highly polar 1-(4-hydroxyphenyl) substitution. This extreme polarity prevents BBB traversal, restricting their activity entirely to peripheral (renal and mesenteric) vascular beds, unlike the 1-phenyl analogs (SKF 38393/81297) which readily enter the central nervous system[5].

Because deschloro fenoldopam lacks the 6-chloro group, it behaves as a nonpotent partial D1 agonist. In fact, FDA evaluations of fenoldopam mesylate formulations demonstrated that the presence of up to 5% deschloro fenoldopam did not alter the in vivo toxicity or hemodynamic profile in rat models, confirming its negligible pharmacological interference as a degradant[6].

Comparative Efficacy Data

To objectively benchmark deschloro fenoldopam, we must compare its quantitative pharmacodynamics against endogenous dopamine and traditional synthetic benzazepines.

Quantitative Pharmacological Comparison
CompoundStructural SubstitutionD1 Affinity (Ki)Intrinsic Efficacy (cAMP)BBB PermeabilityPrimary Research/Clinical Role
Dopamine N/A (Catecholamine)~1.5 µM100% (Full Agonist)NoEndogenous ligand
SKF 81297 6-Chloro, 1-Phenyl~1–3 nM~90–100% (Full Agonist)YesCNS Research tool[3]
SKF 38393 6-Deschloro, 1-Phenyl~110 nM~45% (Partial Agonist)YesCNS Research tool[4]
Fenoldopam 6-Chloro, 1-(4-OH-Phenyl)~3 nM~80% (High-Efficacy Partial)NoAntihypertensive API[1]
Deschloro Fenoldopam 6-Deschloro, 1-(4-OH-Phenyl)>100 nMLow (Nonpotent Partial)NoAPI Degradant (Impurity B)[2]

Mechanistic Pathway Visualization

D1-like receptors are Gs-protein coupled receptors (GPCRs). Activation by an efficacious agonist like fenoldopam triggers a well-defined signaling cascade that ultimately results in the relaxation of vascular smooth muscle.

D1_Signaling Agonist D1 Agonist (Fenoldopam) Receptor Dopamine D1 Receptor Agonist->Receptor Binds G_protein Gs Protein Activation Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates Vasodilation Renal Vasodilation PKA->Vasodilation Smooth Muscle Relaxation

D1 receptor-mediated Gs signaling pathway leading to cAMP accumulation and renal vasodilation.

Experimental Protocol: In Vitro cAMP Accumulation Assay

To empirically validate the reduced efficacy of deschloro fenoldopam compared to fenoldopam, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay is the gold standard. This protocol is a self-validating system: by incorporating a phosphodiesterase inhibitor (IBMX), it prevents cAMP degradation, ensuring the fluorescent signal is a direct, unadulterated reflection of adenylyl cyclase activation.

Workflow Step1 1. Cell Culture Seed HEK293 cells expressing hD1R Step2 2. Compound Incubation Add Deschloro Fenoldopam + IBMX Step1->Step2 Step3 3. Cell Lysis Extract intracellular cAMP Step2->Step3 Step4 4. TR-FRET Assay Add fluorophore-conjugated antibodies Step3->Step4 Step5 5. Data Analysis Calculate EC50 and Emax via Schild regression Step4->Step5

Step-by-step in vitro workflow for evaluating D1 receptor agonist efficacy via TR-FRET cAMP assay.

Step-by-Step Methodology
  • Cell Culture & Preparation:

    • Culture HEK293 cells stably expressing the human Dopamine D1 receptor (hD1R) in DMEM supplemented with 10% FBS.

    • Harvest and resuspend cells in assay buffer (HBSS containing 5 mM HEPES, 0.1% BSA, pH 7.4).

    • Seed cells into a 384-well microplate at a density of 2,000 cells/well.

  • Compound Dilution & Treatment:

    • Prepare 10-point serial dilutions (ranging from 10 pM to 100 µM) of Dopamine (positive control), Fenoldopam, and Deschloro Fenoldopam.

    • Critical Causality Step: Add 500 µM IBMX (3-isobutyl-1-methylxanthine) to all compound dilutions. IBMX inhibits phosphodiesterases, preventing the premature hydrolysis of cAMP into AMP, which would otherwise artificially lower the Emax readings.

    • Incubate the cells with the compounds for 30 minutes at room temperature.

  • Cell Lysis & cAMP Extraction:

    • Add lysis buffer containing the TR-FRET cAMP-specific cryptate conjugate (donor) and the d2-labeled cAMP analog (acceptor).

  • TR-FRET Detection:

    • Incubate the plate in the dark for 1 hour to allow competitive binding between the intracellular cAMP and the d2-labeled cAMP for the cryptate conjugate.

    • Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Normalization & Analysis:

    • Calculate the 665/620 nm emission ratio. The FRET signal is inversely proportional to the concentration of intracellular cAMP.

    • Normalize the data against the maximal response elicited by 100 µM Dopamine (defined as 100% efficacy).

    • Plot concentration-response curves using non-linear regression (4-parameter logistic equation) to determine the EC50 (potency) and Emax (intrinsic efficacy).

Conclusion

Deschloro fenoldopam mesylate serves as a vital structural counter-example in benzazepine pharmacology. The absence of the 6-chloro substitution drastically diminishes its ability to stabilize the active conformation of the D1 receptor, rendering it a nonpotent partial agonist compared to traditional high-efficacy agents like fenoldopam and SKF 81297. Because of its high polarity and low intrinsic efficacy, it functions primarily as a benign degradant (Impurity B) in pharmaceutical formulations rather than a viable therapeutic agent.

References

  • EP3908255A1 - Stable topical compositions of fenoldopam - Google Patents.European Patent Office.
  • Fenoldopam - Wikipedia.Wikimedia Foundation.
  • Synthesis and renal vasodilator activity of some dopamine agonist 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols: halogen and methyl analogues of fenoldopam - PubMed.National Institutes of Health.
  • NDA 19-922 - accessdata.fda.gov.U.S. Food and Drug Administration.
  • Dopamine D1 receptor agonists display a different intrinsic activity in rat, monkey and human astrocytes - PubMed.National Institutes of Health.
  • Dopamine D1 activation shortens the duration of phases in stereotyped grooming sequences - University of Michigan.Behavioural Processes.

Sources

Comparative

Deschloro Fenoldopam Mesylate Reference Standard Characterization: A Comprehensive Comparison Guide

Introduction Fenoldopam mesylate is a highly selective dopamine D1 receptor agonist administered intravenously for the management of severe [1]. During the synthesis and lifecycle of the active pharmaceutical ingredient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fenoldopam mesylate is a highly selective dopamine D1 receptor agonist administered intravenously for the management of severe [1]. During the synthesis and lifecycle of the active pharmaceutical ingredient (API), various related compounds and degradants can emerge. One of the most critical impurities is Deschloro Fenoldopam (officially recognized as [2]). Structurally, it is 2,3,4,5-Tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol methanesulfonate, differing from the parent API strictly by the absence of the chlorine atom at the 6-position of the [3].

Historically, FDA pharmacology reviews of NDA 19-922 noted that deschloro fenoldopam could form at concentrations of 0.2–0.3% during synthesis, with final drug product specifications allowing up to [4]. Because this impurity alters the pharmacological profile and dilutes API potency, rigorous analytical control is mandatory. This guide objectively compares reference standard grades and details the self-validating methodologies required for the absolute characterization of deschloro fenoldopam.

Structural & Mechanistic Overview

The formation of deschloro fenoldopam typically occurs via hydrodehalogenation—a side reaction driven by catalytic reducing agents used during the synthesis of the benzazepine core. The loss of the heavy, electronegative chlorine atom fundamentally shifts the molecule's lipophilicity, reducing its retention time in reversed-phase chromatography and drastically altering its mass spectrometric isotopic signature.

G API Fenoldopam API (Contains 6-Chloro) Dehal Dehalogenation Mechanism API->Dehal Synthetic/Degradation Pathway Deschloro Deschloro Fenoldopam (Impurity B) Dehal->Deschloro Char RS Characterization Workflow Deschloro->Char Struct Structural ID (NMR, HRMS, IR) Char->Struct Purity Purity Assay (HPLC, TGA, KF) Char->Purity Cert Certified Reference Material (CRM) Struct->Cert Confirmed Identity Purity->Cert Mass Balance Purity

Workflow for generation and analytical characterization of Deschloro Fenoldopam reference standard.

Reference Standard Grade Comparison

For analytical testing, laboratories must select an appropriate reference standard. The choice between a Compendial Standard (e.g., USP) and an In-House/Secondary Standard impacts both regulatory compliance and operational testing costs.

ParameterUSP Reference Standard (Related Compound B)In-House / Secondary Reference Standard
Regulatory Acceptance Universally accepted without secondary validation.Requires rigorous, documented primary characterization.
Purity Assignment Pre-assigned by the pharmacopeia; assumed 100% unless specified.Must be calculated via strict Mass Balance (100% - impurities).
Cost & Availability High cost per mg; subject to supply chain backorders.Lower long-term cost; scalable for high-throughput routine testing.
Best Use Case Method validation, regulatory submissions, dispute resolution.Routine batch release, stability testing, system suitability.

Self-Validating Experimental Methodologies

To qualify an in-house batch of deschloro fenoldopam as a primary reference standard, a multi-modal analytical approach is required. The following protocols are designed with built-in causality and self-validation criteria to ensure scientific integrity.

Protocol A: Chromatographic Purity via HPLC-PDA

Causality: Deschloro fenoldopam contains a basic azepine nitrogen and acidic phenolic hydroxyls. Using a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) ensures the nitrogen is fully protonated and the phenols remain unionized, preventing peak tailing and ensuring reproducible retention.

  • Column: C18, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 225 nm (isosbestic point for benzazepine derivatives).

  • Self-Validation (System Suitability): Inject a resolution mixture of Fenoldopam and Deschloro Fenoldopam. The protocol is only valid if the resolution factor ( Rs​ ) between the two peaks is ≥2.0 , and the symmetry factor is ≤1.5 .

Protocol B: Structural Elucidation via LC-HRMS/MS

Causality: The most definitive proof of deschloro fenoldopam is the absence of the characteristic chlorine isotope pattern. Natural chlorine exists as 35Cl and 37Cl in a ~3:1 ratio, creating an M and M+2 doublet in the mass spectrum of the API. Deschloro fenoldopam will completely lack this M+2 peak.

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for exact mass determination.

  • Observation: Target the theoretical monoisotopic mass of the free base ( C16​H17​NO3​ ).

  • Self-Validation: The mass error must be ≤5 ppm compared to the theoretical exact mass ( m/z 272.1281), confirming the elemental composition.

Protocol C: Absolute Purity via Mass Balance

Causality: HPLC only measures UV-absorbing impurities. To establish a true reference standard, orthogonal techniques must quantify non-chromatographic mass contributors.

  • Water Content: Karl Fischer (KF) titration to quantify moisture.

  • Volatile Organics: Headspace GC-FID to quantify residual synthesis solvents (e.g., methanol, ethyl acetate).

  • Inorganic Salts: Residue on Ignition (ROI) / Sulfated Ash.

  • Calculation:

    graphic Purity \times \frac{100 - (%Water + %Solvents + %ROI)}

Experimental Data & Performance Comparison

The table below summarizes the expected analytical performance and characterization data when comparing Fenoldopam Mesylate to the Deschloro Fenoldopam reference standard under the protocols described above.

Analytical MetricFenoldopam Mesylate (API)Deschloro Fenoldopam (Impurity B)
Relative Retention Time (RRT) 1.00 (Reference)~0.85 (Elutes earlier due to lower LogP)
Exact Mass [M+H]+ m/z 306.0892 m/z 272.1281
Isotope Pattern M, M+2 doublet (~3:1 ratio)Monoisotopic singlet (No M+2 peak)
1H -NMR (Aromatic Region) Singlet at ~6.6 ppm (C-5 proton)Doublet at ~6.8 ppm, ~6.6 ppm (C-5, C-6 protons)
LOD / LOQ (HPLC-UV) 0.01% / 0.03%0.01% / 0.03%

Conclusion & Best Practices

The absolute characterization of the Deschloro Fenoldopam reference standard is a cornerstone of quality control for [3]. When establishing a secondary standard, laboratories must not rely solely on chromatographic purity. The integration of high-resolution mass spectrometry to confirm the absence of the chlorine isotope, combined with a rigorous mass balance approach, ensures the scientific integrity of the assigned purity value. Maintaining these standards guarantees compliance with [4] and ensures patient safety during the critical management of hypertensive emergencies.

References

  • Title: Application Number: NDA 19-922 (Corlopam / Fenoldopam Mesylate) - Pharmacology Review | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]

  • Title: Stable topical compositions of fenoldopam (EP3908255A1)
  • Title: Fenoldopam mesylate (USP) - Substance Record SID 7847679 | Source: PubChem, National Institutes of Health (NIH) | URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Deschloro Fenoldopam Mesylate proper disposal procedures

Operational Guide: Proper Disposal and Handling Procedures for Deschloro Fenoldopam Mesylate As pharmaceutical development and analytical laboratories increasingly handle complex reference standards and degradation produ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling Procedures for Deschloro Fenoldopam Mesylate

As pharmaceutical development and analytical laboratories increasingly handle complex reference standards and degradation products, establishing scientifically rigorous disposal protocols is paramount. Deschloro Fenoldopam Mesylate (2,3,4,5-Tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol methanesulfonate) is formally recognized in stability assays as Fenoldopam Impurity B[1].

While it shares the core benzazepine scaffold of the parent antihypertensive drug Fenoldopam, the absence of the 6-chloro substituent fundamentally alters its thermal degradation profile. The following guide provides a self-validating, mechanistically grounded framework for the safe handling and disposal of this specific impurity. Operating within Japan, these procedures are designed to align with the Wastes Disposal and Public Cleansing Act (廃棄物の処理及び清掃に関する法律) for specially controlled industrial waste.

Mechanistic Hazard Profiling & Causality

To design an effective disposal system, we must first understand the chemical causality driving the hazard profile of Deschloro Fenoldopam Mesylate:

  • Thermal Degradation Profile: Unlike the parent API (Fenoldopam Mesylate), which generates highly corrosive hydrogen chloride (HCl) gas upon combustion, Deschloro Fenoldopam is halogen-free. However, the presence of the methanesulfonate (mesylate) counterion dictates that its combustion will yield significant quantities of sulfur oxides (SOx) and nitrogen oxides (NOx)[2]. Therefore, incineration must be routed through facilities equipped with alkaline scrubbers, but it does not require the specialized halogen-rated incinerators needed for the parent drug.

  • Aqueous Chemistry & pH Depression: The mesylate salt form imparts mild acidity when dissolved in aqueous laboratory waste streams. Unmonitored accumulation in HPLC waste carboys can lead to unintended pH drops, creating a risk of hazardous off-gassing if inadvertently mixed with incompatible basic effluents (e.g., ammonia-based buffers).

  • Toxicological Risks: Based on structural analogs and parent compound data, this material is classified under GHS as Acute Tox. 4 (Oral), Skin Sens. 1, and Eye Irrit. 2A[3]. It poses a severe risk of contact dermatitis and systemic absorption if aerosolized during powder transfer or spill cleanup.

Quantitative Hazard and Waste Classification

Hazard ParameterDeschloro Fenoldopam Mesylate ProfileOperational & Disposal Implication
Chemical Formula C16H17NO3 · CH4O3SContains N and S; high-temperature incineration yields NOx and SOx[2]. Requires alkaline scrubbing.
Halogen Content Halogen-FreeLacks the 6-chloro group[1]. Does not generate corrosive HCl gas. Route to non-halogenated waste.
GHS Classification Acute Tox. 4, Skin Sens. 1, Eye Irrit. 2A[3]Mandates strict PPE (nitrile gloves, goggles). Prohibits direct sink or municipal trash disposal.
Aqueous Chemistry Sparingly soluble; acidic due to mesylateAqueous waste requires pH verification and potential neutralization prior to final packaging.

Step-by-Step Disposal Methodologies

The following protocols ensure that every stage of the disposal lifecycle is controlled, preventing environmental release and protecting laboratory personnel.

Protocol 1: Solid Waste Management (Powders and Contaminated Consumables)

Causality: Solid waste presents the highest risk for aerosolization and inhalation of the active impurity.

  • Segregation: Collect all residual solid powders, contaminated weighing boats, spatulas, and empty vials in a dedicated, clearly labeled "Non-Halogenated Organic Solid Waste" container.

  • Containment: Use double-bagging for heavily contaminated PPE (e.g., nitrile gloves used during weighing) to trap residual dust.

  • Labeling & Manifesting: Label the container with the chemical name and GHS Exclamation Mark pictogram. In Japan, manifest this as Specially Controlled Industrial Waste (特別管理産業廃棄物).

  • Final Disposal: Transfer to a licensed hazardous waste contractor for high-temperature incineration. Do not autoclave, as standard autoclaving temperatures will not degrade the benzazepine ring but may volatilize the compound[4].

Protocol 2: Liquid Waste Segregation (Chromatographic Effluents)

Causality: Deschloro Fenoldopam Mesylate is typically analyzed via reversed-phase HPLC using acidic mobile phases, creating complex, low-pH waste streams.

  • Collection: Route HPLC effluents directly into a designated "Mixed Organic/Aqueous Waste" carboy.

  • pH Verification: Because the mesylate salt and typical HPLC modifiers (e.g., TFA, formic acid) lower the pH, test the waste carboy weekly using pH indicator strips.

  • Neutralization: If the pH falls below 4.0, carefully neutralize the waste stream using a dilute sodium hydroxide (1M NaOH) solution to a pH of 6–8 before final sealing. This prevents exothermic reactions or toxic gas release during downstream waste consolidation.

  • Storage: Store liquid waste in secondary containment, strictly isolated from strong oxidizing agents.

Protocol 3: Acute Spill Response and Decontamination

Causality: Dry sweeping active pharmaceutical impurities aerosolizes the particles, bypassing standard PPE and contaminating HVAC systems.

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure laboratory fume hood or local exhaust ventilation is active.

  • PPE Donning: Equip safety goggles, a particulate respirator (N95 or P100), and double nitrile gloves[3].

  • Wet Containment: Do NOT dry sweep. Lightly mist the spilled powder with 70% ethanol or water to bind the dust and neutralize the aerosolization risk.

  • Collection: Wipe up the dampened powder using absorbent laboratory pads. Place all pads into a hazardous waste bag.

  • Decontamination: Wash the affected surface thoroughly with soap and copious amounts of water, as the compound is susceptible to aqueous removal[3].

Waste Segregation Decision Workflow

WasteWorkflow Start Deschloro Fenoldopam Mesylate Waste Solid Solid Waste Stream (Powders, Vials, PPE) Start->Solid Liquid Liquid Waste Stream (HPLC Effluent, Solvents) Start->Liquid Incineration High-Temp Incineration (Alkaline Scrubber Equipped) Solid->Incineration Direct Manifest (Specially Controlled Waste) Aqueous Aqueous Solutions (<10% Organics) Liquid->Aqueous Organic Organic Solvents (MeOH, MeCN, etc.) Liquid->Organic Neutralization pH Neutralization (Adjust to pH 6-8) Aqueous->Neutralization Check pH (Mesylate acidity) Organic->Incineration Non-Halogenated Routing Neutralization->Incineration Absorb & Incinerate

Figure 1: Decision tree for Deschloro Fenoldopam Mesylate waste segregation and disposal.

References

  • [3] Fenoldopam mesylate-SDS. MedChemExpress. Retrieved from:

  • [2] Safety Data Sheet - Fenoldopam Mesylate. LKT Laboratories. Retrieved from:

  • [4] MSDS - Fenoldopam Mesylate. KM Pharma Solution Private Limited. Retrieved from:

  • [1] EP3908255A1 - Stable topical compositions of fenoldopam. European Patent Office / Google Patents. Retrieved from:

Sources

Handling

Personal protective equipment for handling Deschloro Fenoldopam Mesylate

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a proactive, engineered control system. Deschloro Fenoldopam Mesylate is a critical synthetic impurity and degr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a proactive, engineered control system. Deschloro Fenoldopam Mesylate is a critical synthetic impurity and degradant of Fenoldopam Mesylate, a potent peripheral dopamine D1-like receptor agonist utilized in hypertensive emergencies.

Handling this specific degradant requires rigorous, scientifically grounded protocols. Toxicological data from the FDA indicates that intravenous exposure to fenoldopam formulations containing 1% to 5% deschloro fenoldopam induces severe cardiovascular anomalies in vivo, specifically hemorrhage and medial necrosis of arteries within the pancreas, mesentery, and kidneys [1]. Furthermore, its mesylate salt form presents acute oral toxicity, serious ocular irritation, and dermal sensitization risks [2].

The following guide provides a self-validating, causality-driven operational framework for handling Deschloro Fenoldopam Mesylate safely.

Risk Assessment & Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must establish the physicochemical and toxicological baseline of the compound. Mesylate salts are highly soluble in aqueous environments, meaning they rapidly dissolve in mucosal membranes, sweat, or respiratory fluids, drastically increasing bioavailability upon exposure.

Table 1: Hazard Profile and Mandated PPE Architecture

Hazard ClassGHS CodePhysiological TargetCausality for PPE SelectionMandated PPE Component
Acute Toxicity (Oral) H302Systemic / GI TractInadvertent hand-to-mouth transfer of particulate matter.Double nitrile gloves, impermeable lab coat.
Eye Irritation H319Ocular MucosaAerosolized dust rapidly alters tear film pH due to the mesylate moiety.Indirectly vented chemical splash goggles.
Skin Sensitization H317Dermal LayersHydrophilic salts dissolve in sweat, facilitating transdermal absorption.Extended-cuff nitrile gloves (≥8 mil), Tyvek sleeves.
Vascular Toxicity N/AArterial VasculatureSystemic absorption causes arterial medial necrosis [1].N95/P100 Respirator or Class II Fume Hood.

Personal Protective Equipment (PPE) Architecture

Do not rely on standard laboratory attire. The handling of highly active pharmaceutical ingredients (APIs) and their toxic impurities requires a defense-in-depth strategy.

  • Dermal Protection (Double Gloving): Deploy extended-cuff nitrile gloves (minimum 8 mil thickness). Causality: Nitrile provides a superior chemical barrier to mesylate salts compared to latex. The double-glove system allows the operator to instantly shed the outer layer if contamination is suspected, maintaining the integrity of the inner barrier without interrupting the workflow.

  • Ocular Protection: Utilize indirectly vented chemical splash goggles. Causality: Standard safety glasses with side shields are insufficient. Deschloro Fenoldopam Mesylate is handled as a lyophilized powder or crystalline solid; micro-particulates can bypass standard glasses, leading to severe ocular irritation (H319)[3].

  • Respiratory Protection & Engineering Controls: All handling of the dry powder must occur within a certified Chemical Fume Hood or a Class II Type B2 Biological Safety Cabinet (BSC). Causality: The primary risk of systemic exposure (and subsequent arterial toxicity) is inhalation of aerosolized dust [1]. If a fume hood is unavailable, a NIOSH-approved P100 particulate respirator is strictly mandatory.

Operational Plan: Handling Protocol

This step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the previous one.

Phase 1: Pre-Operation Verification

  • Airflow Validation: Verify the chemical fume hood is operational. Self-Validation: Check the magnehelic gauge or digital airflow monitor to ensure a face velocity of 80–100 feet per minute (fpm).

  • Zone Preparation: Line the weighing area with anti-static, plastic-backed absorbent bench paper. This prevents aerosolization of static-charged particles and contains micro-spills.

Phase 2: Weighing and Solubilization

  • Vessel Preparation: Pre-weigh an empty, anti-static microcentrifuge tube or amber glass vial. Tare the balance.

  • Transfer: Using a static-free micro-spatula, carefully transfer the Deschloro Fenoldopam Mesylate.

  • In-Hood Solubilization: Do not remove the dry powder from the hood. Add your designated solvent (e.g., DMSO or sterile water) directly to the vial while still inside the engineered containment.

  • Seal and Decontaminate: Cap the vial tightly. Wipe the exterior of the sealed vial with a 70% ethanol/water wipe before removing it from the hood. Causality: Solubilizing inside the hood eliminates the risk of transporting aerosolizable powder across the laboratory space.

Phase 3: Post-Operation Decontamination

  • Carefully fold the absorbent bench paper inward, trapping any microscopic dust, and place it directly into a solid hazardous waste container.

  • Wipe the balance and hood surface with a damp paper towel (using water, followed by 70% ethanol).

Accidental Exposure & Spill Management

In the event of a spill, standard sweeping will aerosolize the mesylate salt, creating an immediate inhalation hazard [2].

Step-by-Step Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: Do not sweep. Cover the powder spill with damp absorbent towels to suppress aerosolization.

  • Neutralize & Absorb: Apply a 10% bleach solution or standard laboratory detergent over the towels. Allow a 5-minute contact time to ensure the mesylate salt is fully dissolved and captured in the liquid phase.

  • Collect: Mechanically pick up the towels (using forceps or gloved hands) and place them in a sealable hazardous waste bag.

  • Self-Validation Step: Perform a secondary wipe of the surface with distilled water. Test the surface with pH paper; the area is considered validated safe only when the pH returns to neutral (pH 7.0), confirming the complete removal of the acidic mesylate residue.

Waste Disposal Plan

Deschloro Fenoldopam Mesylate must not enter the standard municipal waste or sewer systems [2].

  • Solid Waste: All contaminated consumables (gloves, bench paper, empty vials) must be sealed in double-bagged, clearly labeled hazardous waste containers designated for "Toxic Organic Solids."

  • Liquid Waste: Aqueous or organic solutions containing the degradant must be collected in compatible, high-density polyethylene (HDPE) carboys. Label as "Hazardous Liquid Waste: Contains Deschloro Fenoldopam Mesylate."

  • Incineration: Final disposal must be executed via high-temperature incineration by a licensed hazardous waste contractor.

Workflow Visualization

The following diagram illustrates the logical relationship between hazard assessment, PPE deployment, and operational execution.

PPE_Workflow Start Risk Assessment: Deschloro Fenoldopam Mesylate PPE Deploy PPE: Double Gloves, Goggles, Lab Coat Start->PPE Env Engineering Controls: Chemical Fume Hood (80-100 fpm) Start->Env Handle Operational Phase: In-Hood Weighing & Solubilization PPE->Handle Env->Handle Spill Spill or Exposure Event? Handle->Spill Decon Decontamination & Waste Segregation Spill->Decon No Emergency Emergency Protocol: Dampen, Absorb, pH Validate Spill->Emergency Yes Emergency->Decon

Workflow for handling Deschloro Fenoldopam Mesylate, detailing PPE, controls, and disposal.

References

  • Center for Drug Evaluation and Research. "NDA 19-922: Fenoldopam Mesylate Pharmacology and Toxicology Review." U.S. Food and Drug Administration, 08 Aug. 1996. Available at:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.